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  • Product: 2-(4-Phenylpiperidin-1-yl)ethanol
  • CAS: 56953-33-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(4-Phenylpiperidin-1-yl)ethanol: Synthesis, Properties, and Pharmacological Utility

Executive Summary 2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4) is a highly versatile bifunctional intermediate widely utilized in medicinal chemistry and drug development [1]. Structurally, it merges the "privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4) is a highly versatile bifunctional intermediate widely utilized in medicinal chemistry and drug development [1]. Structurally, it merges the "privileged" 4-phenylpiperidine pharmacophore—a motif known for its deep insertion into the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs)—with an N-hydroxyethyl moiety. This terminal hydroxyl group serves as a critical synthetic handle, enabling downstream esterification, etherification, or oxidation to fine-tune lipophilicity, steric bulk, and receptor subtype selectivity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for synthesizing, characterizing, and applying this compound in neuropharmacological drug discovery.

Physicochemical Profile

Accurate physicochemical characterization is the first step in establishing a robust analytical workflow. The following table summarizes the core quantitative data for 2-(4-Phenylpiperidin-1-yl)ethanol [1, 2].

PropertyValue / Description
IUPAC Name 2-(4-phenylpiperidin-1-yl)ethanol
CAS Number 56953-33-4
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Typical Commercial Purity ≥ 95.0% - 96.0% (GC/HPLC)
Hydrogen Bond Donors 1 (Terminal Hydroxyl)
Hydrogen Bond Acceptors 2 (Hydroxyl Oxygen, Piperidine Nitrogen)
Rotatable Bonds 3

Synthetic Methodologies & Workflows

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol typically relies on the functionalization of the secondary amine of 4-phenylpiperidine. Below are two field-proven, self-validating protocols. The causality behind each reagent choice is explicitly detailed to ensure experimental reproducibility and logical troubleshooting.

Protocol A: SN​2 Alkylation via 2-Bromoethanol

This approach utilizes a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-phenylpiperidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the secondary amine.

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the piperidine starting material and driving the equilibrium forward.

  • Catalyst Integration: Add 0.1 equivalents of Potassium Iodide (KI). Causality: KI facilitates an in situ Finkelstein reaction, converting 2-bromoethanol into the highly reactive transient intermediate, 2-iodoethanol, significantly accelerating the SN​2 kinetics.

  • Alkylation: Dropwise add 1.2 equivalents of 2-bromoethanol at room temperature, then heat to 60°C for 12 hours.

  • Validation & Workup (Self-Validating System):

    • Monitor via TLC (DCM:MeOH 9:1). Visualize with Dragendorff's reagent. The disappearance of the secondary amine spot confirms reaction completion.

    • Quench with water and extract with Ethyl Acetate.

    • Extract the organic layer with 1M HCl. Causality: The target tertiary amine becomes protonated and moves to the aqueous layer, leaving neutral organic impurities in the organic phase.

    • Basify the aqueous layer with NaOH to pH 10 and back-extract with DCM to isolate the pure product.

Protocol B: Epoxide Ring-Opening via Ethylene Oxide

This method avoids the generation of halide byproducts and is highly atom-economical [4].

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reaction vessel (citric bottle or autoclave), combine 1.0 equivalent of 4-phenylpiperidine with absolute ethanol.

  • Epoxide Introduction: Cool the mixture to 0°C and introduce 1.2 equivalents of ethylene oxide gas.

  • Thermal Activation: Seal the vessel and heat to 60°C for 48-72 hours. Causality: The inherent ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction. Ethanol acts as a protic solvent, hydrogen-bonding to the epoxide oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by the piperidine nitrogen.

  • Validation & Workup:

    • Vent residual ethylene oxide safely. Evaporate the solvent under reduced pressure.

    • Confirm product identity via LC-MS (target m/z [M+H]+ = 206.3) and 1 H-NMR (look for the emergence of characteristic triplets for the N−CH2​−CH2​−OH group at δ 2.5–3.6 ppm).

SynthesisRoutes cluster_A Method A: SN2 Alkylation cluster_B Method B: Epoxide Ring-Opening A1 4-Phenylpiperidine A3 K2CO3 / KI / DMF (Acid Scavenging) A1->A3 A2 2-Bromoethanol A2->A3 A4 2-(4-Phenylpiperidin-1-yl)ethanol A3->A4 B1 4-Phenylpiperidine B3 Ethanol / 60°C (Protic Activation) B1->B3 B2 Ethylene Oxide B2->B3 B4 2-(4-Phenylpiperidin-1-yl)ethanol B3->B4

Figure 1: Comparative synthetic workflows for 2-(4-Phenylpiperidin-1-yl)ethanol highlighting mechanistic pathways.

Structural Significance & Pharmacological Applications

The architectural brilliance of 2-(4-Phenylpiperidin-1-yl)ethanol lies in its dual nature. The 4-phenylpiperidine core is a recognized pharmacophore in neuroactive compounds. It is the structural backbone of potent analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and antihistamines [5].

By utilizing the terminal hydroxyl group of 2-(4-Phenylpiperidin-1-yl)ethanol, researchers can synthesize complex bifunctional molecules. For instance:

  • Neurokinin (NK2) Receptor Antagonists: Derivatization of the hydroxyl group via oxidation to an aldehyde, followed by reductive amination, yields bulky 1-substituted 4-aryl piperidines that antagonize endogenous neuropeptide tachykinins [6].

  • H1-Antihistamines: Esterification of the hydroxyl group with various carboxylic acids has been utilized to create novel H2​S -releasing bifunctional antihistamines, aimed at improving antipruritic actions while reducing blood-brain barrier penetration (thereby reducing sedation) [3].

GPCR_Signaling Ligand 2-(4-Phenylpiperidin-1-yl)ethanol Derivatives Receptor Target GPCRs (H1, D2, NK2, μ-Opioid) Ligand->Receptor Pharmacophore Binding GProtein G-Protein Coupling (Gαs, Gαi, Gαq) Receptor->GProtein Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase, PLC) GProtein->Effector Signal Transduction Outcome Neuropharmacological Modulation (Analgesia, Antihistamine) Effector->Outcome Cellular Response

Figure 2: General GPCR signal transduction pathway modulated by 4-phenylpiperidine derivatives.

References

  • Journal of Medicinal Chemistry. "Novel H2S-Releasing Bifunctional Antihistamine Molecules with Improved Antipruritic and Reduced Sedative Actions". ACS Publications (July 2023). Available at:[Link]

  • PrepChem. "Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate". PrepChem Organic Syntheses. Available at:[Link]

  • University of Southampton ePrints. "Synthesis of Potentially Neuro Active Heterocycles Using Early Transition Metal Chemistry". Soton Research Repository (1999). Available at:[Link]

  • Google Patents. "4-(aryl-substituted)-piperidines as neurokinin receptor antagonists (EP0630887A1)". European Patent Office.
Exploratory

Physicochemical characteristics of 2-(4-Phenylpiperidin-1-yl)ethanol

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Phenylpiperidin-1-yl)ethanol Prepared by: Gemini, Senior Application Scientist Introduction 2-(4-Phenylpiperidin-1-yl)ethanol is a tertiary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Phenylpiperidin-1-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Phenylpiperidin-1-yl)ethanol is a tertiary amine featuring a 4-phenylpiperidine core functionalized with an ethanol group at the nitrogen atom. The 4-phenylpiperidine scaffold is a significant pharmacophore found in a variety of centrally acting agents, including analgesics and other neuropharmacological compounds.[1] The presence of the hydroxyl group and the tertiary amine imparts specific physicochemical properties, such as hydrogen bonding capability and a basic nature, which are critical for its behavior in both chemical and biological systems. This guide provides a comprehensive overview of the essential physicochemical characteristics, synthesis, and analytical methodologies for 2-(4-Phenylpiperidin-1-yl)ethanol, designed for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of 2-(4-Phenylpiperidin-1-yl)ethanol are summarized below. These values are compiled from chemical supplier data and computational predictions, providing a foundational dataset for experimental design.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-(4-phenylpiperidin-1-yl)ethanol-
Synonyms 2-(4-phenyl-1-piperidinyl)ethanol
CAS Number 56953-33-4
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Appearance Solid-

Table 2: Physicochemical Data

PropertyValueRationale and Implications
Melting Point 28 - 33 °C (82 - 91 °F)The low melting point suggests that the compound can exist as a solid or a supercooled liquid at room temperature, which is an important consideration for handling and storage.
Boiling Point 80 °C (176 °F) at 16 hPaThe boiling point under reduced pressure indicates that the compound is amenable to purification by vacuum distillation.
Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents.The hydrochloride salt form enhances water solubility, while the free base is more soluble in less polar organic solvents. This differential solubility is key for extraction and purification protocols.
pKa (Predicted) ~8.5 - 9.5The piperidine nitrogen is basic. The predicted pKa suggests that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form. This is critical for receptor interaction and membrane permeability.

Synthesis and Purification

A common and efficient method for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol is the nucleophilic substitution reaction between 4-phenylpiperidine and a 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is presented here.

Reaction Scheme:

4-Phenylpiperidine + 2-Chloroethanol → 2-(4-Phenylpiperidin-1-yl)ethanol + HCl

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-phenylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene, add a base like potassium carbonate or triethylamine (1.5 equivalents) to act as an acid scavenger.

  • Addition of Reagent: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine ring, and the protons of the ethanol substituent.

  • ¹³C-NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the piperidine ring, and the ethanol group.

Mass Spectrometry (MS)

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 205 or 206, respectively, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-(4-Phenylpiperidin-1-yl)ethanol.

Table 3: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column for good separation of moderately polar compounds.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)A gradient elution allows for the separation of impurities with a wide range of polarities. Phosphoric acid helps to protonate the amine for better peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe phenyl group provides a chromophore for UV detection.
Column Temp. 30 °CEnsures reproducible retention times.
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable diluent like methanol at a concentration of approximately 1 mg/mL.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition: Run the gradient program and record the chromatogram.

  • Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Methanol) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc2 Inject Sample prep3->hplc2 Inject into HPLC hplc1 Equilibrate C18 Column hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 hplc4 Detect at 254 nm hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 Chromatogram data2 Calculate Purity (%) data1->data2 end end data2->end Final Report

Caption: High-level workflow for HPLC purity analysis.

Pharmacological Context and Toxicological Overview

Potential Pharmacological Relevance

The 4-phenylpiperidine moiety is a well-established scaffold in medicinal chemistry, notably present in the pethidine (meperidine) class of synthetic opioids.[1] Compounds containing this structure often exhibit affinity for various central nervous system targets. While the specific biological activity of 2-(4-Phenylpiperidin-1-yl)ethanol is not extensively documented in publicly available literature, its structural similarity to known neuroactive agents suggests potential for investigation in areas such as:

  • Dopamine and Serotonin Receptor Binding: Analogues of 4-phenylpiperidine are known to interact with dopamine and serotonin transporters and receptors.[2]

  • Sigma Receptor Ligands: The piperidine scaffold is also found in ligands for sigma receptors, which are implicated in a variety of neurological conditions.[3]

Toxicological and Safety Information

Based on available Safety Data Sheets (SDS), 2-(4-Phenylpiperidin-1-yl)ethanol should be handled with care. It is classified as harmful if swallowed and toxic in contact with skin. It can cause skin irritation and serious eye damage.[4]

Handling Precautions:

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use in a well-ventilated area.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • The compound may be air and light-sensitive; storage under an inert atmosphere is recommended.

Conclusion

2-(4-Phenylpiperidin-1-yl)ethanol is a compound of interest due to its core 4-phenylpiperidine structure, a known pharmacophore. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization and purity assessment. The information presented herein serves as a valuable technical resource for scientists and researchers engaged in the synthesis, analysis, and further investigation of this and related compounds in the field of drug discovery and development.

References

  • KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet for Ethanol (99.5). Available from: [Link]

  • ABS MR-0130 Safety Data Sheet. Available from: [Link]

  • Google Patents. FR2688504A1 - 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics.
  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lebo, S. E., Lalevee, J., & Main, T. S. (2000). pKa values and dissociation constants of the phenolic compounds. Forest products journal, 50(11/12), 64-68.
  • Archiv der Pharmazie. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. 358(1), e2200328.
  • Gao, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Shimadzu. High Performance Liquid Chromatography in Pharmaceutical Analyses. Available from: [Link]

  • Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. (2021). Molecules, 26(3), 689.
  • Manasa Life Sciences. (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie, 358(1), e2200328.
  • Journal of Medicinal Chemistry. (2017). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. 60(24), 10165–10180.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127-1133.
  • Google Patents. WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

  • Scholarly Publications Leiden University. (2021).
  • Wikipedia. Methylphenidate. Available from: [Link]

  • Calderon, S. N., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 4153-4164.
  • Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Methanolic Extract of Euphorbia cuneata Vahl Aerial Parts. (2021). Molecules, 26(23), 7350.

Sources

Foundational

An In-depth Technical Guide to 2-(4-Phenylpiperidin-1-yl)ethanol

Foreword In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful discovery of novel therapeutics. Among the myr...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic structures, the 4-phenylpiperidine moiety stands out as a privileged scaffold, forming the core of numerous centrally active agents. This guide provides an in-depth technical overview of a key derivative, 2-(4-Phenylpiperidin-1-yl)ethanol. Our exploration will traverse its fundamental chemical identity, synthesis, and analytical characterization, to its established and potential applications in the realm of neuropharmacology and beyond. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to facilitate its effective utilization in the laboratory and as a foundational building block for innovative therapeutic design.

Chemical Identity and Properties

Chemical Name: 2-(4-Phenylpiperidin-1-yl)ethanol

Synonym: 2-(4-phenyl-1-piperidinyl)ethanol[1]

CAS Number: 56953-33-4[1]

The structural architecture of 2-(4-Phenylpiperidin-1-yl)ethanol, featuring a 4-phenylpiperidine core N-alkylated with an ethanol group, bestows upon it a unique combination of lipophilicity and hydrophilicity. This balance is critical for its pharmacokinetic profile and its utility as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

PropertyValueSource
Molecular Formula C13H19NO[1]
Molecular Weight 205.30 g/mol
InChI Code 1S/C13H19NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2[1]
InChI Key MCZUBQLMYYFSGO-UHFFFAOYSA-N[1]
Purity Typically ≥96%[1]

Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol: A Practical Approach

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol is most commonly achieved through the N-alkylation of 4-phenylpiperidine with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. The choice of reagent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.

Recommended Synthetic Protocol: Alkylation with 2-Chloroethanol

This protocol represents a robust and scalable method for the preparation of 2-(4-Phenylpiperidin-1-yl)ethanol, leveraging the nucleophilic character of the piperidine nitrogen.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 4-Phenylpiperidine 4-Phenylpiperidine 2-(4-Phenylpiperidin-1-yl)ethanol 2-(4-Phenylpiperidin-1-yl)ethanol 4-Phenylpiperidine->2-(4-Phenylpiperidin-1-yl)ethanol + 2-Chloroethanol K2CO3, Acetonitrile Reflux 2-Chloroethanol 2-Chloroethanol

A simplified reaction scheme for the synthesis.

Materials and Reagents:

  • 4-Phenylpiperidine

  • 2-Chloroethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-phenylpiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(4-Phenylpiperidin-1-yl)ethanol as a pure compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on 2-chloroethanol. Its insolubility in acetonitrile allows for easy removal by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(4-Phenylpiperidin-1-yl)ethanol. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of the target compound.[2]

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the N-ethanol substituent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

A detailed interpretation of the NMR spectra should be performed to ensure the correct structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[3][4]

Expected Fragmentation:

Under electron ionization (EI), the molecular ion peak (M+) may be observed. Common fragmentation patterns for N-alkylated piperidines involve alpha-cleavage, leading to the loss of the largest alkyl group attached to the nitrogen. For 2-(4-Phenylpiperidin-1-yl)ethanol, fragmentation may involve the loss of the ethanol side chain or cleavage within the piperidine ring.

G cluster_workflow Analytical Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Column Chromatography ¹H & ¹³C NMR ¹H & ¹³C NMR Purification->¹H & ¹³C NMR Structural Confirmation Mass Spec Mass Spec Purification->Mass Spec MW & Fragmentation Purity Assessment Purity Assessment ¹H & ¹³C NMR->Purity Assessment Mass Spec->Purity Assessment

A typical analytical workflow for compound characterization.

Applications in Research and Drug Development

The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting drugs. 2-(4-Phenylpiperidin-1-yl)ethanol serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds.

Precursor for Analgesic and Neuroleptic Agents

The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor ligands. Derivatives of 2-(4-Phenylpiperidin-1-yl)ethanol have been explored for their potential analgesic properties. The introduction of various substituents on the phenyl ring and modifications of the ethanol side chain can modulate the affinity and efficacy at different opioid receptor subtypes. Furthermore, this scaffold has been utilized in the synthesis of compounds with neuroleptic activity, targeting dopamine and serotonin receptors.

Intermediate for CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Several series of CCR5 antagonists have been developed based on the derivatization of the piperidine ring of templates that can be synthesized from 2-(4-Phenylpiperidin-1-yl)ethanol.[5][6] These antagonists block the interaction between the HIV envelope protein gp120 and CCR5, thereby preventing viral entry.

Building Block for Novel CNS-Active Compounds

The versatility of the 2-(4-Phenylpiperidin-1-yl)ethanol structure allows for its incorporation into a wide range of molecular architectures targeting various CNS receptors. Its derivatives have been investigated for their potential as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.[7][8]

G cluster_applications Drug Discovery Applications 2-(4-Phenylpiperidin-1-yl)ethanol 2-(4-Phenylpiperidin-1-yl)ethanol Analgesics (Opioid Receptor Ligands) Analgesics (Opioid Receptor Ligands) 2-(4-Phenylpiperidin-1-yl)ethanol->Analgesics (Opioid Receptor Ligands) Neuroleptics (Dopamine/Serotonin Receptor Ligands) Neuroleptics (Dopamine/Serotonin Receptor Ligands) 2-(4-Phenylpiperidin-1-yl)ethanol->Neuroleptics (Dopamine/Serotonin Receptor Ligands) CCR5 Antagonists (Anti-HIV) CCR5 Antagonists (Anti-HIV) 2-(4-Phenylpiperidin-1-yl)ethanol->CCR5 Antagonists (Anti-HIV) Sigma Receptor Ligands (CNS Disorders) Sigma Receptor Ligands (CNS Disorders) 2-(4-Phenylpiperidin-1-yl)ethanol->Sigma Receptor Ligands (CNS Disorders)

Key application areas for this versatile intermediate.

Conclusion and Future Perspectives

2-(4-Phenylpiperidin-1-yl)ethanol is a valuable and versatile chemical entity with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the privileged nature of its 4-phenylpiperidine core make it an attractive starting point for the development of novel therapeutics targeting a range of CNS and infectious diseases. The continued exploration of new derivatives and their pharmacological profiling will undoubtedly uncover new therapeutic opportunities. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this important building block in their scientific endeavors.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthetic Methodology: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2026, January 7). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

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  • Li, G., & Still, W. C. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Hanchar, H. J., Dodson, P. D., & Olsen, R. W. (2009). Ethanol potently and competitively inhibits binding of the alcohol antagonist Ro15-4513 to α4/6β3δ GABAA receptors. Proceedings of the National Academy of Sciences, 106(20), 8540–8545.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)
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  • University of Arizona. (n.d.).
  • Tu, Z., Xu, J., Chen, C., Taylor, M., & Mach, R. H. (2017). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 60(24), 10174–10189.
  • El-Subbagh, H. I., El-Adl, K., Al-Obaid, A. M., & Lehmann, J. (2017). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 22(10), 1664.
  • Duan, M., Aquino, C., Ferris, R., Kazmierski, W. M., Kenakin, T., Koble, C., ... & Youngman, M. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 19(6), 1610–1613.
  • Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., Aluisio, L., Fraser, I., ... & Bonaventure, P. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265–277.
  • Diva-Portal.org. (2022, January 21). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo.
  • Gund, T. M., & Portoghese, P. S. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(9), 1145–1149.
  • ResearchGate. (n.d.). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
  • Stein, S. E. (2019). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 30(4), 624–634.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Liu, J. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • Khoo, S. H., & O'Hagan, S. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Cook, J. M., He, X., Li, G., Yu, J., Han, D., & Poe, M. M. (2023, June 14).
  • Lovell, P. J., Bromidge, S. M., Dabbs, S., Duckworth, D. M., Forbes, I. T., Jennings, A. J., ... & Thomas, D. R. (2000). A novel, potent, and selective 5-HT(7) antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phen ol (SB-269970). Journal of Medicinal Chemistry, 43(3), 342–345.
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Exploratory

Literature review on 2-(4-phenyl-1-piperidinyl)ethanol

An In-depth Technical Guide to 2-(4-phenyl-1-piperidinyl)ethanol Abstract 2-(4-phenyl-1-piperidinyl)ethanol is a derivative of the 4-phenylpiperidine scaffold, a structure of significant interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-phenyl-1-piperidinyl)ethanol

Abstract

2-(4-phenyl-1-piperidinyl)ethanol is a derivative of the 4-phenylpiperidine scaffold, a structure of significant interest in medicinal chemistry. While not a therapeutic agent itself, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of 2-(4-phenyl-1-piperidinyl)ethanol, intended for researchers, chemists, and drug development professionals. We will explore its synthesis, purification, and characterization, and delve into its potential pharmacological profile, with a particular focus on its hypothesized interaction with sigma (σ) receptors. This document consolidates current knowledge and provides detailed experimental protocols for its synthesis, biological evaluation, and analytical quantification, positioning it as a valuable tool for future research and development endeavors.

Introduction to 2-(4-phenyl-1-piperidinyl)ethanol

The piperidine ring is a foundational heterocyclic scaffold in drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The addition of a phenyl group at the 4-position creates the 4-phenylpiperidine core, a privileged structure known for its diverse central nervous system (CNS) activities, including analgesic and neuroprotective effects.[2][3]

The Phenylpiperidine Scaffold: A Privileged Structure

The 4-phenylpiperidine motif is the backbone of potent analgesics and serves as a key pharmacophore for sigma (σ) receptor ligands.[3][4] Compounds incorporating this structure often exhibit high affinity for CNS targets, modulating neurotransmitter systems and intracellular signaling cascades. Understanding the properties of a fundamental derivative like 2-(4-phenyl-1-piperidinyl)ethanol is therefore crucial for the rational design of new chemical entities targeting these pathways.

Chemical Identity and Physicochemical Properties

2-(4-phenyl-1-piperidinyl)ethanol is a specific chemical entity with defined properties that are critical for its handling, formulation, and biological activity.

PropertyValueSource
IUPAC Name 2-(4-phenyl-1-piperidinyl)ethanol
Synonym(s) 2-(4-phenyl-piperidin-1-yl)-ethanol
CAS Number 56953-33-4
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol -
InChI Key MCZUBQLMYYFSGO-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of 2-(4-phenyl-1-piperidinyl)ethanol is most efficiently achieved through the N-alkylation of the parent 4-phenylpiperidine. This approach is favored for its high yield and operational simplicity.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine nitrogen and the ethanol side chain. This identifies 4-phenylpiperidine and a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, as the primary starting materials. The N-alkylation with 2-chloroethanol is a robust and scalable method. The causality for this choice rests on the high nucleophilicity of the secondary amine of the piperidine ring and the good leaving group potential of the chloride atom, a reaction that can be driven to completion with a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 1: Synthesis via N-Alkylation of 4-Phenylpiperidine

This protocol details a standard laboratory procedure for the synthesis of 2-(4-phenyl-1-piperidinyl)ethanol.

Reagents and Materials:

  • 4-Phenylpiperidine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-phenylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-phenyl-1-piperidinyl)ethanol can be purified by column chromatography on silica gel if necessary.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine 4-Phenylpiperidine, K₂CO₃, and Acetonitrile B 2. Add 2-Chloroethanol A->B C 3. Heat to Reflux (6-12h) B->C D 4. Cool and Filter Solids C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Redissolve in EtOAc, Wash with H₂O and Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate Organic Layer G->H I 9. Column Chromatography (if required) H->I J 10. Final Product: 2-(4-phenyl-1-piperidinyl)ethanol I->J

Caption: Workflow for the synthesis and purification of 2-(4-phenyl-1-piperidinyl)ethanol.

Pharmacological Profile and Mechanism of Action (Hypothesized)

While direct pharmacological data for 2-(4-phenyl-1-piperidinyl)ethanol is scarce, its structure strongly suggests a potential interaction with sigma (σ) receptors, which are implicated in a variety of neurological processes.

The Sigma (σ) Receptor: A Primary Putative Target

Sigma receptors are a unique class of intracellular proteins, with the sigma-1 (σ₁) subtype being particularly relevant in the CNS. They are not G-protein coupled receptors nor ion channels but are considered chaperone proteins that modulate various signaling pathways. Ligands for σ₁ receptors often contain a piperidine or piperazine ring and a phenyl group, a structural pattern present in 2-(4-phenyl-1-piperidinyl)ethanol.[4][5] The well-studied σ₁ receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), shares the core 4-phenylpiperidine scaffold, providing a strong rationale for investigating this target.[3][6]

Proposed Mechanism: Modulation of nNOS/PSD-95 Coupling

In models of neonatal hypoxia-ischemia, the σ₁ receptor ligand PPBP has been shown to be neuroprotective.[3] This effect is associated with its ability to disrupt the coupling between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein-95 (PSD-95).[3] This interaction is critical in the excitotoxic cascade following N-methyl-D-aspartate (NMDA) receptor overactivation. By uncoupling nNOS from its activating complex, PPBP reduces excessive nitric oxide production and subsequent oxidative damage.[3][6] It is hypothesized that 2-(4-phenyl-1-piperidinyl)ethanol may act through a similar mechanism, offering a potential avenue for neuroprotection.

Signaling Pathway Diagram: Hypothesized Sigma-1 Receptor Modulation

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation PSD95 PSD-95 Ca_channel->PSD95 Ca²⁺ Influx Complex PSD-95/nNOS Complex PSD95->Complex nNOS nNOS nNOS->Complex NO Nitric Oxide (NO) Complex->NO Production Damage Oxidative Damage & Neuronal Injury NO->Damage Target 2-(4-phenyl-1-piperidinyl)ethanol Sigma1R Sigma-1 Receptor Target->Sigma1R Binds & Activates Sigma1R->Complex Inhibits Coupling

Caption: Hypothesized mechanism of neuroprotection via Sigma-1 receptor modulation.

Other Potential Biological Activities

The piperidine scaffold is associated with a broad range of biological activities. Derivatives have demonstrated potential as:

  • Antimicrobial agents: Certain piperidine derivatives show efficacy against various bacterial and fungal strains.[7]

  • Anticancer agents: Some compounds have exhibited cytotoxic effects on cancer cell lines.[8]

  • Antioxidants: The piperidine ring can be part of molecules designed to scavenge free radicals.[9]

  • Analgesics: The structural similarity to known analgesics suggests a potential role in pain modulation.[2]

Experimental Protocols for Biological Evaluation

To validate the hypothesized pharmacological profile, a series of in vitro assays are necessary.

Protocol 2: In Vitro Sigma Receptor Binding Assay

This protocol determines the affinity of the test compound for σ₁ and σ₂ receptors.

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from the receptor is measured.

Materials:

  • Guinea pig brain homogenates (for σ₁) or rat liver homogenates (for σ₂)

  • -pentazocine (radioligand for σ₁) or [³H]-DTG (radioligand for σ₁/σ₂)

  • Haloperidol (for defining non-specific binding)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 2-(4-phenyl-1-piperidinyl)ethanol.

  • Incubation: In test tubes, combine the membrane homogenate, the radioligand at a fixed concentration (e.g., 1-2 nM), and varying concentrations of the test compound or vehicle. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition) and calculate the Ki (inhibition constant).

Protocol 3: In Vitro Neuronal Cell Viability Assay (Hypoxia-Ischemia Model)

This protocol assesses the potential neuroprotective effects of the compound.

Principle: Neuronal cells are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions. Cell viability is measured to determine if the compound can prevent cell death.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture plates and media

  • OGD buffer (glucose-free medium)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • MTT or LDH assay kit for measuring cell viability

Step-by-Step Methodology:

  • Cell Plating: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of 2-(4-phenyl-1-piperidinyl)ethanol for 1-2 hours before inducing hypoxia.

  • OGD Induction: Replace the normal culture medium with OGD buffer and place the plates in a hypoxia chamber for a duration sufficient to cause significant cell death in control wells (e.g., 4-6 hours).

  • Reperfusion: After OGD, replace the OGD buffer with normal culture medium (containing glucose and the test compound) and return the plates to a normoxic incubator for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Data Analysis: Normalize the results to the normoxic control group and compare the viability of compound-treated cells to the OGD-only control.

Experimental Workflow: Biological Screening Cascade

G Start Test Compound: 2-(4-phenyl-1-piperidinyl)ethanol Assay1 Primary Screen: Sigma Receptor Binding Assay Start->Assay1 Decision1 Ki < 1µM? Assay1->Decision1 Assay2 Secondary Screen: Neuronal Cell Viability Assay (OGD) Decision1->Assay2 Yes Stop Stop or De-prioritize Decision1->Stop No Decision2 Significant Neuroprotection? Assay2->Decision2 Assay3 Mechanism of Action Studies: nNOS/PSD-95 Co-IP Decision2->Assay3 Yes Decision2->Stop No Proceed Advance to In Vivo Models Assay3->Proceed

Caption: A logical screening cascade for evaluating the biological activity of the compound.

Analytical Methodologies for Quantification

Accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]

Protocol 4: Quantification in Biological Matrices using LC-MS/MS

This protocol provides a starting point for developing a robust bioanalytical method.[10]

Principle: The compound is extracted from a biological matrix (e.g., plasma), separated from endogenous components by HPLC, and then detected and quantified by a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM).

Materials:

  • Plasma samples (human or animal)

  • Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase B)

  • Water with 0.1% formic acid (mobile phase A)

  • An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte

  • C18 HPLC column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new plate or vial for injection.

  • LC Separation:

    • Inject a small volume (e.g., 5 µL) onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the analyte from matrix components.

  • MS/MS Detection:

    • Optimize the mass spectrometer parameters in positive ESI mode.

    • Determine the precursor ion (M+H)⁺ and a stable, high-intensity product ion for both the analyte and the internal standard.

    • Set up an MRM method to monitor the specific precursor > product ion transitions.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the analyte into blank plasma and processing as above.

    • Plot the peak area ratio (analyte/IS) against concentration.

    • Determine the concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Summary: Typical LC-MS/MS Performance

The following table summarizes expected performance characteristics for a validated method, based on data from analogous compounds.[10]

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Accuracy (%Bias) ± 15%

Applications and Future Directions

Current Applications

Currently, 2-(4-phenyl-1-piperidinyl)ethanol is primarily utilized as:

  • A research chemical: For academic and industrial research into the structure-activity relationships of phenylpiperidine derivatives.

  • A synthetic intermediate: As a building block for the synthesis of more complex molecules and potential drug candidates.[11]

Future Outlook

The strong structural rationale for targeting sigma receptors makes 2-(4-phenyl-1-piperidinyl)ethanol a compelling starting point for drug discovery programs. Future research should focus on:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Validation: Testing the compound in animal models of stroke, neurodegenerative disease, or other CNS disorders where sigma receptors are implicated.

  • Exploring Other Targets: Systematically screening the compound against a panel of CNS receptors to uncover any additional, off-target activities that could be therapeutically relevant or contribute to side effects.

Conclusion

2-(4-phenyl-1-piperidinyl)ethanol represents more than a simple chemical entity; it is a tool for exploring the complex pharmacology of the 4-phenylpiperidine scaffold. This guide has provided a comprehensive framework covering its synthesis, potential mechanisms of action, and the experimental protocols required for its thorough investigation. The hypothesized link to sigma receptor modulation and neuroprotection offers a promising direction for future research. By applying the methodologies detailed herein, scientists and drug development professionals can effectively leverage this compound to advance our understanding of CNS pharmacology and potentially uncover new therapeutic leads for challenging neurological disorders.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC. (URL: [Link])

  • (PDF) AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG - ResearchGate. (URL: [Link])

  • Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed. (URL: [Link])

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (URL: [Link])

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (URL: [Link])

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (URL: [Link])

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  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC. (URL: [Link])

  • Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. (URL: [Link])

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  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (URL: [Link])

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Foundational

An In-depth Technical Guide to 2-(4-Phenylpiperidin-1-yl)ethanol: From a Privileged Scaffold to a Versatile Synthetic Intermediate

Abstract The 4-phenylpiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of centrally active therapeutic agents. This technical guide delves into the discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenylpiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of centrally active therapeutic agents. This technical guide delves into the discovery, synthesis, and historical context of a fundamental building block within this chemical class: 2-(4-Phenylpiperidin-1-yl)ethanol. While not a therapeutic agent in its own right, its strategic importance as a key intermediate in the synthesis of more complex molecules cannot be overstated. We will explore the historical significance of the 4-phenylpiperidine core, provide a detailed, field-proven protocol for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol, and discuss its potential applications in drug discovery based on the pharmacological profiles of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

The Ascendancy of the 4-Phenylpiperidine Scaffold: A Historical Perspective

The story of 2-(4-Phenylpiperidin-1-yl)ethanol is intrinsically linked to the broader history of the 4-phenylpiperidine class of compounds. This chemical family rose to prominence in the mid-20th century with the discovery of pethidine (meperidine), the first synthetic opioid analgesic.[1][2] This seminal discovery demonstrated that the complex morphinan skeleton was not a prerequisite for potent analgesic activity and opened the floodgates for the exploration of simpler, synthetically accessible molecules.

The 4-phenylpiperidine core quickly became a focal point for structure-activity relationship (SAR) studies, leading to the development of a wide array of potent analgesics, including fentanyl and its analogues.[2][3] The versatility of this scaffold was further underscored by its successful application in the development of other classes of central nervous system (CNS) active agents, such as the butyrophenone antipsychotics (e.g., haloperidol).[1]

The N-substituted ethanol moiety, as seen in 2-(4-Phenylpiperidin-1-yl)ethanol, represents one of the earliest and most fundamental modifications of the 4-phenylpiperidine core. This seemingly simple addition provides a crucial handle for further chemical elaboration, allowing for the introduction of a wide variety of functional groups and the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the specific, documented "discovery" of 2-(4-Phenylpiperidin-1-yl)ethanol as a singular event is not prominent in the literature, its emergence is a logical and necessary step in the historical progression of 4-phenylpiperidine-based drug discovery. It is best understood as a foundational intermediate, synthesized in the course of developing more complex and potent therapeutic agents.

Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol: A Step-by-Step Guide

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol is a two-stage process, beginning with the construction of the core 4-phenylpiperidine scaffold, followed by the N-alkylation to introduce the 2-hydroxyethyl group.

Stage 1: Synthesis of the 4-Phenylpiperidine Core

The preparation of 4-phenylpiperidine is a well-established procedure in organic synthesis. A common and efficient method involves the Dieckmann condensation, followed by hydrolysis, decarboxylation, and reduction.

Experimental Protocol: Synthesis of 4-Phenylpiperidine

StepReagent/SolventKey Parameters
1Diethyl β-phenyl-β-alaninate, Ethyl acrylate, Sodium ethoxide in ethanolReaction of the β-amino ester with an acrylate to form the diester.
2Sodium ethoxide in tolueneIntramolecular Dieckmann condensation to form the β-keto ester.
3Aqueous HClHydrolysis and decarboxylation of the β-keto ester to yield 4-phenyl-4-piperidinone.
4Hydrazine hydrate, Potassium hydroxide in diethylene glycolWolff-Kishner reduction of the ketone to the methylene group.

Causality Behind Experimental Choices:

  • The Dieckmann condensation is a reliable method for the formation of five- and six-membered rings. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon, initiating the cyclization.

  • Acid-catalyzed hydrolysis and decarboxylation is a standard procedure for converting β-keto esters to ketones.

  • The Wolff-Kishner reduction is chosen for its high efficiency in reducing ketones to alkanes under basic conditions, which is compatible with the amine functionality in the molecule.

Stage 2: N-Alkylation to Yield 2-(4-Phenylpiperidin-1-yl)ethanol

With the 4-phenylpiperidine core in hand, the final step is the introduction of the 2-hydroxyethyl group onto the piperidine nitrogen. This is typically achieved via a nucleophilic substitution reaction with a suitable two-carbon electrophile.

Experimental Protocol: Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol

StepReagent/SolventKey Parameters
14-Phenylpiperidine, 2-Chloroethanol, Potassium carbonate, AcetonitrileN-alkylation via nucleophilic substitution.
2RefluxTo drive the reaction to completion.
3Filtration and evaporationTo remove the inorganic base and solvent.
4Column chromatography (Silica gel, Ethyl acetate/Hexane gradient)Purification of the final product.

Causality Behind Experimental Choices:

  • Choice of Alkylating Agent: 2-Chloroethanol is a readily available and effective electrophile for this transformation. Alternatively, ethylene oxide can be used, which offers the advantage of not producing an inorganic salt byproduct, simplifying workup. However, ethylene oxide is a gas and requires specialized handling.

  • Base and Solvent: Potassium carbonate is a mild and inexpensive base suitable for scavenging the HCl generated during the reaction. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree of homogeneity.

Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and HPLC. The expected spectroscopic data for 2-(4-Phenylpiperidin-1-yl)ethanol would show the characteristic signals for the phenyl group, the piperidine ring protons, and the newly introduced hydroxyethyl group.

Visualizing the Synthesis

Synthesis_of_2_4_Phenylpiperidin_1_yl_ethanol cluster_0 Stage 1: Synthesis of 4-Phenylpiperidine cluster_1 Stage 2: N-Alkylation Dieckmann_Condensation Dieckmann Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation Wolff_Kishner_Reduction Wolff-Kishner Reduction Hydrolysis_Decarboxylation->Wolff_Kishner_Reduction 4_Phenylpiperidine 4-Phenylpiperidine Wolff_Kishner_Reduction->4_Phenylpiperidine N_Alkylation N-Alkylation with 2-Chloroethanol 4_Phenylpiperidine->N_Alkylation Reactant Final_Product 2-(4-Phenylpiperidin-1-yl)ethanol N_Alkylation->Final_Product

Caption: Synthetic pathway to 2-(4-Phenylpiperidin-1-yl)ethanol.

Potential Applications in Drug Discovery: A Landscape of Possibilities

While 2-(4-Phenylpiperidin-1-yl)ethanol itself is not known to possess significant pharmacological activity, its true value lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The 4-phenylpiperidine scaffold is a well-established pharmacophore for a variety of CNS targets, and the 2-hydroxyethyl group provides a convenient point for further chemical modification.

Table of Potential Therapeutic Areas for Derivatives of 2-(4-Phenylpiperidin-1-yl)ethanol

Therapeutic AreaTarget Receptors/EnzymesExamples of Derivatives
Analgesia µ-Opioid ReceptorFentanyl, Pethidine[2][3]
Antipsychotics Dopamine D2 ReceptorHaloperidol[1]
Antidepressants Serotonin Transporter (SERT)Paroxetine[1]
Antihistamines Histamine H1 ReceptorNot widely reported, but a plausible area of exploration.

The hydroxyl group of 2-(4-Phenylpiperidin-1-yl)ethanol can be readily functionalized to introduce a variety of ester, ether, and carbamate linkages, allowing for the rapid generation of libraries of compounds for high-throughput screening. This positions 2-(4-Phenylpiperidin-1-yl)ethanol as a valuable starting material for lead optimization campaigns in CNS drug discovery.

Potential_Applications cluster_derivatives Derivative Classes Core_Molecule 2-(4-Phenylpiperidin-1-yl)ethanol Analgesics Analgesics (e.g., Fentanyl analogues) Core_Molecule->Analgesics Leads to Antipsychotics Antipsychotics (e.g., Haloperidol analogues) Core_Molecule->Antipsychotics Leads to Antidepressants Antidepressants (e.g., Paroxetine analogues) Core_Molecule->Antidepressants Leads to

Caption: Potential therapeutic applications of 2-(4-Phenylpiperidin-1-yl)ethanol derivatives.

Conclusion

2-(4-Phenylpiperidin-1-yl)ethanol stands as a testament to the enduring importance of fundamental chemical building blocks in the ever-evolving landscape of drug discovery. While its own history is interwoven with the broader narrative of the 4-phenylpiperidine scaffold, its utility as a versatile and readily accessible intermediate is undeniable. The synthetic protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers to access this valuable molecule. The diverse range of pharmacological activities exhibited by its derivatives underscores the immense potential that lies within this seemingly simple compound. As the quest for novel CNS therapeutics continues, 2-(4-Phenylpiperidin-1-yl)ethanol is poised to remain a relevant and valuable tool in the arsenal of the medicinal chemist.

References

  • Wikipedia. (2024). Phenylpiperidine. [Link]

  • Zajac, M. A., & Vuckovic, S. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. [Link]

  • Canastas, N., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

  • Ahmad, S., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)
  • Google Patents. (1993). FR2688504A1 - 2-(Piperid-1-yl)
  • Jacobsen, E. J., et al. (2000). 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. ACS Publications. [Link]

  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. [Link]

  • Gorin, S., & Vuckovic, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. ResearchGate. [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Nitin, A., et al. (2014). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. ResearchGate. [Link]

  • Nakao, K., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. ResearchGate. [Link]

  • Reddit. (2022). Phenylpiperidine synthesis. [Link]

  • CORE. (2009). SYNTHESIS OF 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. [Link]

  • Holzgrabe, U., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Phenylpiperidin-1-yl)ethanol: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential applications of the versatile chemical intermediate, 2-(4-Phenylpiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential applications of the versatile chemical intermediate, 2-(4-Phenylpiperidin-1-yl)ethanol.

Introduction

2-(4-Phenylpiperidin-1-yl)ethanol is a member of the 4-phenylpiperidine class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The 4-phenylpiperidine motif is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of 2-(4-Phenylpiperidin-1-yl)ethanol, a valuable building block for the development of novel therapeutics.

Physicochemical Properties

The fundamental molecular and physical properties of 2-(4-Phenylpiperidin-1-yl)ethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [2]
Synonyms 2-(4-phenyl-1-piperidinyl)ethanol
InChI Code 1S/C13H19NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
InChI Key MCZUBQLMYYFSGO-UHFFFAOYSA-N

Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol can be achieved through various synthetic routes. A common and effective method involves the N-alkylation of 4-phenylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.

General Synthetic Pathway: N-Alkylation of 4-Phenylpiperidine

This method involves the nucleophilic attack of the secondary amine of 4-phenylpiperidine on an electrophilic two-carbon synthon. The use of a base is typically required to neutralize the acid generated during the reaction and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol 4-Phenylpiperidine 4-Phenylpiperidine Product 2-(4-Phenylpiperidin-1-yl)ethanol 4-Phenylpiperidine->Product 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Heat Heat Heat->Product

Caption: General workflow for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol.

Experimental Protocol: Synthesis via N-Alkylation

This protocol provides a step-by-step methodology for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol from 4-phenylpiperidine and 2-chloroethanol.

  • Reaction Setup: To a solution of 4-phenylpiperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(4-Phenylpiperidin-1-yl)ethanol.

Spectroscopic Characterization

The structural confirmation of 2-(4-Phenylpiperidin-1-yl)ethanol is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for 2-(4-Phenylpiperidin-1-yl)ethanol are predicted based on the analysis of its constituent functional groups and structural analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the N-CH₂CH₂OH side chain. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the piperidine ring, and the ethanol side chain. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6] For 2-(4-Phenylpiperidin-1-yl)ethanol, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (205.30 g/mol ). Common fragmentation patterns for such molecules often involve cleavage of the C-C bond adjacent to the nitrogen atom or the loss of the hydroxyl group.[7][8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of 2-(4-Phenylpiperidin-1-yl)ethanol is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-N stretching vibrations.

Applications in Research and Drug Development

The 4-phenylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Consequently, 2-(4-Phenylpiperidin-1-yl)ethanol serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Derivatives of 4-phenylpiperidine have been investigated for their potential as:

  • Analgesics: The 4-phenylpiperidine core is a key feature of several opioid analgesics.[11]

  • Antipsychotics: Certain 4-phenylpiperidine derivatives have shown efficacy in the treatment of psychosis.

  • Antihistamines: The structural motif is present in some antihistaminic drugs.

  • Calcium Channel Blockers: This class of compounds has applications in the treatment of cardiovascular diseases.[10]

The presence of the primary alcohol in 2-(4-Phenylpiperidin-1-yl)ethanol provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

2-(4-Phenylpiperidin-1-yl)ethanol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an ideal starting material for the creation of diverse molecular libraries. The comprehensive understanding of its physicochemical properties and spectroscopic characterization, as outlined in this guide, is essential for its effective utilization in the synthesis of novel and potent therapeutic agents.

References

  • Huang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available from: [Link]

  • Pawar, N., Patil, S. B., & Patil, R. D. (2014). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. International Journal of Chemical & Petrochemical Technology, 4(2), 1-4.
  • Guillaumet, G., et al. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. EP0524846A1.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • SciSpace. (2017).
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  • S. Silletti, et al. (2019). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. Chemistry – A European Journal, 25(6), 1475-1481.
  • ResearchGate. (2021).
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  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127–1133.
  • University of Wisconsin - Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 2-(2-(4-Phenylpiperidin-1-Yl)ethyl)-1h-Indole. Available from: [Link]

  • Yan, J., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(5), 455-467.
  • Collina, S., et al. (2017). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 60(24), 10185–10199.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
  • Stanoeva, J. P., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110.
  • Stein, S. E. (2019). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 30(2), 268–278.
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Foundational

Chemoselective Functionalization of 2-(4-Phenylpiperidin-1-yl)ethanol: A Technical Guide to Reactive Sites and Synthetic Workflows

Abstract As a Senior Application Scientist, I frequently encounter bifunctional and trifunctional scaffolds that require precise chemoselective control during drug development. The molecule 2-(4-Phenylpiperidin-1-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter bifunctional and trifunctional scaffolds that require precise chemoselective control during drug development. The molecule 2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4)[1] is a prime example of such a scaffold. With a molecular weight of 205.3 g/mol and a LogP of 2.21[2], it presents three distinct reactive domains: a primary aliphatic alcohol, a basic tertiary piperidine nitrogen, and an aromatic phenyl ring. The 4-phenylpiperidine core itself is a foundational pharmacophore for a vast array of centrally acting agents, including opioids (e.g., pethidine), neuroleptics, and monoamine reuptake inhibitors[3].

This whitepaper deconstructs the causality behind the reactivity of each site and provides self-validating, step-by-step experimental protocols for their selective functionalization.

Structural Anatomy & Electronic Distribution

To achieve chemoselectivity, we must first understand the electronic and steric environment of the molecule. The reactivity of 2-(4-Phenylpiperidin-1-yl)ethanol is governed by the spatial separation of its functional groups, which minimizes cross-reactivity under controlled conditions[4].

ReactivityMap Molecule 2-(4-Phenylpiperidin-1-yl)ethanol CAS: 56953-33-4 Hydroxyl Primary Hydroxyl (-OH) Nucleophilic / Oxidizable Molecule->Hydroxyl Aliphatic Chain Amine Tertiary Amine (N1) Basic / Quaternizable Molecule->Amine Piperidine Core Phenyl 4-Phenyl Ring EAS Susceptible Molecule->Phenyl C4 Position

Structural Reactivity Map of 2-(4-Phenylpiperidin-1-yl)ethanol.

Key Reactive Site 1: The Primary Hydroxyl Group (-OH)

The Causality of Reactivity

The 2-hydroxyethyl chain extends away from the bulky piperidine core, rendering the primary alcohol highly accessible and unhindered. The oxygen lone pairs act as a strong nucleophile. However, in drug development, we often need to convert this terminal alcohol into a versatile electrophile (e.g., to link it to another pharmacophore in PROTAC synthesis). Converting the hydroxyl into a methanesulfonate (mesylate) leaving group is the optimal choice, as it proceeds rapidly without disturbing the tertiary amine, provided an acid scavenger is used.

Experimental Protocol: Chemoselective Mesylation

Self-Validating Rationale: This protocol uses Triethylamine (TEA) not just as a base, but as a kinetic controller to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen which could lead to precipitation or side reactions.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 2-(4-Phenylpiperidin-1-yl)ethanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic elimination of the mesylate to an alkene.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Stir for 10 minutes.

  • Activation: Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material will show a lower Rf​ due to hydrogen bonding. The product will appear as a new, higher Rf​ spot that is UV-active (254 nm) due to the phenyl ring.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

MesylationWorkflow Step1 1. Dissolve Substrate in DCM (Anhydrous, 0°C) Step2 2. Add Triethylamine (TEA) (Acid Scavenger) Step1->Step2 Step3 3. Dropwise addition of MsCl (Electrophile) Step2->Step3 Step4 4. Monitor via TLC (Self-Validation) Step3->Step4 Step5 5. Aqueous Workup & Extraction (Isolate Mesylate) Step4->Step5

Step-by-step workflow for the mesylation of the primary hydroxyl group.

Key Reactive Site 2: The Tertiary Piperidine Nitrogen (N1)

The Causality of Reactivity

The sp3 -hybridized nitrogen in the piperidine ring is strongly basic and nucleophilic. Because it is a tertiary amine, it cannot undergo standard acylation to form stable amides. Instead, it is highly susceptible to quaternization (alkylation) or N-oxidation. Furthermore, the kinetics of aqueous nitrosation of 4-substituted piperidines is a critical parameter for evaluating the risk of potentially mutagenic nitrosamine impurities in pharmaceutical formulations, with bulky 4-substituents generally slowing the rate of nitrosation compared to smaller amines[5].

Experimental Protocol: Controlled N-Oxidation

Self-Validating Rationale: N-oxides are highly polar and often serve as prodrugs or metabolic intermediates. Using meta-Chloroperoxybenzoic acid (mCPBA) allows for a clean, room-temperature oxidation.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the substrate in DCM.

  • Oxidation: Slowly add 1.1 eq of mCPBA (77% max) in small portions at 0 °C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS & TLC): TLC will show a baseline spot (highly polar N-oxide). LC-MS is mandatory here to confirm the mass shift of +16 Da ( M+H+ peak).

  • Workup: Wash the organic layer with 10% aqueous sodium thiosulfate (to destroy unreacted peroxide), followed by saturated NaHCO3​ to remove the m-chlorobenzoic acid byproduct.

Key Reactive Site 3: The 4-Phenyl Pharmacophore

The Causality of Reactivity

The phenyl ring at the C4 position is weakly activated by the piperidine ring, which acts as an electron-donating alkyl substituent via inductive effects. This directs Electrophilic Aromatic Substitution (EAS) primarily to the ortho and para positions. Because of the steric bulk of the piperidine ring, para-substitution is kinetically and thermodynamically favored.

Experimental Protocol: Selective para-Bromination

Self-Validating Rationale: Bromination of the aromatic ring expands the molecule's utility for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Using N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine, preventing over-halogenation.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the substrate in Acetonitrile (MeCN).

  • Reagent Addition: Add 1.05 eq of NBS. Causality: Slight excess ensures complete conversion without di-bromination.

  • Catalysis/Heating: Stir at 60 °C for 4 hours.

  • Self-Validation (1H NMR): Isolate an aliquot, remove the solvent, and analyze via 1H NMR. The self-validating proof of para-substitution is the collapse of the complex aromatic multiplet into a distinct AA'BB' splitting pattern (two doublets integrating to 2 protons each, typically around 7.2–7.5 ppm).

  • Workup: Concentrate the mixture, redissolve in Ethyl Acetate, and wash with water to remove succinimide.

EASPathway SM 4-Phenylpiperidine Derivative Intermediate Wheland Intermediate (Resonance Stabilized) SM->Intermediate Br+ attack Reagent NBS / MeCN (Electrophile Source) Reagent->Intermediate Product para-Bromo Product (Major Isomer) Intermediate->Product Deprotonation (Rearomatization)

Electrophilic Aromatic Substitution (EAS) pathway for para-bromination.

Quantitative Data Summaries

To streamline process development, the physicochemical properties and reactivity profiles of the molecule are summarized below.

Property / Reactive SiteChemical CharacteristicPrimary Reaction ModalitiesExperimental Control Factor
Molecular Weight 205.3 g/mol [2]N/AN/A
LogP 2.21[2]Lipophilicity indicatorSolvent selection (DCM/EtOAc preferred)
Primary Hydroxyl (-OH) Nucleophilic, unhinderedEsterification, MesylationTemperature (0 °C) to prevent elimination
Piperidine Nitrogen (N1) Basic, Tertiary AmineQuaternization, N-OxidationpH control, stoichiometric oxidants
4-Phenyl Ring Aromatic, weakly activatedElectrophilic Aromatic Sub.Electrophile strength (e.g., NBS vs Br2​ )

References

  • Wikipedia. "4-Phenylpiperidine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubChem. "4-Phenylpiperidine | C11H15N | CID 69873." National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products." Organic Process Research & Development. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-Phenylpiperidin-1-yl)ethanol

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Phenylpiperidin-1-yl)ethanol, a key intermediate and potential impur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Phenylpiperidin-1-yl)ethanol, a key intermediate and potential impurity in pharmaceutical manufacturing. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The protocols herein are detailed for direct application by researchers, quality control analysts, and drug development professionals, and are established in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

2-(4-Phenylpiperidin-1-yl)ethanol is a heterocyclic compound whose piperidine scaffold is a common structural motif in a wide array of pharmaceutical agents.[1] Accurate and reliable quantification of this compound is critical for monitoring reaction kinetics, determining purity of active pharmaceutical ingredients (APIs), and for quality control in finished products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolution, sensitivity, and robustness.[2] We employ a reverse-phase methodology, which is ideal for separating compounds of intermediate polarity. The analyte possesses a hydrophobic phenyl group and a more polar region containing a tertiary amine and a hydroxyl group, making it an excellent candidate for retention on a non-polar stationary phase.[3]

The key scientific consideration for this analyte is the basic tertiary amine within the piperidine ring. At neutral pH, this amine can be protonated, leading to interactions with residual silanol groups on the silica-based column packing. This can cause significant peak tailing, a common issue with basic compounds.[4] To mitigate this, the mobile phase is acidified with phosphoric acid. This ensures the consistent protonation of the analyte and "masks" the silanol groups, resulting in a sharp, symmetrical peak shape essential for accurate quantification.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties governs the entire method development process.

PropertyValue / ObservationRationale for Method Development
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Structure Phenyl group, piperidine ring, ethanol chainThe molecule has both non-polar (phenyl) and polar (hydroxyl, tertiary amine) regions, making it suitable for reverse-phase chromatography.[3]
Chromophore Phenyl RingThe phenyl ring provides strong UV absorbance, making UV detection a suitable and sensitive choice. A wavelength of ~254 nm is a logical starting point.
pKa (Estimated) ~9-10 (for the tertiary amine)The basicity of the piperidine nitrogen requires pH control of the mobile phase to ensure consistent ionization and prevent peak tailing.[4]
Polarity IntermediateThe analyte is expected to be well-retained on a C18 column using a standard water/acetonitrile or water/methanol mobile phase.[5]

Optimized HPLC Analytical Method

The following parameters were optimized to achieve a rapid and robust separation with excellent peak symmetry and resolution.

ParameterOptimized ConditionJustification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalentThe C18 stationary phase provides the necessary hydrophobic interaction for retaining the phenyl group, while the 250 mm length ensures sufficient resolution.[6]
Mobile Phase Acetonitrile : Water (68:32, v/v) with 0.1% Phosphoric AcidAcetonitrile provides good elution strength and low UV cutoff. Phosphoric acid is added to maintain a low pH (~2.5-3.0), ensuring the tertiary amine is consistently protonated, which significantly improves peak shape.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[8]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmThe phenyl ring exhibits a strong absorbance at this wavelength, providing high sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and for the baseline to stabilize before the next injection.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: In a 1 L volumetric flask, add 320 mL of HPLC-grade water and 1.0 mL of concentrated phosphoric acid. Mix thoroughly. Add 680 mL of HPLC-grade acetonitrile. Sonicate for 15 minutes to degas the solution.

  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v) to be used for dissolving standards and samples. This ensures compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-Phenylpiperidin-1-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (Bulk Drug Substance)

The "dilute and shoot" method is a straightforward approach for bulk substances.[9]

  • Accurately weigh approximately 25 mg of the 2-(4-Phenylpiperidin-1-yl)ethanol sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent. This yields a nominal concentration of 1000 µg/mL.

  • Perform a further 1:20 dilution by pipetting 1 mL of this solution into a 20 mL volumetric flask and diluting to volume with diluent to bring the concentration to a nominal 50 µg/mL, which falls in the middle of the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.[10] Discard the first few drops of filtrate to saturate the filter membrane.

HPLC System Setup and Analysis Sequence
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability: Inject the diluent (blank) once to ensure no interfering peaks are present. Then, inject the 50 µg/mL standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Analysis Sequence:

    • Inject the blank (diluent).

    • Inject each calibration standard from lowest to highest concentration.

    • Inject the prepared sample solutions.

    • Periodically inject a mid-level calibration standard (e.g., 50 µg/mL) as a check standard to monitor system performance.

Data Analysis and Quantification
  • Integrate the peak area for 2-(4-Phenylpiperidin-1-yl)ethanol in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample preparations using the equation of the line from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilution steps.

HPLC Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Standard Reference Standard (Accurate Weighing) Dilution_Std Stock & Serial Dilutions (Calibration Curve) Standard->Dilution_Std Sample Test Sample (Accurately Weigh) Dilution_Smp Dissolve & Dilute (Target Concentration) Sample->Dilution_Smp Filtration Syringe Filtration (0.45 µm) Into HPLC Vials Dilution_Std->Filtration Dilution_Smp->Filtration Equilibration HPLC System Equilibration Sequence Build Injection Sequence (Standards, Blanks, Samples) Equilibration->Sequence Injection Inject into HPLC Sequence->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the HPLC quantification of 2-(4-Phenylpiperidin-1-yl)ethanol.

Method Validation Protocol (ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R1) guideline.[12][13][14]

Validation Parameters and Procedures
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed.The analyte peak should be free of interference from the blank, placebo, or impurities at its retention time. Peak purity analysis should pass.
Linearity Prepare and inject at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Perform a linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.80% to 120% of the test concentration.[12]
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at three levels across the range (e.g., 50%, 100%, 150% of the target concentration). Perform each level in triplicate.Percent recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.The analyte peak should be discernible from baseline noise (typically Signal-to-Noise ratio of ~3:1).
Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope (LOQ = 10 * σ / S).The lowest concentration that can be measured with acceptable precision and accuracy (%RSD ≤ 10%).
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters.System suitability criteria must be met under all varied conditions.
Summary of Typical Validation Results
Validation ParameterTypical Result
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) > 0.9996
Accuracy (% Recovery) 99.5% - 101.5%
Precision (Repeatability, %RSD) < 0.8%
Precision (Intermediate, %RSD) < 1.5%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL

Method Validation Workflow Diagram

Validation_Workflow Core Core Method Performance Linearity Linearity (Correlation Coefficient) Core->Linearity Accuracy Accuracy (% Recovery) Core->Accuracy Precision Precision (% RSD) Core->Precision Limits Method Sensitivity LOD LOD (Signal-to-Noise) Limits->LOD LOQ LOQ (Quantifiable Limit) Limits->LOQ Reliability Method Reliability Robustness Robustness (Parameter Variation) Reliability->Robustness Specificity Specificity (Peak Purity, No Interference) Range Range (Upper & Lower Levels) Linearity->Range Linearity->LOD Slope used for calculation Linearity->LOQ Slope used for calculation Accuracy->Range Precision->Range

Caption: Interrelationship of key validation parameters as defined by ICH Q2(R1) guidelines.

References

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • LCGC International. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. Available at: [Link]

  • Organomation. HPLC Sample Preparation. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available at: [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

Sources

Application

1H NMR and 13C NMR interpretation for 2-(4-Phenylpiperidin-1-yl)ethanol

Application Note: Comprehensive 1H and 13C NMR Structural Elucidation of 2-(4-Phenylpiperidin-1-yl)ethanol Introduction & Structural Significance The 4-phenylpiperidine scaffold is a privileged structural motif in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive 1H and 13C NMR Structural Elucidation of 2-(4-Phenylpiperidin-1-yl)ethanol

Introduction & Structural Significance

The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, including haloperidol, meperidine, and various serotonin 5-HT2C receptor modulators[1]. The functionalization of this scaffold with an N-alkyl ethanol group yields 2-(4-Phenylpiperidin-1-yl)ethanol (Chemical Formula: C13​H19​NO ).

For drug development professionals and synthetic chemists, confirming the precise structural connectivity and three-dimensional conformation of this molecule is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive analytical framework for this validation. This application note details the causal relationships between the molecule's spatial geometry and its NMR spectral signatures, providing a self-validating protocol for structural elucidation.

Conformational Analysis & Magnetic Anisotropy

The interpretation of the NMR spectra for 2-(4-Phenylpiperidin-1-yl)ethanol relies heavily on understanding its three-dimensional geometry. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[2].

  • The Equatorial Anchor: The bulky phenyl group at the C4 position acts as a conformational anchor. It strongly favors the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6[3].

  • Nitrogen Inversion: The N-alkyl group (the ethanol moiety) also prefers the equatorial orientation to minimize steric hindrance, although rapid pyramidal inversion of the nitrogen atom occurs at room temperature[2].

  • Karplus Equation Dynamics: Because the chair conformation is effectively "locked" by the equatorial phenyl group, the protons on the piperidine ring exhibit distinct axial and equatorial chemical shifts. The Karplus equation dictates that the vicinal coupling constant ( 3J ) is highly dependent on the dihedral angle. Axial-axial proton relationships (dihedral angle ~180°) yield large coupling constants (10–13 Hz), whereas axial-equatorial relationships (dihedral angle ~60°) yield much smaller coupling constants (2–5 Hz)[2].

Elucidation_Logic Core 2-(4-Phenylpiperidin-1-yl)ethanol Structural Elucidation Arom Phenyl Ring (7.15-7.35 ppm, 126-146 ppm) Core->Arom Pip Piperidine Ring (Chair Conformation) Core->Pip Eth Ethanol Chain (N-Alkyl & Hydroxyl) Core->Eth AxEq Axial/Equatorial Protons (Karplus Eq. J-coupling) Pip->AxEq Deshield N & O Deshielding (Downfield Shifts) Eth->Deshield

Logical framework mapping structural motifs to their respective NMR spectral signatures.

Spectral Interpretation & Causality

1H NMR Interpretation

The 1H NMR spectrum of 2-(4-Phenylpiperidin-1-yl)ethanol is characterized by distinct regions governed by inductive deshielding and magnetic anisotropy. Axial protons on the piperidine ring are generally shielded relative to their equatorial counterparts due to the magnetic anisotropy of the adjacent C-C bonds and the nitrogen lone pair[3].

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl3​ )

Proton(s)Shift (δ, ppm)MultiplicityInt.J-Coupling (Hz)Assignment & Causality
Ar-H (meta/para)7.20 - 7.35m3H-Phenyl ring protons; minimal electronic perturbation from the aliphatic ring.
Ar-H (ortho)7.15 - 7.20m2H-Slightly upfield due to steric shielding from the piperidine ring.
-CH₂-OH (C2'')3.65t2H5.5Strongly deshielded by the electronegative oxygen atom via inductive effect.
Pip-H (C2/C6 eq)3.10 - 3.20br d2H~11.5 (gem)Equatorial protons deshielded by the nitrogen lone pair anisotropy.
-N-CH₂- (C1'')2.55 - 2.65t2H5.5Deshielded by the adjacent nitrogen atom.
Pip-H (C4 ax)2.45 - 2.55tt1H11.5, 3.5Axial proton coupled to two axial (large J ) and two equatorial (small J ) protons.
-OH 2.40 - 2.80br s1H-Concentration-dependent; broad due to hydrogen bonding and chemical exchange.
Pip-H (C2/C6 ax)2.10 - 2.20td2H11.5, 2.5Upfield from equatorial counterparts; large geminal and axial-axial couplings[2].
Pip-H (C3/C5 eq)1.80 - 1.90m2H-Aliphatic ring protons; minimal inductive effects.
Pip-H (C3/C5 ax)1.70 - 1.80m (qd)2H~11.5, 3.5Most upfield aliphatic protons; characteristic large axial-axial coupling.
13C NMR Interpretation

The 13C NMR spectrum confirms the carbon skeleton. Due to molecular symmetry, the 13 carbons resolve into 9 distinct signals. The piperidine C2/C6 and C3/C5 carbons appear as equivalent pairs, as do the ortho and meta carbons of the phenyl ring[4].

Table 2: 13C NMR Quantitative Data Summary (100 MHz, CDCl3​ )

Carbon EnvironmentShift (δ, ppm)TypeAssignment & Causality
C1' (ipso)146.2CQuaternary aromatic carbon attached directly to the piperidine ring.
C3'/C5' (meta)128.5CHStandard aromatic carbons; unperturbed by aliphatic attachments.
C2'/C6' (ortho)126.8CHStandard aromatic carbons.
C4' (para)126.3CHStandard aromatic carbons.
C1'' (-N-CH₂-)60.5CH₂Strongly deshielded by the adjacent nitrogen atom.
C2'' (-CH₂-OH)58.6CH₂Deshielded by the highly electronegative hydroxyl oxygen.
C2/C6 (Piperidine)54.2CH₂Alpha carbons to the piperidine nitrogen; downfield shifted.
C4 (Piperidine)42.5CHMethine carbon attached to the bulky phenyl group.
C3/C5 (Piperidine)33.5CH₂Beta carbons; most upfield due to distance from heteroatoms.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology incorporates self-validating checks (e.g., D2​O exchange).

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the free base compound for 1H NMR (or 50–100 mg for 13C NMR) into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen because it lacks exchangeable protons, allowing the observation of the hydroxyl (-OH) proton.

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference point.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Acquisition Parameters
  • 1H NMR: Acquire on a 400 MHz or 600 MHz spectrometer. Use a 30° excitation pulse with a relaxation delay (D1) of 1.0 second. This delay ensures full longitudinal relaxation ( T1​ ) of the protons, guaranteeing that the integration of the peaks accurately represents the 19 protons in the molecule. Acquire 16 scans (ns=16).

  • 13C NMR: Use a 30° pulse with a D1 of 2.0 seconds to account for the longer T1​ relaxation times of carbons. Acquire a minimum of 1024 scans. Apply WALTZ-16 broadband proton decoupling to collapse carbon multiplets into sharp singlets, increasing the signal-to-noise ratio without causing excessive sample heating.

Step 3: Self-Validating D2​O Exchange Experiment

To unequivocally differentiate the hydroxyl proton from the overlapping aliphatic multiplets (C4 axial or C1'' protons):

  • Add a single drop (~10 µL) of deuterium oxide ( D2​O ) directly into the NMR tube containing the CDCl3​ sample.

  • Cap the tube and shake vigorously for 30 seconds to facilitate phase mixing.

  • Re-acquire the 1H NMR spectrum. The labile -OH proton undergoes rapid chemical exchange with deuterium. The broad singlet at ~2.40–2.80 ppm will disappear, and a new HDO peak will emerge at ~4.7 ppm.

NMR_Workflow Start Sample Preparation (15-20 mg in CDCl3) Acq1H 1H NMR Acquisition (ns=16, D1=1s) Start->Acq1H Acq13C 13C NMR Acquisition (ns=1024, D1=2s) Start->Acq13C Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration & D2O Validation) Process->Analyze

Step-by-step NMR acquisition and processing workflow for 2-(4-Phenylpiperidin-1-yl)ethanol.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.Journal of Medicinal Chemistry (ACS).
  • Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging.Helmholtz-Zentrum Dresden-Rossendorf.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Conformational analysis of chiral hindered amides.Canadian Journal of Chemistry.

Sources

Method

Application Notes: Establishing and Utilizing 2-(4-Phenylpiperidin-1-yl)ethanol as a Pharmaceutical Reference Standard

Abstract In pharmaceutical development and quality control, reference standards are the cornerstone of analytical testing, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In pharmaceutical development and quality control, reference standards are the cornerstone of analytical testing, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated products.[1][2] This document provides a comprehensive guide for the qualification and application of 2-(4-Phenylpiperidin-1-yl)ethanol as a chemical reference standard. As a potential starting material, intermediate, or impurity in the synthesis of various pharmaceutical agents, establishing a well-characterized standard for this compound is critical for regulatory compliance and data integrity.[3] This application note details the necessary analytical tests for full characterization, provides step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC), and outlines best practices for storage and handling, in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[4][5][6]

Introduction: The Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical measurements.[3][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) define a reference standard as a "highly purified compound that is well characterized".[3] These standards are indispensable for:

  • Identity Confirmation: Comparing the analytical signature (e.g., retention time, spectrum) of a test sample to that of the reference standard.

  • Purity Evaluation: Quantifying impurities in a drug substance or drug product by comparing the impurity peak response to the response of a qualified impurity reference standard.

  • Assay (Potency) Determination: Accurately measuring the concentration of an API in a sample by direct comparison to a primary or secondary reference standard.[1]

  • Method Validation and Calibration: Ensuring analytical methods are accurate, precise, and fit for their intended purpose.[6][8]

Reference standards are broadly classified into primary and secondary standards. Primary standards are established by extensive analytical testing without comparison to another standard, often sourced from official pharmacopeias (e.g., USP, EP).[5][8] Secondary (or working) standards are qualified against a primary standard and are used for routine laboratory testing, offering a cost-effective solution for daily quality control.[1][8] This guide focuses on the procedures to qualify a lot of 2-(4-Phenylpiperidin-1-yl)ethanol as a primary or secondary reference standard.

Characterization and Qualification of 2-(4-Phenylpiperidin-1-yl)ethanol

Before a candidate material can be designated a reference standard, it must undergo rigorous characterization to confirm its identity and determine its purity with a high degree of confidence.[9] The ICH Q7 guideline for Good Manufacturing Practices (GMP) states that a primary reference standard should be shown to be an authentic material of high purity through a comprehensive set of analytical tests.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Phenylpiperidin-1-yl)ethanol is presented below.

PropertyValueSource
Chemical Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol Calculated
CAS Number 56953-33-4
Appearance White to off-white solidGeneral Knowledge
Melting Point 82 - 91 °C[10]
Boiling Point 176 °C @ 16 hPa[10]
Workflow for Reference Standard Qualification

The qualification process is a systematic workflow designed to establish the fitness-for-purpose of the candidate material. This involves a battery of tests to confirm structure and determine purity via a mass balance approach.

G cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination (Mass Balance) cluster_3 Phase 4: Certification & Documentation Sourcing Source Candidate Material (High Purity Lot) PhysChem Physical Characterization (Appearance, Solubility) Sourcing->PhysChem NMR ¹H and ¹³C NMR PhysChem->NMR Identity_Group Structural Confirmation NMR->Identity_Group MS Mass Spectrometry (MS) MS->Identity_Group FTIR FTIR Spectroscopy FTIR->Identity_Group HPLC HPLC-UV for Organic Impurities Identity_Group->HPLC Purity_Calc Purity Calculation (100% - Impurities) HPLC->Purity_Calc LOD Loss on Drying (LOD) for Volatiles LOD->Purity_Calc ROI Residue on Ignition (ROI) for Inorganic Impurities ROI->Purity_Calc COA Certificate of Analysis (CoA) Generation Purity_Calc->COA Stability Assign Storage Conditions & Re-test Date COA->Stability Release Release as Qualified Reference Standard Stability->Release

Caption: General workflow for HPLC analysis using the qualified reference standard.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like piperidines.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient is used to elute potential impurities with different polarities and ensure the column is clean.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Run Time 25 minutesSufficient time to elute the main compound and any late-eluting impurities.
Solution Preparation
  • Reference Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the 2-(4-Phenylpiperidin-1-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Test Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an amount of the test sample expected to contain 10 mg of 2-(4-Phenylpiperidin-1-yl)ethanol into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is a core principle of self-validating protocols, ensuring the reliability of results. [6]Make five replicate injections of the Working Standard Solution and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak areaConfirms injection precision.
Calculation for Assay

The assay of the test sample is calculated using the following formula, which accounts for the purity of the reference standard:

Assay (%) = (Asample / Astd) x (Wstd / Vstd) x (Vsample / Wsample) x P

Where:

  • Asample = Peak area of the analyte in the test sample solution

  • Astd = Average peak area of the analyte in the working standard solution

  • Wstd = Weight of the reference standard (mg)

  • Vstd = Final volume of the standard solution (mL), accounting for dilutions

  • Wsample = Weight of the test sample (mg)

  • Vsample = Final volume of the sample solution (mL)

  • P = Purity of the reference standard (as a decimal, e.g., 99.5% = 0.995)

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the reference standard throughout its lifecycle. [11][12]

  • Storage: Store the material in a well-sealed container, protected from light and moisture. Recommended storage is in a controlled environment, typically at 2-8 °C. Refer to the Certificate of Analysis for specific instructions.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]Handle the material in a well-ventilated area.

  • Use: Allow the container to equilibrate to ambient temperature before opening to prevent condensation. Accurately weigh the required amount using a calibrated analytical balance. [12][13]Do not return unused material to the original container.

  • Stability: The suitability of a reference standard should be periodically re-confirmed through stability testing to ensure it remains fit for use until its designated re-test date or expiry. [3]

Conclusion

Establishing a well-characterized reference standard for 2-(4-Phenylpiperidin-1-yl)ethanol is a fundamental requirement for accurate and reliable analytical testing in a regulated pharmaceutical environment. The qualification process, involving comprehensive identity and purity testing, ensures that the standard is suitable for its intended use. The detailed HPLC protocol provided herein offers a robust, self-validating method for the quantification of this compound in routine quality control. Adherence to the principles and protocols outlined in this application note will support data integrity, ensure product quality, and facilitate regulatory compliance.

References

  • General Chapters: <11> USP REFERENCE STANDARDS . Source: USP. URL: [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma . Source: BioPharma Consulting Group. URL: [Link]

  • Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry . Source: SynThink. URL: [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! . Source: Pharmaffiliates. URL: [Link]

  • Risks in pharmaceutical quality – the role of reference standards in analytical procedures . Source: European Pharmaceutical Review. URL: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) . Source: ResolveMass Laboratories Inc. URL: [Link]

  • USP Reference Standards- General Chapters . Source: Trungtamthuoc.com. URL: [Link]

  • Reference-Standard Material Qualification . Source: Pharmaceutical Technology. URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . Source: FDA. URL: [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A . Source: ICH. URL: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. URL: [Link]

  • Physical Standards and Reference Materials . Source: FDA. URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(4-Phenylpiperidin-1-yl)ethanol

Abstract The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including analgesic, antipsychoti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including analgesic, antipsychotic, and antiviral properties.[1][2] The parent molecule, 2-(4-phenylpiperidin-1-yl)ethanol, offers a versatile platform for the development of novel derivatives through modification of its terminal hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel ether and ester derivatives of 2-(4-phenylpiperidin-1-yl)ethanol. Detailed, step-by-step protocols, mechanistic insights, and characterization data are presented to facilitate the exploration of new chemical space and the discovery of potential drug candidates.

Introduction: The Significance of the 4-Phenylpiperidine Moiety

The 4-phenylpiperidine structural motif is a cornerstone in the design of centrally acting agents. Its rigid framework allows for precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets. Notable examples of drugs incorporating this scaffold include the opioid analgesic pethidine and the antipsychotic haloperidol. The introduction of an N-ethanol substituent, as in 2-(4-phenylpiperidin-1-yl)ethanol, provides a key functional handle for further chemical elaboration. The hydroxyl group can be readily converted into ethers and esters, allowing for the systematic modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic profile of the resulting molecules, making this an attractive strategy for lead optimization in drug discovery programs.

Synthetic Strategies for Derivatization

The primary focus of this guide is the derivatization of the hydroxyl group of 2-(4-phenylpiperidin-1-yl)ethanol. Two robust and widely applicable synthetic transformations will be detailed: the Williamson ether synthesis for the preparation of ether derivatives and acylation reactions for the synthesis of ester derivatives.

Williamson Ether Synthesis for Ether Derivatives

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage, proceeding via an S(_N)2 mechanism. The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the alcohol. This ensures complete and irreversible formation of the alkoxide without competing nucleophilic attack on the alkyl halide.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion, while not participating in the reaction themselves.

  • Alkyl Halide: Primary alkyl halides are preferred electrophiles to minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary halides.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol 2-(4-Phenylpiperidin-1-yl)ethanol Alkoxide Sodium 2-(4-phenylpiperidin-1-yl)ethoxide Alcohol->Alkoxide THF Base NaH Base->Alkoxide Alkyl_Halide R-X (e.g., Ethyl Bromide) Ether Novel Ether Derivative Alkoxide->Ether SN2 Alkyl_Halide->Ether Salt NaX

Caption: Workflow for Williamson Ether Synthesis.

Acylation for Ester Derivatives

Esterification of 2-(4-phenylpiperidin-1-yl)ethanol can be achieved through various acylation methods. A common and efficient approach involves the use of an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion. Acid anhydrides are also effective and can be easier to handle.

  • Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing protonation of the starting material's piperidine nitrogen and driving the equilibrium towards the product.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are suitable as they are inert to the reaction conditions and readily dissolve the reactants.

Esterification_Reaction cluster_0 Acylation Alcohol 2-(4-Phenylpiperidin-1-yl)ethanol Ester Novel Ester Derivative Alcohol->Ester Acyl_Chloride R-COCl (e.g., Benzoyl Chloride) Acyl_Chloride->Ester DCM Base Triethylamine Salt Triethylammonium Chloride Base->Salt

Caption: Workflow for Esterification via Acylation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(2-Ethoxyethyl)-4-phenylpiperidine

This protocol details the synthesis of an ethyl ether derivative via the Williamson ether synthesis.

Materials:

  • 2-(4-Phenylpiperidin-1-yl)ethanol (1.0 g, 4.87 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.30 mmol)

  • Ethyl bromide (0.54 mL, 7.30 mmol)

  • Anhydrous tetrahydrofuran (THF), 20 mL

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-phenylpiperidin-1-yl)ethanol (1.0 g, 4.87 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.29 g, 7.30 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Re-cool the mixture to 0 °C and add ethyl bromide (0.54 mL, 7.30 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-ethoxyethyl)-4-phenylpiperidine.

Protocol 2: Synthesis of 2-(4-Phenylpiperidin-1-yl)ethyl Benzoate

This protocol describes the synthesis of a benzoate ester derivative.

Materials:

  • 2-(4-Phenylpiperidin-1-yl)ethanol (1.0 g, 4.87 mmol)

  • Benzoyl chloride (0.68 mL, 5.84 mmol)

  • Triethylamine (1.02 mL, 7.30 mmol)

  • Anhydrous dichloromethane (DCM), 20 mL

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a 100 mL round-bottom flask, add 2-(4-phenylpiperidin-1-yl)ethanol (1.0 g, 4.87 mmol) and anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.02 mL, 7.30 mmol) to the stirred solution.

  • Add benzoyl chloride (0.68 mL, 5.84 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous NaHCO(_3) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-phenylpiperidin-1-yl)ethyl benzoate.

Characterization and Data

The synthesized derivatives should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Expected Analytical Data for Novel Derivatives

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected Yield (%)
1-(2-Ethoxyethyl)-4-phenylpiperidineC₁₅H₂₃NO233.357.35-7.15 (m, 5H), 3.55 (t, 2H), 3.50 (q, 2H), 3.10 (d, 2H), 2.65 (t, 2H), 2.50 (m, 1H), 2.15 (t, 2H), 1.90-1.75 (m, 4H), 1.20 (t, 3H)70-85
2-(4-Phenylpiperidin-1-yl)ethyl BenzoateC₂₀H₂₃NO₂309.408.05 (d, 2H), 7.60-7.20 (m, 8H), 4.50 (t, 2H), 3.20 (d, 2H), 2.85 (t, 2H), 2.55 (m, 1H), 2.30 (t, 2H), 2.00-1.80 (m, 4H)85-95

Note: Expected NMR shifts are approximate and may vary. Final confirmation should be based on full spectral analysis.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of novel ether and ester derivatives of 2-(4-phenylpiperidin-1-yl)ethanol. By leveraging the principles of the Williamson ether synthesis and acylation reactions, researchers can efficiently generate a diverse library of compounds for biological screening. The strategic modification of the hydroxyl group offers a powerful tool for fine-tuning the pharmacological properties of the 4-phenylpiperidine scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

  • Duan, M., et al. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 19(6), 1610-1613. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Molbank, 2007(4), M542. [Link]

  • Google Patents. (1992).
  • Wikipedia. Phenylpiperidines. [Link]

  • Duan, M., et al. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 19(6), 1610-1613. [Link]

Sources

Method

Experimental applications of 2-(4-Phenylpiperidin-1-yl)ethanol in medicinal chemistry

Experimental Applications of 2-(4-Phenylpiperidin-1-yl)ethanol in Medicinal Chemistry: Sigma and NMDA Receptor Probe Development Executive Summary & Pharmacological Rationale 2-(4-Phenylpiperidin-1-yl)ethanol (CAS 56953-...

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Author: BenchChem Technical Support Team. Date: March 2026

Experimental Applications of 2-(4-Phenylpiperidin-1-yl)ethanol in Medicinal Chemistry: Sigma and NMDA Receptor Probe Development

Executive Summary & Pharmacological Rationale

2-(4-Phenylpiperidin-1-yl)ethanol (CAS 56953-33-4) serves as a highly versatile building block and pharmacophore in modern neuropharmacology[1]. While the unsubstituted 4-phenylpiperidine scaffold is historically recognized as the core of opioid analgesics (e.g., meperidine) and butyrophenone antipsychotics[2], functionalizing the piperidine nitrogen with an ethanol moiety fundamentally shifts its target profile.

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a precise structural key. The N-ethanol appendage provides a unique dual-functionality: it modulates lipophilicity while acting as a hydrogen bond donor/acceptor. This specific geometry makes 2-(4-phenylpiperidin-1-yl)ethanol derivatives highly privileged probes for two critical central nervous system (CNS) targets: the Sigma ( σ ) receptors (specifically the σ1​ subtype)[3] and the N-methyl-D-aspartate (NMDA) receptor (specifically the NR2B subunit)[4].

Pathway cluster_0 Pharmacophore Elements A N-Ethanol Group H-Bonding / Lipophilicity D Sigma-1 Receptor Binding Pocket A->D Modulates Affinity E NMDA (NR2B) Allosteric Site A->E Subtype Selectivity B Piperidine Nitrogen Salt Bridge (Protonated) B->D Primary Anchor B->E Cation-pi Interaction C 4-Phenyl Ring pi-pi Stacking / Hydrophobic C->D Hydrophobic Cleft C->E Hydrophobic Pocket

Fig 1: Pharmacophore mapping of 2-(4-Phenylpiperidin-1-yl)ethanol at Sigma-1 and NMDA receptors.

Application Note 1: Sigma-1 Receptor Radioligand Binding Assays

The affinity of 4-phenylpiperidine derivatives for σ1​ receptors is dictated by a strict structural requirement: a basic amine flanked by a hydrophobic region and a lipophilic N-substituent[5]. To evaluate the binding affinity ( Ki​ ) of newly synthesized 2-(4-phenylpiperidin-1-yl)ethanol analogs, a competitive radioligand binding assay is the gold standard.

Mechanistic Causality in Assay Design
  • Buffer Selection (pH 8.0): The pKa of the piperidine nitrogen is approximately 9.5. Utilizing a 50 mM Tris-HCl buffer at pH 8.0 ensures that >95% of the ligand remains in the protonated state. This is an absolute requirement, as the protonated amine forms a critical electrostatic salt bridge with a conserved aspartate/glutamate residue in the σ1​ binding cleft[5].

  • Filter Pre-treatment: 4-Phenylpiperidines are highly lipophilic. If untreated glass fiber filters are used, the basic piperidine will non-specifically adhere to the negatively charged silanol groups on the glass, artificially inflating background noise. Pre-soaking filters in Polyethylenimine (PEI) neutralizes this charge[6].

Self-Validating Protocol
  • Membrane Preparation: Homogenize rat brain tissue (a rich source of σ1​ receptors) in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 3 nM -pentazocine (a highly selective σ1​ radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Equilibration: Incubate at 25°C for exactly 90 minutes. Causality: This specific time-temperature matrix guarantees thermodynamic equilibrium for competitive displacement without risking thermal degradation of the receptor proteins.

  • Internal Validation (NSB): Define non-specific binding (NSB) in parallel wells using 10 μ M haloperidol, a potent σ1​ ligand ( Ki​ = 13.5 nM)[6].

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: The ice-cold temperature drastically reduces the dissociation rate constant ( koff​ ) of the bound radioligand, locking the equilibrium state in place during the wash.

  • Quantification: Extract radioactivity in a scintillation cocktail and quantify via a liquid scintillation counter to calculate IC50​ and Ki​ values.

BindingAssay N1 1. Membrane Preparation (Rat Brain, 50mM Tris-HCl pH 8.0) N2 2. Radioligand Incubation (3H-Pentazocine + Test Compound) N1->N2 N3 3. Rapid Vacuum Filtration (GF/B Filters pre-soaked in 0.5% PEI) N2->N3 N4 4. Ice-Cold Wash (Arrests dissociation kinetics) N3->N4 N5 5. Liquid Scintillation Counting (IC50 & Ki Determination) N4->N5

Fig 2: Step-by-step workflow for Sigma-1 receptor competitive radioligand binding assay.

Application Note 2: Validation of NMDA (NR2B) Receptor Antagonism

N-substituted 4-phenylpiperidines (such as the clinical candidate traxoprodil/CP-101,606) act as non-competitive, allosteric antagonists highly selective for the NR1A/NR2B subtype of the NMDA receptor, which is implicated in ischemic stroke and neurodegeneration[7][8][9]. The N-ethanol group of our target molecule serves as a foundational linker to synthesize extended ω -phenylalkyl substituents that occupy the deep polyamine-binding site on the NR2B subunit[4].

Electrophysiological Validation Protocol (Patch-Clamp)

To confirm that modifications to the 2-(4-phenylpiperidin-1-yl)ethanol scaffold yield functional NR2B antagonism, whole-cell patch-clamp electrophysiology is required[4].

  • Expression System: Utilize HEK293 cells or Xenopus oocytes transiently co-transfected with cloned human NR1A and NR2B plasmids.

  • Buffer Preparation ( Mg2+ -Free): Prepare an extracellular recording solution strictly omitting Magnesium. Causality: Mg2+ causes a voltage-dependent block of the NMDA receptor pore. Removing it ensures that any observed antagonism is strictly due to the allosteric binding of the 4-phenylpiperidine derivative, eliminating secondary pore-blocking artifacts[4].

  • Holding Potential: Voltage-clamp the cells at -70 mV.

  • Baseline Activation: Apply 10 μ M Glutamate and 10 μ M Glycine (an obligate co-agonist) to establish a steady-state inward current.

  • Compound Co-application: Perfuse the 2-(4-phenylpiperidin-1-yl)ethanol derivative. Measure the percentage inhibition of the current. Because these compounds are non-competitive allosteric modulators, their inhibition will not be surmountable by increasing glutamate concentrations—a required validation step to confirm NR2B selectivity[7][8].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data from the literature, highlighting the potency of the 4-phenylpiperidine class across target receptors.

Compound / Derivative ClassPrimary Target ReceptorBinding Affinity / PotencyReference
4-Phenylpiperidine core (Unsubstituted)Sigma-1 ( σ1​ )Moderate ( Ki​ ~ 100-300 nM)[5]
Haloperidol (4-phenylpiperidine derivative)Sigma-1 ( σ1​ )High ( Ki​ = 13.5 nM)[6]
(+)-pIV (Iodinated 4-phenylpiperidine analog)Sigma-1 ( σ1​ )Very High ( Ki​ = 1.30 nM)[6]
Compound 21 (N-substituted 4-phenylpiperidine)NMDA (NR1A/NR2B)High ( IC50​ = 0.022 μ M)[4]
Compound 33 (N-substituted 4-phenylpiperidine)NMDA (NR1A/NR2B)High ( IC50​ = 0.059 μ M)[4]

References

  • Largent, B. L., et al. "Structural determinants of sigma receptor affinity". PubMed - NIH.[Link]

  • Kawamura, K., et al. "In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol[(+)-pIV] as a sigma-1 receptor ligand". PubMed - NIH.[Link]

  • SciELO. "Binding characteristics of sigma2 receptor ligands". Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Georgiadis, M. O., et al. "Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity". MDPI. [Link]

  • Wikipedia. "Phenylpiperidines". Wikipedia, The Free Encyclopedia.[Link]

  • Projections Research, Inc. "Case Studies - CP-101,606". PRI.[Link]

  • Chenard, B. L., et al. "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype". PubMed - NIH.[Link]

  • Cambridge University Press. "Controversial findings on the role of NMDA receptors in traumatic brain injury (Chapter 14)". Cambridge Core.[Link]

  • Taylor, T. J., et al. "Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers". PubMed - NIH.[Link]

Sources

Application

Protocol for Monitoring 2-(4-Phenylpiperidin-1-yl)ethanol Synthesis by Thin Layer Chromatography (TLC)

Introduction & Scope The synthesis of 2-(4-phenylpiperidin-1-yl)ethanol—typically achieved via the N-alkylation of 4-phenylpiperidine with 2-bromoethanol—is a fundamental transformation in medicinal chemistry for generat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 2-(4-phenylpiperidin-1-yl)ethanol—typically achieved via the N-alkylation of 4-phenylpiperidine with 2-bromoethanol—is a fundamental transformation in medicinal chemistry for generating CNS-active pharmacophores[1]. However, monitoring this reaction via Thin Layer Chromatography (TLC) presents significant analytical challenges. Both the starting material (a secondary amine) and the product (a tertiary amine) are highly basic and prone to severe chromatographic tailing.

This application note details a self-validating TLC protocol designed specifically for basic amines. By combining mobile phase modifiers with an orthogonal staining sequence, this methodology eliminates false positives and provides unequivocal confirmation of reaction progress.

Mechanistic Principles of the Assay

Chromatographic Causality: The Silanol Effect

Standard normal-phase silica gel ( SiO2​ ) surfaces are densely populated with weakly acidic silanol groups ( Si−OH , pKa ~4.5–5.0). Basic amines act as strong Brønsted bases and hydrogen-bond acceptors, interacting irreversibly with these silanols. This interaction leads to severe peak streaking and [2].

To establish a reliable mobile phase, a silanol suppressor must be introduced. By incorporating 1% Triethylamine (TEA) into a Dichloromethane/Methanol solvent system, the TEA competitively binds to and neutralizes the acidic silanols[2]. This masks the secondary interactions, allowing the target analytes to partition based strictly on their inherent polarity.

Orthogonal Visualization: A Self-Validating System

A robust analytical protocol must be self-validating. Relying solely on UV absorption (254 nm) is insufficient, as both the starting material and the product contain a UV-active phenyl ring. To unequivocally distinguish reaction progress, we employ an orthogonal staining sequence:

  • Ninhydrin Stain : Specifically reacts with primary and secondary amines to form Ruhemann's purple. This validates the consumption of the 4-phenylpiperidine starting material[3].

  • Dragendorff's Reagent : Contains potassium bismuth iodide ( KBiI4​ ). In acidic environments, it forms an insoluble, brightly colored ion pair ( [HNR3​]+[BiI4​]− ) (and certain alkaloids)[4]. This validates the formation of the 2-(4-phenylpiperidin-1-yl)ethanol product.

Workflow Visualization

TLC_Workflow SM Starting Material (4-Phenylpiperidine) Reaction N-Alkylation Reaction (K2CO3, MeCN, 80°C) SM->Reaction Reagent Alkylating Agent (2-Bromoethanol) Reagent->Reaction Workup Mini-Workup (EtOAc / H2O Partition) Reaction->Workup TLC TLC Development (DCM:MeOH:TEA 90:9:1) Workup->TLC Vis Orthogonal Visualization (UV, Ninhydrin, Dragendorff) TLC->Vis

Workflow for the synthesis and TLC monitoring of 2-(4-phenylpiperidin-1-yl)ethanol.

Materials & Reagents

ComponentSpecification / CompositionPurpose
Stationary Phase Silica gel 60 F254​ glass or aluminum platesChromatographic separation
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)[90:9:1, v/v/v]Elution with silanol suppression
Mini-Workup Solvents Ethyl Acetate (EtOAc) and Deionized Water ( H2​O )Salt removal prior to spotting
Ninhydrin Stain 0.2% (w/v) Ninhydrin in absolute ethanolDetection of secondary amine (SM)
Dragendorff's Reagent Sol A: 1.7g Bismuth nitrate in 100mL 20% AcOHSol B: 40g KI in 100mL H2​O Mix 5mL A + 5mL B + 20mL AcOH + 70mL H2​O Detection of tertiary amine (Product)

Step-by-Step Experimental Protocol

Phase 1: Reaction Sampling & Mini-Workup

Causality: The alkylation reaction utilizes potassium carbonate ( K2​CO3​ )[1]. Direct spotting of this mixture deposits inorganic salts onto the baseline, which distorts solvent flow and causes "smiling" or "frowning" bands.

  • Extract a 10 µL aliquot from the active reaction vessel.

  • Transfer the aliquot to a microcentrifuge tube containing 100 µL EtOAc and 100 µL H2​O .

  • Vortex vigorously for 5 seconds to partition the organic analytes into the upper EtOAc layer and the inorganic salts into the lower aqueous layer.

  • Allow phase separation. The upper organic layer will be used for TLC spotting.

Phase 2: Plate Preparation & Development
  • Prepare the mobile phase (DCM:MeOH:TEA at 90:9:1). Saturate the TLC chamber for 10 minutes using a filter paper wick.

  • On a silica gel plate, mark the baseline 1 cm from the bottom. Spot the following lanes:

    • Lane 1 (SM): 4-Phenylpiperidine reference standard.

    • Lane 2 (Co-spot): SM standard + Organic layer from the mini-workup.

    • Lane 3 (RM): Organic layer from the mini-workup.

  • Develop the plate until the solvent front is 1 cm from the top edge.

  • CRITICAL STEP: Remove the plate and air-dry thoroughly (or use a gentle stream of compressed air) to evaporate all residual TEA. Failure to remove TEA will result in false-positive background staining in Phase 3.

Phase 3: Orthogonal Staining Sequence
  • UV Visualization: Examine the dried plate under a 254 nm UV lamp. Mark all fluorescence-quenching spots with a soft pencil.

  • Ninhydrin Application: Dip the plate into the ninhydrin solution. Heat the plate gently with a heat gun (~120 °C) until purple spots appear. Document the plate.

  • Dragendorff's Application: Using a fresh TLC plate developed under identical conditions (or carefully applying over the ninhydrin plate if spots are distinct), dip the plate into Dragendorff's reagent. Do not heat. Observe the immediate formation of bright orange/brown spots[3].

Data Interpretation & Quantitative Analysis

By cross-referencing the Rf​ values with the orthogonal staining results, the reaction progress can be definitively mapped.

AnalyteChemical NatureExpected Rf​ UV (254 nm)Ninhydrin (Heat)Dragendorff's (No Heat)
4-Phenylpiperidine Secondary Amine (SM)~0.35Active (Dark)Positive (Purple) Weak / Negative
2-Bromoethanol Alkyl Halide (Reagent)~0.80InactiveNegativeNegative
2-(4-Phenylpiperidin-1-yl)ethanol Tertiary Amine (Product)~0.55Active (Dark)NegativeStrong Positive (Orange)

Note: Rf​ values may shift slightly based on chamber saturation and exact solvent ratios, making the co-spot (Lane 2) critical for relative comparison.

Troubleshooting Guide

  • Issue: Severe streaking of all spots from the baseline.

    • Causality: Insufficient TEA in the mobile phase, or the TEA has degraded/evaporated.

    • Solution: Prepare a fresh mobile phase batch and ensure the TEA concentration is strictly 1% v/v.

  • Issue: Dragendorff's stain turns the entire plate orange.

    • Causality: Residual TEA (which is itself a tertiary amine) was left on the plate before staining.

    • Solution: Ensure the TLC plate is completely dried using a heat gun or vacuum to volatilize all TEA before applying the stain.

  • Issue: No spots visible under UV.

    • Causality: Sample concentration from the mini-workup is too low.

    • Solution: Spot the RM lane multiple times (allowing the solvent to dry completely between applications) to concentrate the analyte on the baseline.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. URL:[Link]

  • ResearchGate. "How does the Dragendorff reagent work for detecting Alkaloids?" Scientific Discussion Forum. URL:[Link]

  • ChemicalDesk. "TLC Stains Preparation." Chemical Desk Protocols. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol

Welcome to the technical support center for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Introduction: The Synthetic Landscape

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol is a crucial step in the development of various pharmacologically active molecules. The most common and direct route is the N-alkylation of 4-phenylpiperidine with a suitable 2-carbon electrophile, typically 2-chloroethanol or ethylene oxide. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will dissect the common challenges and provide robust solutions to navigate them effectively.

The primary synthetic pathway involves the nucleophilic attack of the secondary amine of 4-phenylpiperidine on an electrophilic two-carbon synthon.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Low or No Product Formation

Question: My reaction shows very low conversion of the 4-phenylpiperidine starting material, even after extended reaction times. What are the likely causes and how can I address them?

Answer: Low conversion is a common hurdle and can often be traced back to several key factors:

  • Insufficient Basicity: The N-alkylation reaction generates a hydrohalic acid (e.g., HCl) as a byproduct. This acid will protonate the starting 4-phenylpiperidine, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). A slight excess of the base (1.5-2.0 equivalents) is recommended.[2]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides or iodides.

    • Solution: If using 2-chloroethanol, consider switching to 2-bromoethanol or generating the more reactive species in situ.

  • Inappropriate Solvent: The choice of solvent significantly influences reaction kinetics.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation as they can solvate the cation without strongly interacting with the nucleophile.[1]

  • Steric Hindrance: While less of an issue with the 4-phenyl substituent, significant steric bulk on either reactant can impede the reaction.

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1]

Formation of Multiple Products and Impurities

Question: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple products is typically due to over-alkylation or side reactions involving the hydroxyl group.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired product, 2-(4-Phenylpiperidin-1-yl)ethanol, is a tertiary amine and can be further alkylated to form a quaternary ammonium salt.[1] This is especially prevalent with highly reactive alkylating agents.

    • Control Stoichiometry: Use a slight excess of 4-phenylpiperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[1]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1][3]

    • Temperature Control: Running the reaction at a lower temperature can help manage the reaction rate and reduce the likelihood of over-alkylation.[1]

  • O-Alkylation: The hydroxyl group of the product or the 2-hydroxyethylating agent can also be alkylated, leading to undesired ethers.

    • Solution: This is generally less favorable than N-alkylation under basic conditions but can occur. Using a base that is not excessively strong and maintaining controlled temperatures can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-alkylation of 4-phenylpiperidine with 2-chloroethanol?

A1: The optimal temperature is a balance between reaction rate and selectivity. A good starting point is refluxing in a solvent like acetonitrile (around 82°C). If the reaction is sluggish, the temperature can be increased by using a higher boiling point solvent like DMF (up to 150°C). However, be mindful that higher temperatures can also promote side reactions.[1] It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific setup.

Q2: How can I effectively purify the crude 2-(4-Phenylpiperidin-1-yl)ethanol?

A2: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[4][5]

  • Column Chromatography: For high purity, column chromatography on silica gel is often required. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing methanol), is typically effective.[5][6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with ethers) can be a highly effective method for achieving high purity.[7][8]

Q3: Can I use ethylene oxide instead of 2-haloethanols?

A3: Yes, ethylene oxide is a highly efficient electrophile for this reaction. It offers the advantage of not producing an acidic byproduct, thus eliminating the need for a base. However, ethylene oxide is a toxic, flammable gas and requires specialized handling and equipment (e.g., a pressure vessel). This method is often preferred for large-scale industrial synthesis but may be less practical for a standard laboratory setting. The reaction typically involves bubbling ethylene oxide through a solution of 4-phenylpiperidine in a solvent like methanol or ethanol.

Q4: My final product has a persistent color. How can I decolorize it?

A4: A persistent color in the final product often indicates the presence of minor, highly conjugated impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can effectively adsorb colored impurities. The carbon is then removed by filtration through a pad of celite.

  • Recrystallization: As mentioned earlier, recrystallization is often very effective at excluding colored impurities from the crystal lattice.[8]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Phenylpiperidine with 2-Chloroethanol

This protocol provides a robust method for the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol.

Materials:

  • 4-Phenylpiperidine (1.0 eq.)

  • 2-Chloroethanol (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-phenylpiperidine and anhydrous acetonitrile.

  • Add finely powdered and dry potassium carbonate to the mixture.

  • Begin vigorous stirring and add 2-chloroethanol dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane/methanol as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Key Concepts

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_base Check for Acid Scavenger (e.g., K2CO3, Et3N) start->check_base check_reagent Evaluate Alkylating Agent (Cl vs. Br vs. I) check_base->check_reagent Base is present add_base Action: Add non-nucleophilic base check_base->add_base Base is absent check_solvent Assess Solvent Choice (Polar Aprotic?) check_reagent->check_solvent Reagent is reactive change_reagent Action: Switch to more reactive halide check_reagent->change_reagent Using alkyl chloride check_temp Consider Reaction Temperature check_solvent->check_temp Solvent is appropriate change_solvent Action: Use polar aprotic solvent (MeCN, DMF) check_solvent->change_solvent Solvent is non-polar or protic increase_temp Action: Increase temperature check_temp->increase_temp Reaction is sluggish

Caption: A decision tree for troubleshooting low yield in the N-alkylation reaction.

Minimizing Over-alkylation

G cluster_0 Reaction Control Strategies stoichiometry Control Stoichiometry Use slight excess of 4-phenylpiperidine (1.1-1.2 eq.) over_alkylation Over-alkylation (Quaternary Salt) stoichiometry->over_alkylation suppresses addition_rate Slow Addition Rate Use a syringe pump for the alkylating agent addition_rate->over_alkylation suppresses temperature Lower Temperature Reduce reaction rate to favor mono-alkylation temperature->over_alkylation suppresses

Caption: Key strategies to prevent the formation of quaternary ammonium salts.

Quantitative Data Summary

ParameterRecommended ConditionRationale
4-Phenylpiperidine : Alkylating Agent Ratio 1.1 - 1.2 : 1.0Minimizes over-alkylation by ensuring the nucleophile is in excess.[1]
Base (e.g., K₂CO₃) Stoichiometry 1.5 - 2.0 equivalentsEnsures complete scavenging of the acid byproduct generated during the reaction.[2]
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents enhance the rate of SN2 reactions.[1]
Temperature 80 - 150 °CProvides sufficient activation energy; requires optimization based on reactants and solvent.

References

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. (n.d.). FR2688504A1 - 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • HETEROCYCLES. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

Optimization

Identification of common impurities in 2-(4-Phenylpiperidin-1-yl)ethanol synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2-(4-Phenylpiperidin-1-yl)e...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during this synthetic process.

Introduction to the Synthesis

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol is a crucial step in the development of various pharmaceutical compounds. The most common synthetic routes involve the N-alkylation of 4-phenylpiperidine with either ethylene oxide or a 2-haloethanol, such as 2-chloroethanol. While seemingly straightforward, these reactions can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will help you identify, understand, and mitigate the formation of these common impurities.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Impurity Identification and Mitigation

Q1: I am observing a significant amount of unreacted 4-phenylpiperidine in my reaction mixture. What are the likely causes and how can I improve the conversion?

A1: The presence of unreacted 4-phenylpiperidine is a common issue and can be attributed to several factors:

  • Insufficient Alkylating Agent: Ensure you are using a slight excess of the alkylating agent (ethylene oxide or 2-chloroethanol), typically 1.1 to 1.5 equivalents. This helps drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature. For instance, reactions with 2-chloroethanol in a solvent like acetonitrile or DMF may require heating to reflux for several hours.

  • Base Inefficiency: When using 2-chloroethanol, a base is required to neutralize the HCl generated. An insufficient amount or a weak base can hinder the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA). Ensure the base is of good quality and used in at least stoichiometric amounts, preferably in slight excess (1.5-2.0 equivalents).

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. Ensure you are using a suitable solvent that dissolves both 4-phenylpiperidine and the alkylating agent.

Q2: My final product is contaminated with a higher molecular weight impurity. What could this be and how can I prevent its formation?

A2: A common higher molecular weight impurity is the quaternary ammonium salt , formed by the over-alkylation of the desired product, 2-(4-Phenylpiperidin-1-yl)ethanol. The nitrogen atom of the product can react with another molecule of the alkylating agent.

Mitigation Strategies:

  • Control Stoichiometry: Avoid a large excess of the alkylating agent. A slight excess (1.1-1.2 equivalents) is usually sufficient.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring the mono-alkylation reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.

Another potential higher molecular weight impurity, particularly when using ethylene oxide, is the bis-hydroxyethylated byproduct , 2-{[2-(4-phenyl-piperidin-1-yl)ethoxy]methyl}-4-phenyl-piperidine. This occurs when the hydroxyl group of the product reacts with another molecule of ethylene oxide.

Mitigation Strategies:

  • Control Ethylene Oxide Addition: Similar to preventing quaternization, control the amount and rate of ethylene oxide addition.

  • Reaction Conditions: Using aprotic solvents and controlling the temperature can help minimize this side reaction.

Reaction Pathway Visualization

G cluster_main Main Reaction Pathway cluster_impurities Common Impurity Formation A 4-Phenylpiperidine C 2-(4-Phenylpiperidin-1-yl)ethanol (Desired Product) A->C N-Alkylation F Unreacted 4-Phenylpiperidine A->F Incomplete Reaction B Ethylene Oxide or 2-Chloroethanol B->C D Quaternary Ammonium Salt (Over-alkylation) B->D E Bis-hydroxyethylated Byproduct B->E C->D Further Alkylation C->E Ethoxylation

Caption: Synthetic pathways for 2-(4-Phenylpiperidin-1-yl)ethanol and common impurities.

Q3: I'm observing an impurity with a mass corresponding to the addition of two ethanol units to 4-phenylpiperidine. What is this and how is it formed?

A3: This impurity is likely 1,4-bis(2-hydroxyethyl)-4-phenylpiperidine . This can arise if your starting 4-phenylpiperidine is contaminated with piperazine, which can undergo double alkylation. Alternatively, under certain conditions, a diethanolamine-type impurity can be formed. The reaction of ethylene oxide with amines can lead to the formation of diethanolamine (DEA) and triethanolamine (TEA) as byproducts[1][2][3][4][5]. If there are traces of water and the reaction conditions are not well-controlled, ethylene oxide can react to form ethylene glycol, which can then participate in side reactions.

Mitigation Strategies:

  • High-Purity Starting Materials: Ensure the purity of your 4-phenylpiperidine starting material.

  • Anhydrous Conditions: When using ethylene oxide, it is crucial to maintain anhydrous conditions to prevent the formation of ethylene glycol and subsequent side reactions.

Q4: Are there any impurities that can be formed from the 2-chloroethanol reagent itself?

A4: Yes, 2-chloroethanol can undergo self-condensation or react with the ethanol solvent (if used) to form glycol ethers , such as 2-(2-chloroethoxy)ethanol[6]. These can potentially react with 4-phenylpiperidine to form corresponding ether-containing impurities. Additionally, under basic conditions, 2-chloroethanol can eliminate HCl to form ethylene oxide in situ[7][8][9].

Mitigation Strategies:

  • Purity of 2-Chloroethanol: Use high-purity 2-chloroethanol.

  • Solvent Choice: Using aprotic solvents like acetonitrile or DMF instead of ethanol can prevent the formation of ethanol-derived glycol ethers.

Analytical and Purification Troubleshooting

Q5: What are the recommended analytical methods for identifying and quantifying these impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the main product and impurities. A reverse-phase C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile components of the reaction mixture, including the starting materials and the final product. Derivatization may be necessary to improve the volatility and chromatographic performance of the product and some impurities[10].

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This is a general method and may require optimization for your specific impurity profile.

ParameterSpecification
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable diluent like methanol.

Protocol 2: GC-MS Method for Impurity Analysis

Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often recommended to improve the volatility and peak shape of the hydroxyl-containing compounds.

ParameterSpecification
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Sample Preparation Evaporate a solution of the sample to dryness. Add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.

Q6: I am having difficulty separating the product from the quaternary ammonium salt impurity by column chromatography. What can I do?

A6: Quaternary ammonium salts are highly polar and can be challenging to separate from the desired product using standard silica gel chromatography. Here are some strategies:

  • Different Stationary Phases: Consider using a more polar stationary phase like alumina or a reverse-phase column for chromatography.

  • Ion-Exchange Chromatography: This technique is specifically designed to separate charged molecules and can be very effective for removing quaternary ammonium salts.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to purify it from the more soluble quaternary ammonium salt.

  • Aqueous Wash: In some cases, a simple aqueous wash of the organic layer during workup can help to remove a significant portion of the highly water-soluble quaternary ammonium salt.

Workflow for Impurity Identification and Resolution

G cluster_workflow Impurity Troubleshooting Workflow start Impurity Detected in Initial Analysis (TLC/HPLC) lcms Characterize by LC-MS (Determine Molecular Weight) start->lcms deduce Deduce Potential Structures (Starting Materials, Byproducts) lcms->deduce optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time) deduce->optimize purify Develop Purification Strategy (Chromatography, Crystallization) optimize->purify confirm Confirm Purity by Analytical Methods purify->confirm

Caption: A systematic workflow for identifying and addressing impurities.

References

  • Wikipedia. Diethanolamine. [Link]

  • Google Patents. US6063965A - Production of diethanolamine.
  • National Center for Biotechnology Information. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • Wikipedia. Ethylene oxide. [Link]

  • Sciencemadness Wiki. Diethanolamine. [Link]

  • VTechWorks. The reaction of ethylene oxide with some proteins, amino acids and vitamins. [Link]

  • Chemcess. 2-Chloroethanol: Properties, Reactions, Production And Uses. [Link]

  • ResearchGate. Thermodynamic analysis for synthesizing N-methyl diethanolamine with ethylene oxide and armour amine. [Link]

  • Wikipedia. 2-Chloroethanol. [Link]

  • Sciencemadness Wiki. 2-Chloroethanol. [Link]

  • Scribd. Ethylene Oxide: Properties and Uses. [Link]

  • Chalmers Publication Library. Ethoxylation studies of two mole amine derivatives. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • VTechWorks. The reaction of ethylene oxide with some proteins, amino acids and vitamins. [Link]

  • Sciencemadness Discussion Board. 2-chloroethanol. [Link]

  • Reddit. Safety concerns for 2-chloroethanol? [Link]

  • Google Patents. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]

  • Sciencemadness.org. Diethanolamine from 2-Chloroethanol. [Link]

  • Japan Analytical Industry Co., Ltd. SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. [Link]

  • SpringerLink. Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. [Link]

  • ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • PubMed. Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link]

  • Wiley Online Library. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • Royal Society of Chemistry. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • PubMed. Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. [Link]

  • MDPI. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. [Link]

  • Google Patents.

Sources

Troubleshooting

Optimization of reaction conditions for N-alkylation of 4-phenylpiperidine

Welcome to the Technical Support Center for the N-alkylation of 4-phenylpiperidine. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of 4-phenylpiperidine. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and drug development professionals during piperidine functionalization: over-alkylation, poor conversion rates, and purification challenges.

This document synthesizes mechanistic causality with field-proven methodologies to ensure your synthetic workflows are robust, scalable, and self-validating.

Core Workflow Visualization

N_Alkylation_Optimization SM 4-Phenylpiperidine (Secondary Amine) Cond MeCN + DIPEA (Optimized Conditions) SM->Cond RX Alkyl Halide (R-X) Electrophile Pump Syringe Pump Addition (Maintains low [R-X]) RX->Pump Tert N-Alkyl-4-phenylpiperidine (Desired Product) Cond->Tert Mono-alkylation Pump->Cond Quat Quaternary Ammonium Salt (Over-alkylation Byproduct) Tert->Quat Excess R-X (Fast reaction)

Caption: Workflow for optimizing 4-phenylpiperidine N-alkylation to minimize over-alkylation.

Section 1: Mechanistic FAQs (Causality & Fundamentals)

Q1: Why does my N-alkylation of 4-phenylpiperidine yield a highly water-soluble byproduct and low recovery of the desired product? A1: This is a classic symptom of over-alkylation resulting in a quaternary ammonium salt[1]. When 4-phenylpiperidine (a secondary amine) is alkylated, it forms a tertiary amine. Due to the electron-donating inductive effect of the newly added alkyl group, this tertiary amine is often more nucleophilic than the starting secondary amine[1]. If the local concentration of the alkylating agent (R-X) is too high, the tertiary amine will rapidly undergo a second alkylation event, forming a positively charged, highly water-soluble quaternary ammonium salt that is lost during aqueous workups.

Q2: How do I select the optimal base to drive mono-alkylation while suppressing side reactions? A2: The base serves to neutralize the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting 4-phenylpiperidine and halt the reaction[1].

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is the industry standard for this transformation[2]. It acts as a heterogeneous base in organic solvents like acetonitrile, which keeps the effective basicity low and minimizes base-catalyzed side reactions (such as the elimination of the alkyl halide).

  • Organic Bases (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is an excellent homogeneous alternative[3]. Its extreme steric hindrance prevents it from acting as a nucleophile and competing with 4-phenylpiperidine for the alkylating agent.

Q3: My alkyl chloride is reacting too slowly. Should I increase the temperature? A3: Increasing the temperature will accelerate the reaction but exponentially increases the risk of over-alkylation and elimination side reactions. Instead, utilize the Finkelstein reaction principle. By adding a catalytic amount of Potassium Iodide (KI), the chloride is displaced in situ to form a highly reactive alkyl iodide[4]. Iodide is both a superior nucleophile and a superior leaving group, allowing the N-alkylation to proceed rapidly at room temperature.

Section 2: Troubleshooting Guide

Issue 1: Significant Quaternary Salt Formation (Over-alkylation)

  • Causality: A stoichiometric excess of the alkyl halide or a rapid addition rate creates a high local concentration of the electrophile, favoring the reaction with the highly nucleophilic tertiary amine product[4].

  • Solution: Invert the stoichiometry. Use 1.1 to 2.0 equivalents of 4-phenylpiperidine relative to the alkyl halide. Most importantly, use a syringe pump to add the alkyl halide dropwise over 4-6 hours to a solution of the amine[3]. This ensures the secondary amine is always in massive excess relative to the electrophile.

Issue 2: Incomplete Conversion of 4-Phenylpiperidine

  • Causality: Protonation of the starting material by generated HX, or poor electrophilicity of the alkylating agent[1].

  • Solution: Ensure your base is completely anhydrous (water promotes side reactions). If using K₂CO₃, ensure it is finely milled to increase the surface area. Switch the solvent to a polar aprotic solvent like anhydrous Acetonitrile (MeCN) or DMF, which stabilizes the SN​2 transition state without hydrogen-bonding to the nucleophile.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of quaternary ammonium salt formation during the N-alkylation of 4-phenylpiperidine.

Parameter ProfileSolventBaseStoichiometry (Amine : R-X)Addition MethodYield of Tertiary AmineQuaternary Salt Formation
Baseline DMFK₂CO₃1.0 : 1.5All-at-once45%>40%
Base Optimized MeCNDIPEA1.0 : 1.5All-at-once62%25%
Stoichiometry Opt. MeCNDIPEA2.0 : 1.0All-at-once81%<5%
Fully Optimized MeCNK₂CO₃1.1 : 1.0Syringe Pump (6h)94% Trace

Section 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Syringe-Pump Mediated Mono-N-Alkylation Objective: Synthesize N-alkyl-4-phenylpiperidine with >90% yield while completely suppressing quaternary salt formation.

Materials:

  • 4-Phenylpiperidine (1.1 equiv)

  • Alkyl Halide (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to amine)

  • Potassium Carbonate (K₂CO₃, finely milled) (1.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv, optional, for alkyl chlorides only)

Step-by-Step Methodology:

  • System Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Argon).

    • Causality: Excluding moisture prevents the hydrolysis of the alkyl halide and maintains the basicity of the system.

  • Amine Dissolution: Add 4-phenylpiperidine (1.1 equiv) and K₂CO₃ (1.5 equiv) to the flask. Dilute with anhydrous MeCN to achieve a 0.1 M solution. Stir vigorously at room temperature.

  • Controlled Electrophile Addition: Load the alkyl halide (1.0 equiv) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise over 4 to 6 hours[3].

    • Causality: Maintaining a low, steady-state concentration of the electrophile ensures the secondary amine kinetically outcompetes the newly formed tertiary amine, preventing over-alkylation[4].

  • Reaction Monitoring (Validation Checkpoint 1): Analyze the reaction via LC-MS or TLC.

    • Self-Validation: The reaction is complete when the signal for the alkyl halide is zero. A single new peak (the tertiary amine) should dominate, with minimal highly-polar baseline spots (quaternary salts).

  • Quenching & Biphasic Workup: Remove MeCN under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash neutralizes any acid salts and selectively partitions any highly water-soluble quaternary ammonium byproducts away from the desired organic product[1].

  • Aqueous Phase Testing (Validation Checkpoint 2): Treat a small aliquot of the aqueous layer with Dragendorff's reagent.

    • Self-Validation: An orange precipitate confirms the successful extraction of trace quaternary ammonium salts, validating the purity of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-alkyl-4-phenylpiperidine.

Section 5: References

  • ResearchGate - Procedure for N-alkylation of Piperidine? URL:[Link][3]

  • ACS Publications - Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors URL:[Link][2]

Sources

Optimization

Resolving peak broadening in NMR spectra of piperidine derivatives

Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for resolving a common yet complex challenge in the NMR analysis of piperidine-containing molecules: signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for resolving a common yet complex challenge in the NMR analysis of piperidine-containing molecules: significant peak broadening. The dynamic nature of the piperidine scaffold often leads to spectra that are difficult to interpret, hindering structural elucidation and kinetic analysis. This center provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and supported by actionable experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my piperidine derivative broad and poorly resolved at room temperature?

A1: Broad peaks in the NMR spectrum of a piperidine derivative are rarely due to a single cause but are typically a manifestation of one or more dynamic processes occurring on the NMR timescale (milliseconds to seconds). At room temperature, the rates of these processes are often in the "intermediate exchange regime," which causes maximum broadening. The primary culprits are:

  • Chair-Chair Interconversion (Ring Flipping): The piperidine ring is not static; it rapidly flips between two chair conformations. In this process, axial substituents become equatorial and vice-versa. If these two conformations are unequally populated (due to bulky substituents) and the rate of interconversion is on the NMR timescale, the spectrometer detects an average environment, leading to broad signals. For unsubstituted piperidine, this is a very fast process, but for substituted derivatives, the energy barrier can be higher.[1]

  • Nitrogen Inversion: The nitrogen atom in a piperidine ring is typically sp³-hybridized and pyramidal. It can undergo a rapid "umbrella-like" inversion. This process also interconverts the N-substituent between axial and equatorial positions. The barrier to nitrogen inversion can be significantly influenced by the size of the N-substituent and the presence of adjacent groups.[2]

  • Proton Exchange: If the piperidine nitrogen is protonated (N-H), this proton can exchange with other acidic protons in the sample (like residual water or an acidic solvent). If the rate of this exchange is intermediate, the N-H peak and the peaks of protons on adjacent carbons (the α-protons) can broaden significantly. This process is highly dependent on pH, concentration, and solvent.[3]

  • Restricted Bond Rotation: For N-acyl or other N-aryl piperidines, rotation around the C-N bond can be hindered due to partial double bond character. This can create distinct rotamers that may be slowly interconverting at room temperature, leading to broadening or even duplication of signals.[4][5]

To diagnose the specific cause, a systematic approach involving variable temperature NMR, solvent studies, and pH adjustments is necessary.

Troubleshooting Guides & Experimental Protocols

Q2: My signals are broad. How do I start troubleshooting?

A2: Begin with a logical workflow to diagnose the underlying issue. The first step is always to rule out common sample and instrument issues before investigating complex dynamic phenomena.

G start Broad Peaks Observed sample_prep Step 1: Verify Sample & Instrument - Check concentration (dilute sample) - Check purity (remove paramagnetics) - Re-shim spectrometer start->sample_prep vt_nmr Step 2: Perform Variable Temperature (VT) NMR sample_prep->vt_nmr sharpen_high Peaks sharpen at HIGH temp? vt_nmr->sharpen_high  Analyze Spectra sharpen_low Peaks sharpen/resolve at LOW temp? sharpen_high->sharpen_low No fast_exchange Diagnosis: Fast Exchange Regime (Dynamic process accelerated) sharpen_high->fast_exchange Yes slow_exchange Diagnosis: Slow Exchange Regime (Conformers 'frozen out') sharpen_low->slow_exchange Yes no_change Peaks remain broad at all temps sharpen_low->no_change No solvent_study Step 3: Conduct Solvent Study no_change->solvent_study ph_titration Step 4: Perform pH Titration solvent_study->ph_titration No change solvent_effect Diagnosis: Solvent-Dependent Conformational Equilibrium solvent_study->solvent_effect Resolution changes aggregation Issue likely aggregation or paramagnetic impurity. Re-purify sample. ph_titration->aggregation No change proton_exchange Diagnosis: Proton Exchange (Broadening is pH-dependent) ph_titration->proton_exchange Resolution changes

Caption: Troubleshooting workflow for broad NMR peaks.

Q3: How do I perform a Variable Temperature (VT) NMR experiment and what do the results mean?

A3: VT-NMR is the most powerful tool for investigating dynamic processes. By changing the temperature, you alter the rate of exchange (k).

  • At low temperatures, dynamic processes slow down. If you are in the intermediate exchange regime at room temperature, cooling the sample can move you into the slow exchange regime . Here, the individual conformers or rotamers are "frozen out," and you will observe separate, sharp signals for each species.

  • At high temperatures, dynamic processes speed up. This can move you into the fast exchange regime , where the interconversion is so rapid that the spectrometer observes a single, time-averaged environment. This results in a single set of sharp peaks at a population-weighted average chemical shift.

Causality: The relationship between the exchange rate (k) and the separation of the signals in the absence of exchange (Δν) dictates the appearance of the spectrum. Maximum broadening occurs when k ≈ πΔν/√2. By changing the temperature, you manipulate 'k' to move away from this condition.

  • Sample Preparation:

    • Dissolve 5-10 mg of your piperidine derivative in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈: -95°C to 111°C; or THF-d₈: -108°C to 66°C). Ensure the solvent's boiling/freezing points are not exceeded.[4][6]

    • Use a high-quality (e.g., Norell S400 or Wilmad 507) NMR tube to prevent shattering at extreme temperatures.[7]

    • Ensure the sample is pure and free of particulates.

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Select a temperature for the next experiment (e.g., 278 K). It is advisable to change temperature in increments of 10-20 K to avoid thermal shock to the probe.[7]

    • Allow the temperature to fully equilibrate for at least 5-10 minutes after the spectrometer reports reaching the target temperature. This is critical for accurate results.[6]

    • Shim the sample at each new temperature, as the magnetic field homogeneity is temperature-dependent.

  • Data Acquisition & Analysis:

    • Acquire a spectrum at each temperature, recording the exact temperature.

    • Observe the changes in peak shape. Identify the coalescence temperature (Tc) , which is the temperature at which two exchanging signals merge into a single broad peak.[6][8]

    • If possible, acquire a spectrum in the slow-exchange regime (low temperature) to determine the chemical shift difference (Δν, in Hz) between the exchanging signals.

Temperature RegimeSpectral AppearanceInterpretation
Low Temp (Slow Exchange) Two (or more) sets of sharp signalsIndividual conformers are resolved. The process is slow relative to the NMR timescale.
Intermediate (Coalescence) One very broad, flat signalThe rate of exchange (k) is approximately equal to the frequency separation (Δν) of the signals.[8]
High Temp (Fast Exchange) One set of sharp, averaged signalsThe interconversion is too fast for the NMR to distinguish individual conformers.

At the coalescence temperature (Tc), you can estimate the free energy of activation (ΔG‡) for the dynamic process using the Eyring equation.

  • Calculate the rate constant at coalescence (kc):

    • kc = (π * Δν) / √2 ≈ 2.22 * Δν

    • Where Δν is the separation of the two peaks in Hz at low temperature (in the absence of exchange).[8][9]

  • Calculate the free energy of activation (ΔG‡):

    • ΔG‡ = -R * Tc * ln( (kc * h) / (kB * Tc) )

    • Where:

      • R = Gas constant (8.314 J/mol·K)

      • Tc = Coalescence temperature (in Kelvin)

      • h = Planck's constant (6.626 x 10⁻³⁴ J·s)

      • kB = Boltzmann constant (1.381 x 10⁻²³ J/K)

For more accurate results, a full lineshape analysis at multiple temperatures is recommended, which involves fitting the experimental spectra to the Bloch equations.[10][11][12]

Typical Activation Barriers for Piperidines:

ProcessTypical ΔG‡ (kJ/mol)Notes
Ring Inversion40 - 60Highly dependent on steric hindrance from substituents.
Nitrogen Inversion25 - 45Lower than ring inversion. Can be very fast for N-H piperidines.[13]
N-Boc Rotation50 - 70Higher barrier due to amide resonance.[8][14]
Q4: How does changing the solvent help resolve broad peaks?

A4: The solvent plays a critical role in influencing the rates and equilibrium of the dynamic processes.

Causality:

  • Polarity and Hydrogen Bonding: Polar, protic solvents (like methanol-d₄ or D₂O) can form hydrogen bonds with the piperidine nitrogen. This can significantly accelerate proton exchange, potentially moving it into the fast-exchange regime and sharpening N-H and α-proton signals.[3] Conversely, these interactions can stabilize one conformer over another, potentially raising the barrier for ring/nitrogen inversion.

  • Aromatic Solvents (ASIS): Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to anisotropic effects (Aromatic Solvent-Induced Shifts). This can resolve accidentally overlapping signals without necessarily changing the rate of a dynamic process.[12]

  • Viscosity: More viscous solvents can slow down molecular tumbling, which can lead to general peak broadening, but this is a separate effect from chemical exchange.

  • Solvent Selection: Choose a range of deuterated solvents with varying properties.

    • Non-polar aprotic: Benzene-d₆, Toluene-d₈

    • Polar aprotic: CDCl₃, Acetonitrile-d₃, DMSO-d₆

    • Polar protic: Methanol-d₄, D₂O

  • Sample Preparation: Prepare samples of identical concentration in each selected solvent to ensure comparability.[12]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical temperature and instrument parameters.

  • Analysis: Compare the spectra. Look for:

    • Sharpening of specific peaks: For example, if the N-H and α-protons sharpen in methanol-d₄, this strongly suggests proton exchange was the cause of broadening.

    • Changes in chemical shifts (Δδ): If peaks simply move apart in benzene-d₆, this points to signal overlap rather than a dynamic process.

    • Appearance of new signals: A different solvent might shift the conformational equilibrium, revealing a previously unobserved minor conformer.

Q5: When should I perform a pH titration, and what is the procedure?

A5: If you suspect proton exchange is causing broadening, especially for an N-H piperidine, an NMR pH titration is the definitive experiment. Broadening due to proton exchange is highly pH-dependent.

Causality: The rate of proton exchange is catalyzed by both acid (H₃O⁺) and base (OH⁻). At very low or very high pH, the exchange is typically very fast, resulting in sharp, averaged signals. In the intermediate pH range (often near the pKa of the piperidinium ion), the exchange rate is on the NMR timescale, causing maximal broadening.

  • Sample Preparation:

    • Dissolve your compound in a suitable aqueous solvent system (e.g., D₂O or a D₂O/CD₃OD mixture).

    • Prepare two stock solutions: a dilute acid (e.g., 0.1 M DCl in D₂O) and a dilute base (e.g., 0.1 M NaOD in D₂O).

  • Titration Procedure:

    • Acquire an initial spectrum of your sample.

    • Add a small, precise aliquot (e.g., 1-2 µL) of the acid or base stock solution directly to the NMR tube.

    • Gently mix the sample thoroughly (e.g., by inverting the capped tube several times).

    • Acquire another spectrum.

    • Repeat this process to step through a range of pH values. It is often not necessary to measure the pH externally; the changes in the spectrum itself are the key data.[15]

  • Data Analysis:

    • Observe the chemical shifts and linewidths of the piperidine protons, particularly those α to the nitrogen, as a function of the added acid/base.

    • Protonation of the nitrogen will cause a significant downfield shift of the α-protons (typically >0.5 ppm).[10]

    • If broadening is most severe at an intermediate point and the signals sharpen at the acidic and basic extremes, this confirms proton exchange as the primary cause.

Data Presentation: Expected Chemical Shift Changes Upon Protonation

Proton PositionTypical Change (Δδ, ppm)Reason
α-protons (H-2, H-6)+0.5 to +1.0Strong inductive deshielding from the new positive charge on the adjacent nitrogen.[10]
β, γ-protons (H-3, H-4, H-5)+0.2 to +0.5Lesser inductive effect transmitted through the carbon framework.
N-H protonVariableHighly dependent on solvent and exchange rate. May appear, disappear, or shift significantly.

By systematically applying these troubleshooting strategies and understanding the underlying physical chemistry, you can effectively diagnose the cause of peak broadening in your piperidine derivatives and acquire high-quality, interpretable NMR spectra.

References

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691.
  • Li, S., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14647–14655. [Link]

  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem.
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8818–8824. [Link]

  • Kühn, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40919-40931. [Link]

  • Schröder, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2543-2554. [Link]

  • Hussien, M. A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6563. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • BenchChem. (2025).
  • IUPAC. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • University of Colorado Boulder. (2009).
  • BenchChem. (2025).
  • Somashekar, B. C., & Sadashiva, M. P. (2002). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. Magnetic Resonance in Chemistry, 40(10), 649-655. [Link]

  • NMR Facility, University of California, San Diego. Instructions for Variable Temperature (VT)
  • University of Oxford.
  • Raja, P. M. V., & Barron, A. R. (2022). 6.2: Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts.
  • Ghamari, Z., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 7(1), 1-14.
  • Scribd. Amine Titration Method. [Link]

  • Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Analyst, 149(6), 1494-1500. [Link]

  • University of Alberta. (2016).
  • University of Michigan.
  • Mount Holyoke College. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Schröder, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2543-2554. [Link]

  • Michigan State University. Basic Practical NMR Concepts.
  • Chen, Y.-A., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) and (E)-3-(pyrrolidinyl) containing 2′-hydroxychalcones. Journal of the Chinese Chemical Society, 61(8), 883-888.

Sources

Troubleshooting

Strategies to minimize side-product formation in 2-(4-Phenylpiperidin-1-yl)ethanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol.

The synthesis of this target molecule typically relies on the N-alkylation of 4-phenylpiperidine. While conceptually straightforward, this transformation is notoriously prone to side-product formation, including over-alkylation (quaternization) and elimination reactions. This guide breaks down the thermodynamic and kinetic causalities behind these issues and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Mechanistic Overview & Root Cause Analysis

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction flask. The desired SN2 nucleophilic substitution is in direct competition with over-alkylation and base-mediated elimination.

ReactionPathway Start 4-Phenylpiperidine + Alkylating Agent Base Reaction & Solvent Conditions Start->Base Base Addition Desired 2-(4-Phenylpiperidin-1-yl)ethanol (Desired Product) Base->Desired Controlled Temp, Weak Base (K2CO3) QuatSalt Quaternary Ammonium Salt (Over-alkylation) Base->QuatSalt Excess Alkylating Agent, High Temp Elim Elimination Products (e.g., Vinyl Halide) Base->Elim Strong Base (NaOH), High Temp

Reaction pathway showing desired N-alkylation versus common side-product formation.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of quaternary ammonium salts (over-alkylation) in my LC-MS. How do I prevent this? Causality: The desired product, 2-(4-phenylpiperidin-1-yl)ethanol, is a tertiary amine. Because the nitrogen lone pair is still sterically accessible and nucleophilic, it can compete with the starting secondary amine for the alkylating agent (e.g., 2-bromoethanol), leading to a dialkylated quaternary ammonium salt[1]. Solution: You must manipulate the reaction kinetics to favor mono-alkylation. Maintain a low steady-state concentration of the alkylating agent by using a syringe pump to add 2-bromoethanol slowly over several hours to a solution containing an excess of 4-phenylpiperidine[2]. Additionally, operating at lower temperatures (e.g., 25°C to 40°C) thermodynamically disfavors the higher-activation-energy quaternization step[3].

Q2: My reaction yield is low, and I am detecting volatile byproducts (like vinyl bromide or acetaldehyde). What is causing this elimination? Causality: When using 2-haloethanols, the presence of strong bases (like NaOH or KOH) or excessively high temperatures triggers an E2 elimination pathway. The base abstracts a proton adjacent to the halide, ejecting the leaving group to form vinyl bromide, or promotes intramolecular cyclization into ethylene oxide, which subsequently polymerizes or reacts unpredictably. Solution: Switch to a mild, heterogeneous inorganic base such as finely powdered potassium carbonate (K₂CO₃) or a sterically hindered organic base like N,N-diisopropylethylamine (DIPEA)[1]. These bases are strong enough to scavenge the generated hydrobromic acid but too weak or bulky to initiate E2 elimination.

Q3: Are there alternative, halide-free alkylating agents to reduce genotoxic impurities and improve selectivity? Causality: Alkyl halides are highly reactive, prone to side reactions, and generate stoichiometric halide waste that complicates purification. Solution: Ethylene carbonate (EC) is a highly effective, greener alternative for introducing a 2-hydroxyethyl group. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of EC, followed by decarboxylation (loss of CO₂)[4]. This completely eliminates halide byproducts and significantly reduces the risk of over-alkylation, though it requires thermal activation (120–150°C).

Q4: Which solvent system provides the best selectivity for the desired SN2 N-alkylation? Causality: The SN2 transition state involves significant charge separation, which is best stabilized by polar aprotic solvents. Protic solvents (like ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity, or act as competing nucleophiles themselves. Solution: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are the optimal choices. They accelerate the desired SN2 reaction without acting as competing nucleophiles[5].

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of the desired product versus side products.

Table 1: Effect of Reaction Parameters on 2-(4-Phenylpiperidin-1-yl)ethanol Synthesis

Alkylating AgentBaseSolventTemp (°C)Addition MethodDesired Yield (%)Quat. Salt (%)Elimination (%)
2-Bromoethanol (1.1 eq)K₂CO₃MeCN80All-at-once652015
2-Bromoethanol (1.1 eq)K₂CO₃MeCN25Syringe Pump88 <5 <5
2-Bromoethanol (1.1 eq)NaOHEtOH80All-at-once401050
Ethylene Carbonate (1.2 eq)K₂CO₃DMF150All-at-once85 <2 <2

Note: Data represents optimized theoretical baselines derived from comparative N-alkylation studies of piperidine derivatives.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify the chemical state before proceeding to the next step.

Protocol A: Direct N-Alkylation via Syringe-Pump Addition (Halide Route)

Best for temperature-sensitive substrates where low-temperature SN2 is preferred.

  • Setup: To a dry, round-bottom flask under nitrogen, add 4-phenylpiperidine (1.0 eq, 0.1 M) and anhydrous acetonitrile. Add finely powdered, oven-dried K₂CO₃ (1.5 eq)[1].

  • Controlled Addition: Load 2-bromoethanol (1.1 eq) into a syringe. Using a syringe pump, add the alkylating agent dropwise over 4–6 hours at 25°C to maintain an excess of the amine in solution[2].

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. The secondary amine starting material will stain intensely (purple/brown), while the tertiary amine product will not, confirming conversion.

  • Workup: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (pH Control): Partition the residue between ethyl acetate and water. Adjust the aqueous layer to pH > 9 using saturated NaHCO₃. Causality: If the pH is too low, the tertiary amine product remains protonated and will be lost in the aqueous waste. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the free base.

Protocol B: Halide-Free N-Alkylation using Ethylene Carbonate (Green Route)

Best for avoiding genotoxic alkyl halides and eliminating quaternization risks.

EC_Workflow Step1 1. Reagent Mixing 4-Phenylpiperidine + EC in DMF Step2 2. Thermal Activation Heat to 120-150°C Step1->Step2 Inert Atmosphere (N2) Step3 3. In-Process Control Monitor CO2 evolution & LC-MS Step2->Step3 Decarboxylation Step4 4. Aqueous Workup Dilute with H2O, Extract Step3->Step4 Cool to RT Step5 5. Validation IR Spectroscopy (O-H stretch) Step4->Step5 Dry & Concentrate

Step-by-step experimental workflow for halide-free N-alkylation using ethylene carbonate.

  • Setup: In a pressure-safe reaction vial, combine 4-phenylpiperidine (1.0 eq) and ethylene carbonate (1.2 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 120–150°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Physical Indicator): Observe the reaction for gas evolution. The reaction generates CO₂ as a stoichiometric byproduct of the decarboxylative alkylation[4]. The cessation of bubbling is a primary physical indicator that the reaction is nearing completion. Confirm with LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validation Checkpoint 2 (Spectroscopic Confirmation): Before column chromatography, take an IR spectrum of the crude oil. The disappearance of the sharp secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a broad hydroxyl O-H stretch (~3400 cm⁻¹) validates the successful formation of the 2-hydroxyethyl appendage.

Part 5: References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtkYMOjJmCLA3p4xtrZOaZZFuGp34IyfmIBEX9kVWxqsZOS-XI-jZYBxMFl4Qo1TZYmaZ5_GwWmQnllgs1BLIr1Wwzw-mJFgWn3CW-A04wSrGFJVpWrbNswZ2kfh9yZn2_Q-msIQyAaqZ5TGTacl50m6lLeiARaMfWbryYoYbRLzWeWgelhTYSkQb_ykhnoHgCWpbMvEHNuz_Dxne8FIzGbxUd1q9SmhVsMw==]

  • Procedure for N-alkylation of Piperidine? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEulG_KjN5vK1WfeazWcTNKg210r2SQfFi8iz2DfGqzU2SxRrwqw2pbANHS_4h9YESunsoqfuKrVMO2XrRNgoREP85eK9YijhWI4gF01dTUoiO9VYcEOW71sDRhkL1ZztGZ-ZJBG9WOlgKIAFC1hI6Bhwc8TCIl3pC9OlbbcBotsGrsrPV3]

  • Green Chemistry. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ZAl0LqD00GMyaKGhjiUz_y7ujQ1VrRvi8uv_IqDIVph8aUxYoNu12lM2kgKO-Q50Ec3MSNZP_lQkrJd5Kuca6mbXFdUKKM9O2_GUzXU8TsVHOS634TGf7STGtEmkZFTpXmzRHbYnawzBRbTkHLk9lymzdVyUVmTR]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpg9PCe6FNdKm16lbDO_Msknj9QfCJbpKReRagLqu9kkFBNwEmeUVGBKg8vxa924WCme2sXaCQZplt2QafWJbnMF0HvH7nHnh8aaVCCiyel_6-wiOZYTz7IvCR5vv7Lvwz0nzW]

  • N-Functionalized Poly(biphenyl piperidine) Ion-Solvating Membranes for Alkaline Water Electrolysis. ACS Applied Energy Materials.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCRipBMX8GV54A-BpCbb8F3a-LTcsebjb5nuab-XOzdX3e4ddjchW3wh6hmpoXxeFV-IF4xI8J15k0WcuU0aNkZ0E-siZvLdQPyZ_RcaG8cGGBITHCf_cz2Hmumir67M-wjWNySkP2B5Sc]

Sources

Optimization

2-(4-Phenylpiperidin-1-yl)ethanol stability and degradation studies

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-(4-Phenylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-(4-Phenylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find scientifically grounded answers to common questions and robust troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(4-Phenylpiperidin-1-yl)ethanol?

A1: Based on its chemical structure, which features a tertiary amine within a piperidine ring and a primary alcohol, 2-(4-Phenylpiperidin-1-yl)ethanol is susceptible to several degradation pathways. Oxidation is the most common and mechanistically complex degradation pathway for pharmaceuticals after hydrolysis.[1][2]

  • Oxidation: The tertiary amine is the most probable site for oxidation. It can react with atmospheric oxygen or residual peroxides in solvents or excipients to form a more polar N-oxide derivative.[1][3] This is a common degradation pathway for many pharmaceuticals containing tertiary amine moieties.[1][4]

  • Dehydration: Under strong acidic conditions and heat, the ethanol side chain could potentially undergo dehydration to form a vinyl derivative, although this is generally less common than oxidation.

  • Photodegradation: The phenyl ring and the tertiary amine can absorb UV light, potentially leading to photolytic degradation through a free-radical mechanism.[5][6] Compounds with similar structures are known to be susceptible to photodegradation.[4]

Q2: I'm observing a new, more polar peak in my HPLC chromatogram during a stability study. What could it be?

A2: The appearance of a new, more polar peak (i.e., one with a shorter retention time in reversed-phase HPLC) is a strong indicator of degradation. For this specific molecule, the most likely culprit is the N-oxide derivative. Oxidation of the tertiary piperidine nitrogen increases the compound's polarity, causing it to elute earlier from a C18 column.[3] To confirm, you would need to use mass spectrometry (LC-MS) to identify the mass of the new peak, which should correspond to the parent mass + 16 Da (for the addition of one oxygen atom).

Q3: What are the recommended long-term storage conditions for 2-(4-Phenylpiperidin-1-yl)ethanol?

A3: To ensure the long-term stability and integrity of 2-(4-Phenylpiperidin-1-yl)ethanol, the following storage conditions are strongly recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is advisable.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This displaces oxygen and significantly minimizes the risk of oxidative degradation.

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect the compound from light, which can induce photolytic degradation.[3]

  • Form: For maximum stability, store the compound as a solid (neat). If you must store it in solution, prepare solutions fresh and use them promptly. If solution storage is unavoidable, use a de-gassed, high-purity solvent and store at low temperatures under an inert atmosphere.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the parent drug while separating it from all potential degradation products and impurities.[7] The key is to perform a forced degradation study. By intentionally degrading the compound under various stress conditions, you generate the likely degradation products. You then develop an HPLC method that can resolve the parent peak from all the newly formed peaks. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[7][8]

Troubleshooting Guides & Protocols

This section provides detailed protocols for conducting forced degradation studies and a template for a stability-indicating HPLC method.

Guide 1: Designing and Executing a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

G cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Conditions cluster_analysis Step 3: Analysis P Prepare 1 mg/mL Stock Solution in Methanol A Acid Hydrolysis (0.1 M HCl, 60°C) P->A Expose Aliquots B Base Hydrolysis (0.1 M NaOH, 60°C) P->B Expose Aliquots O Oxidation (3% H₂O₂, RT) P->O Expose Aliquots T Thermal (80°C, Solid & Solution) P->T Expose Aliquots L Photolytic (ICH Q1B Light Exposure) P->L Expose Aliquots S Sample at Time Points (e.g., 2, 8, 24h) A->S B->S O->S T->S L->S N Neutralize (for Acid/Base) & Dilute Samples S->N HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method N->HPLC MS Characterize Degradants by LC-MS HPLC->MS Identify Peaks

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(4-Phenylpiperidin-1-yl)ethanol in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. At the same time points, withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light for up to 7 days.[5] Withdraw aliquots at specified intervals for analysis.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C.

    • Solution State: Keep a vial of the stock solution in an oven at 80°C. Sample at various time points.

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Guide 2). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Degradation cluster_main Potential Degradation of 2-(4-Phenylpiperidin-1-yl)ethanol parent Parent Compound (C₁₃H₁₉NO) n_oxide N-Oxide Derivative (C₁₃H₁₉NO₂) [+16 Da] parent->n_oxide Oxidation (H₂O₂ or O₂)

Caption: Primary oxidative degradation pathway.

Guide 2: Troubleshooting with a Stability-Indicating HPLC Method

This guide provides a starting point for an HPLC method and helps troubleshoot common issues.

ParameterRecommended ConditionRationale & Troubleshooting Tips
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for this type of analyte. If peaks are too broad, try a column with a smaller particle size (e.g., 3 µm).
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for amines by protonating them. If using LC-MS, switch to 0.1% formic acid.
Mobile Phase B AcetonitrileA common organic modifier. Methanol can also be used and may offer different selectivity for degradation products.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is crucial to ensure elution of both polar degradants and the less polar parent compound in a reasonable time. Adjust the slope to improve separation.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be adjusted to optimize run time and resolution.
Column Temp. 30 °CEnsures reproducible retention times. Increasing temperature can decrease viscosity and improve peak shape but may also cause on-column degradation.
Detection (UV) 210 nm & 254 nm210 nm is a more universal wavelength for organic molecules. 254 nm is good for detecting the phenyl group. A Photo Diode Array (PDA) detector is ideal to check for peak purity.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
SymptomPossible CauseRecommended Solution
Poor peak shape (tailing) Secondary interactions of the amine with residual silanols on the column.Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is low (2.5-3.5) to keep the piperidine nitrogen protonated.
Parent peak co-elutes with a degradant Insufficient method selectivity.Modify the mobile phase gradient (make it shallower). Try a different organic solvent (methanol instead of acetonitrile). Use a column with a different stationary phase (e.g., Phenyl-Hexyl).
No degradation observed under stress Stress conditions are too mild.Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the exposure time.[3]
Complete degradation observed Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is partial (5-20%) degradation to prove selectivity.[3]

By following these structured guides, researchers can effectively study the stability of 2-(4-Phenylpiperidin-1-yl)ethanol, anticipate potential issues, and develop robust analytical methods to ensure the quality and reliability of their work.

References

  • Benchchem.
  • Bari, S. B., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel).
  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research.
  • ResearchGate. Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
  • ResearchGate. Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
  • Patel, K., et al. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed.
  • R Discovery. (2021).
  • HPLC.net. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • MedCrave online. (2016).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Singh, R., & Rehman, Z. U. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

Sources

Troubleshooting

Optimizing mobile phase for HPLC separation of 2-(4-Phenylpiperidin-1-yl)ethanol and its impurities

Technical Support Center: Mobile Phase Optimization for 2-(4-Phenylpiperidin-1-yl)ethanol Welcome to the technical support center for the HPLC analysis of 2-(4-Phenylpiperidin-1-yl)ethanol and its related impurities. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mobile Phase Optimization for 2-(4-Phenylpiperidin-1-yl)ethanol

Welcome to the technical support center for the HPLC analysis of 2-(4-Phenylpiperidin-1-yl)ethanol and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format addresses specific issues, explains the underlying chromatographic principles, and offers field-proven strategies to achieve robust and reliable separations.

Section 1: Initial Method Development & Mobile Phase Selection

This section focuses on establishing a sound starting point for your HPLC method, emphasizing the critical role of mobile phase composition in achieving a successful separation.

Q1: I am starting method development for 2-(4-Phenylpiperidin-1-yl)ethanol and its impurities. What is a logical starting point for mobile phase selection?

A logical starting point involves selecting a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier. Given that 2-(4-Phenylpiperidin-1-yl)ethanol is a basic compound due to the piperidine nitrogen, controlling the mobile phase pH is the most critical first step.

A recommended initial approach is:

  • Column: A modern, high-purity silica C18 column (e.g., L1 packing designation)[1], typically 150 mm x 4.6 mm, with 3 or 5 µm particles.

  • Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Detection: UV at a wavelength where the analyte and impurities have adequate absorbance (e.g., 220 nm).

  • Initial Gradient: A broad gradient from 5% to 95% ACN over 20-30 minutes to elute all components, including the main peak and any unknown impurities.

This low-pH condition is chosen to protonate the basic analyte and suppress the ionization of acidic silanol groups on the silica stationary phase, which is a primary cause of peak tailing for basic compounds[2][3].

Q2: How does the pKa of 2-(4-Phenylpiperidin-1-yl)ethanol influence mobile phase pH selection?

The pKa of the piperidine nitrogen in your analyte is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. Operating the HPLC method at a pH close to the analyte's pKa will result in poor peak shape (often split or broad peaks) and unstable retention times, as small shifts in mobile phase pH can cause significant changes in the analyte's ionization state[4][5].

The Rule of Thumb: To ensure robust and reproducible chromatography, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the analyte's pKa[5][6].

For a basic compound like 2-(4-Phenylpiperidin-1-yl)ethanol (estimated pKa of the piperidine amine is ~9-10), you have two primary options:

  • Low pH (e.g., pH 2.0-3.0): At this pH, the analyte is fully and consistently protonated (positively charged). This is often the preferred approach as it also minimizes unwanted interactions with the silica backbone of the column[2].

  • High pH (e.g., pH >10, if using a pH-stable column): At this pH, the analyte is in its neutral, non-ionized form. This leads to increased retention in reversed-phase mode[7]. However, this requires a specialized hybrid or polymer-based column stable at high pH, as standard silica columns will dissolve above pH 8[8].

The relationship between pH, pKa, and analyte retention for a basic compound is illustrated below. The most robust regions for a method are the flat portions of the curve, far from the pKa.

cluster_0 Analyte Retention vs. Mobile Phase pH for a Basic Compound (pKa ≈ 9.5) cluster_1 Robust Method Regions Low_pH Low Retention (Analyte is Fully Ionized, BH+) pKa_Region Unstable Retention (Mixture of B and BH+) pH ≈ pKa Low_pH->pKa_Region pH increases High_pH High Retention (Analyte is Neutral, B) pKa_Region->High_pH pH increases Robust_Low pH < 7.5 Robust_High pH > 11.5

Caption: Analyte retention behavior as a function of mobile phase pH.

Q3: Which buffer system (type and concentration) is best for this analysis?

The buffer's role is to resist pH changes as the sample is introduced and as the mobile phase composition changes during a gradient[9].

Buffer Selection Criteria:

  • pKa: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity[5][8].

  • Solubility: The buffer must be completely soluble in all mobile phase compositions used during the gradient. Phosphate buffers, for example, can precipitate in high concentrations of acetonitrile[2].

  • UV Cutoff: The buffer should have a low UV absorbance at your detection wavelength. Phosphate and formate buffers are excellent for low UV detection (<220 nm)[10].

Recommended Buffer Systems:

Target pH RangeRecommended BufferpKaComments
2.0 - 3.0Phosphate (H₃PO₄/H₂PO₄⁻)2.15Excellent buffering capacity and low UV cutoff. Most common choice for low pH work.
3.0 - 5.0Formate (Formic Acid/Formate)3.75Volatile and MS-friendly. Good choice if transferring the method to LC-MS.
4.0 - 6.0Acetate (Acetic Acid/Acetate)4.76Good choice for mid-range pH, but has a higher UV cutoff (~240 nm)[5].
8.0 - 11.0Ammonium Carbonate9.25Requires a high-pH stable column. Volatile and MS-friendly[11].

Buffer Concentration: A concentration of 10-25 mM is typically sufficient. Lower concentrations (<5 mM) may not provide adequate buffering, while higher concentrations (>50 mM) increase the risk of precipitation and can shorten column life[8].

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

Both ACN and Methanol are common reversed-phase solvents, but they offer different selectivity, which can be a powerful tool for optimizing your separation[12][13].

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for Your Analyte
Elution Strength Stronger eluent; generally leads to shorter retention times[14].Weaker eluent; generally leads to longer retention times.Start with ACN for faster analysis. If resolution is poor, trying MeOH is a key method development step.
Selectivity Apolar aprotic solvent with a strong dipole moment[12].Polar protic solvent capable of hydrogen bonding[14].The different chemical properties mean that switching from ACN to MeOH can change the elution order of impurities, potentially resolving a critical pair[13].
System Pressure Lower viscosity; generates lower backpressure[12][14].Higher viscosity; generates higher backpressure[14].ACN is preferred for high-throughput analysis and with small particle columns (UHPLC).
UV Cutoff ~190 nm[12].~205 nm[12].ACN is superior for detection at low UV wavelengths (<210 nm).

Recommendation: Start with ACN due to its lower pressure and better UV transparency. If you face co-elution problems, developing the method with methanol is a critical next step to explore alternative selectivity.

Section 2: Troubleshooting Common Separation Issues

This section provides systematic approaches to resolving the most frequent problems encountered during the analysis of basic compounds like 2-(4-Phenylpiperidin-1-yl)ethanol.

Q5: My main peak is tailing significantly. What are the primary causes and how do I fix it?

Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase[3].

start Peak Tailing Observed for Basic Analyte check_pH Is Mobile Phase pH < 3? start->check_pH check_column Are you using a modern, high-purity ('Type B') silica column? check_pH->check_column Yes solution_pH Action: Lower mobile phase pH to 2.5 using a phosphate buffer to suppress silanol ionization. check_pH->solution_pH No check_overload Is the peak shape better at lower sample concentrations? check_column->check_overload Yes solution_column Action: Switch to a column with low silanol activity or an end-capped column. Consider a hybrid particle column. check_column->solution_column No solution_overload Action: Reduce sample concentration. Mass overload can saturate the primary retention sites, exposing secondary sites. check_overload->solution_overload No end Peak Shape Improved check_overload->end Yes solution_pH->end solution_column->end solution_overload->end

Caption: Troubleshooting flowchart for peak tailing of basic analytes.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.0) with an appropriate buffer[2][3]. This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.

  • Use a High-Purity "Type B" Silica Column: Modern columns are made with high-purity silica containing fewer metal contaminants and have more effective end-capping. This reduces the number and acidity of accessible silanol groups, significantly improving peak shape for basic compounds[3][15].

  • Reduce Sample Mass on Column: Injecting too much sample can overload the column, leading to tailing[16]. Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.

  • Add a Competing Base (Older Methods): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase[2]. The TEA preferentially interacts with the active silanol sites, shielding them from the analyte. This is less common with modern columns and can shorten column lifetime.

Q6: I have poor resolution between the main peak and a critical impurity. What steps should I take?

Improving resolution requires manipulating the efficiency (N), retention (k), or selectivity (α) of the separation. Selectivity has the most powerful impact on resolution.

Systematic Approach to Improving Resolution:

  • Adjust Organic Strength: First, try making the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will increase retention and provide more time for the peaks to separate[17].

  • Change the Organic Modifier: This is the most powerful tool for changing selectivity. Switch from Acetonitrile to Methanol (or vice-versa). The different solvent properties can alter the elution order and may completely resolve the co-eluting peaks[12][18].

  • Modify Mobile Phase pH: If your impurities have different pKa values than the main analyte, changing the pH can drastically alter selectivity[6][19]. A pH scouting experiment (e.g., running the same gradient at pH 2.5, 4.5, and 6.5) can quickly reveal an optimal pH for separation.

  • Change Column Chemistry: If mobile phase changes are insufficient, try a different stationary phase. A Phenyl-Hexyl column, for instance, offers alternative (pi-pi) interactions compared to a C18 and can provide unique selectivity for aromatic compounds like yours[18].

Q7: My retention times are drifting between injections. What should I investigate?

Retention time instability points to a lack of equilibrium or a change in the system over time.

Common Causes and Solutions:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 10 column volumes is recommended.

  • Mobile Phase pH Drift: If the buffer is inadequate or improperly prepared, the mobile phase pH can change, causing retention shifts for ionizable analytes[9]. Always prepare fresh mobile phase daily and measure the pH of the aqueous portion before mixing with the organic solvent[10].

  • Temperature Fluctuations: HPLC retention is sensitive to temperature. Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C).

  • Pump and System Issues: Check for leaks in the pump, seals, or fittings. Ensure the pump is delivering a consistent and accurate mobile phase composition by running a flow rate and composition check.

Section 3: Protocols and Advanced Optimization

This section provides a detailed experimental protocol for a key optimization step and guidance on developing a robust gradient method.

Experimental Protocol: Mobile Phase pH Scouting Study

Objective: To systematically evaluate the effect of mobile phase pH on the separation selectivity of 2-(4-Phenylpiperidin-1-yl)ethanol and its impurities.

Methodology:

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at a 20 mM concentration.

    • Buffer 1: pH 2.5 (e.g., Potassium Phosphate)

    • Buffer 2: pH 4.5 (e.g., Ammonium Acetate)

    • Buffer 3: pH 6.5 (e.g., Potassium Phosphate)

  • Prepare Organic Phase: Use 100% Acetonitrile as Mobile Phase B.

  • Prepare Sample: Prepare a solution containing 2-(4-Phenylpiperidin-1-yl)ethanol and a representative mix of its known impurities at a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 10 minutes.

  • Execution:

    • Equilibrate the system thoroughly with the pH 2.5 mobile phase.

    • Perform three replicate injections of the sample.

    • Flush the system thoroughly and re-equilibrate with the pH 4.5 mobile phase.

    • Perform three replicate injections.

    • Flush the system thoroughly and re-equilibrate with the pH 6.5 mobile phase.

    • Perform three replicate injections.

  • Data Analysis:

    • Carefully track the retention times of the main peak and all impurity peaks at each pH.

    • Calculate the resolution between the main peak and all adjacent impurities.

    • Plot the retention time of each peak versus pH to visualize selectivity changes.

    • Select the pH that provides the best overall resolution for all critical pairs.

Q8: How do I develop a robust gradient method to separate a complex mixture of impurities?

Developing a robust gradient method that is suitable for validation and routine use follows a structured approach, often aligned with Quality by Design (QbD) principles. The goal is to find a set of conditions where the separation is insensitive to small, normal variations in method parameters, as outlined in ICH guidelines[20][21][22].

A 1. Initial Screening (Broad Gradient, pH 2.5) B 2. Optimize Selectivity (pH & Solvent Scouting) A->B C 3. Optimize Gradient Profile (Steepness & Dwell Time) B->C D 4. Robustness Testing (Vary pH, Temp, Flow Rate) C->D E 5. Final Validated Method (ICH Q2(R1)) D->E

Caption: Workflow for robust gradient method development.

Step-by-Step Development:

  • Initial Scouting: Perform a fast, broad gradient (e.g., 5-95% ACN in 10 minutes) to determine the approximate elution range of all impurities.

  • Selectivity Optimization: Use the results from your pH and organic modifier scouting experiments (see Q4, Q6, and the protocol above) to choose the base conditions (pH, solvent type) that give the best initial separation.

  • Gradient Optimization:

    • Isocratic Hold: Start with an isocratic hold at the initial mobile phase composition for 1-2 minutes to ensure good peak shape for early eluting impurities.

    • Shallow Segment: Employ a shallow gradient segment through the region where most impurities elute to maximize their resolution.

    • Steep Wash: After the last peak of interest has eluted, use a steep gradient ramp to 95% ACN to quickly wash highly retained compounds from the column.

  • Robustness Check: Once an optimal gradient is found, perform a robustness study. Intentionally make small variations in the method parameters (e.g., pH ± 0.2 units, Temperature ± 2 °C, Flow Rate ± 5%) and verify that the resolution of your critical pairs remains acceptable. This is a key part of method validation according to ICH Q2(R1)[20][21][22].

  • System Suitability: Define system suitability criteria (e.g., minimum resolution for a critical pair, maximum tailing factor for the main peak, %RSD for retention time) as per USP <621> guidelines to ensure the method performs consistently day-to-day[23][24][25].

References

  • USP. 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. [Link]

  • David, V., et al. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]

  • McCalley, D. V. (2026, March 18). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC International. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Phenomenex. Mobile Phase Selectivity. Phenomenex. [Link]

  • USP. (2022, December 1). <621> Chromatography. US Pharmacopeia (USP). [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]

  • Stoll, D. R. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Restek. (2014, March 11).[19]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. [Link]

  • LCGC. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • USP. (2023, November 1). USP-NF 〈621〉 Chromatography. USP. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • ICH. Quality Guidelines. ICH. [Link]

  • Slideshare. (2023, April 20). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • Chrom-Ed. (2022, January 25). A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Singh, B., et al. (2021, July 15). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Journal of Chromatographic Science. [Link]

  • ResearchGate. (2022, October 25). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • Kovács, B., et al. (2019, December 10). HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica. [Link]

  • PubChem. 1-Phenyl-2-piperidin-1-ylethanol. PubChem. [Link]

  • CMNPD. Compound Report Card. CMNPD. [Link]

Sources

Optimization

Process Chemistry Technical Support Center: 2-(4-Phenylpiperidin-1-yl)ethanol Scale-Up

Welcome to the Process Chemistry Technical Support Center. The transition of 2-(4-Phenylpiperidin-1-yl)ethanol synthesis from bench-scale (milligrams) to pilot-scale (kilograms) introduces complex thermodynamic and kinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The transition of 2-(4-Phenylpiperidin-1-yl)ethanol synthesis from bench-scale (milligrams) to pilot-scale (kilograms) introduces complex thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and field-proven strategies to overcome mass transfer limitations and impurity generation during the N-alkylation of 4-phenylpiperidine.

Section 1: Mechanistic Overview & Reaction Logic

The synthesis relies on the bimolecular nucleophilic substitution (SN2) of 2-bromoethanol by 4-phenylpiperidine. The primary challenge in scaling this reaction is competitive over-alkylation. Because the resulting tertiary amine (2-(4-Phenylpiperidin-1-yl)ethanol) is often more nucleophilic than the sterically hindered secondary amine starting material, localized excesses of the alkylating agent rapidly lead to the formation of a quaternary ammonium salt impurity.

Mechanistic pathway of N-alkylation and quaternary salt side-reaction.

Section 2: Troubleshooting FAQs

Q1: Why does my yield of the mono-alkylated product drop significantly upon scaling from 10 g to 1 kg? A1: The drop in yield is primarily driven by heat and mass transfer limitations inherent to batch scale-up. The N-alkylation of piperidines is highly exothermic. In a 1 kg batch reactor, inadequate mixing and cooling lead to localized "hot spots." These temperature spikes lower the activation energy barrier for the secondary alkylation step, accelerating the 1[1]. Furthermore, without sufficient base surface area to neutralize the hydrobromic acid that forms,2[2].

Q2: How do I suppress the formation of the quaternary ammonium salt during scale-up? A2: Controlling the stoichiometry and the instantaneous concentration of the electrophile is critical.

  • Stoichiometric Control: Always maintain a slight excess of the 4-phenylpiperidine starting material relative to 2-bromoethanol. This1[1].

  • Dosing Strategy: Never add the alkylating agent in a single bolus at scale. Use a dosing pump to add 2-bromoethanol dropwise over several hours. This ensures that2[2].

  • Temperature Modulation: Lowering the reaction temperature can1[1].

Q3: What is the optimal base and solvent system for large-scale production? A3: While N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile is a highly effective homogeneous system for2[2], it is cost-prohibitive at the pilot scale.

  • Optimized Scale-Up System: Transition to a heterogeneous system using finely milled potassium carbonate (K₂CO₃) in acetonitrile. Alternatively, a continuous phase-transfer catalysis (PTC) process integrates separation and 3[3].

Section 3: Standardized Scale-Up Protocols

Logic flow for N-alkylation scale-up and quaternary salt mitigation.

Protocol: Optimized Semi-Batch N-Alkylation (1 kg Scale)

This protocol is designed as a self-validating system; the slow addition rate inherently regulates the internal temperature, preventing thermal runaways and over-alkylation.

Step 1: Reactor Preparation Purge a 10 L jacketed glass reactor with nitrogen. Charge the reactor with 4-phenylpiperidine (1.05 kg, 6.51 mol, 1.05 eq.) and anhydrous acetonitrile (5.0 L).

Step 2: Base Addition Add finely milled anhydrous K₂CO₃ (1.28 kg, 9.30 mol, 1.5 eq.).

  • Causality: Milling increases the surface area of the insoluble base. Because the deprotonation of the intermediate ammonium ion occurs at the solid-liquid interface, a higher surface area accelerates neutralization, preventing the accumulation of hydrobromic acid which would otherwise protonate the starting material and stall the reaction.

Step 3: Thermal Equilibration Set the jacket temperature to heat the suspension to a gentle reflux (approx. 75-80°C) under vigorous mechanical stirring (300 rpm).

Step 4: Controlled Dosing (Critical Step) Charge a calibrated dosing vessel with 2-bromoethanol (0.77 kg, 6.20 mol, 1.0 eq.). Initiate addition at a constant rate of 2.1 g/min over 6 hours.

  • Causality: Adding the electrophile dropwise over 6 hours ensures that the secondary amine remains in vast stoichiometric excess at any given moment. This kinetically starves the secondary reaction pathway, preventing the newly formed, highly nucleophilic tertiary amine product from reacting with unreacted halide to form the quaternary salt.

Step 5: Reaction Monitoring 30 minutes after the addition is complete, sample the reaction mixture. Quench an aliquot in water/MeCN and analyze via HPLC (UV at 210 nm). The reaction is deemed complete when 2-bromoethanol is consumed (>99% conversion). Self-validation: If conversion is <95%, the base surface area was likely insufficient; do not add more halide, as this will trigger poly-alkylation.

Step 6: Workup & Isolation Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with fresh acetonitrile (1.0 L). Concentrate the filtrate under reduced pressure.

Step 7: Purification Partition the crude oil between ethyl acetate (4.0 L) and saturated aqueous NaHCO₃ (2.0 L). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target 2-(4-Phenylpiperidin-1-yl)ethanol.

Section 4: Quantitative Data Comparison

Scale-Up Strategy Comparison
ParameterTraditional Batch (Lab Scale)Optimized Semi-Batch (Pilot Scale)Continuous Flow (PTC)
Reactor Volume / Scale 100 mL (10 g)10 L (1 kg)Tubular Reactor (Multi-kg/day)
Reagent Addition Single BolusDosing Pump (4-6 hours)Continuous Co-feeding
Solvent / Base System MeCN / DIPEAMeCN / Milled K₂CO₃Toluene-Water / NaOH + TBAB
Target Mono-alkylated Yield 85 - 90%92 - 95%> 99% Conversion
Quaternary Salt Impurity 5 - 10%< 2%< 1%
Heat Transfer Efficiency ModerateHigh (Regulated by dosing)Excellent (High surface area)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to HPLC Method Validation for the Purity of 2-(4-Phenylpiperidin-1-yl)ethanol

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(4-Phenylpiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(4-Phenylpiperidin-1-yl)ethanol, a versatile intermediate in medicinal chemistry, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in regulatory expectations and scientific rationale. We will explore the "why" behind each validation parameter, present a detailed experimental framework, and compare the validated HPLC method against other viable analytical technologies.

The Central Role of a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, prized for its precision, versatility, and ability to separate complex mixtures.[1][2] A validated method provides documented evidence and a high degree of assurance that it is suitable for its intended use—in this case, to accurately and consistently measure the purity of 2-(4-Phenylpiperidin-1-yl)ethanol and quantify its impurities.[3] The validation process is rigorously guided by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which ensures a harmonized approach to analytical procedure validation.[4][5][6]

Designing the HPLC Method: Foundational Choices

Before validation can begin, a suitable HPLC method must be developed. For 2-(4-Phenylpiperidin-1-yl)ethanol, which possesses both a non-polar phenyl ring and a polar hydroxyl group, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase.

Hypothetical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The choice of a C18 column provides effective retention for the phenyl group, while the aqueous-organic mobile phase allows for fine-tuning the elution of the primary analyte and any potential impurities. A UV detector is suitable due to the presence of the chromophoric phenyl group.

The Validation Workflow: An Experimental Blueprint

Method validation is not a single experiment but a series of interconnected studies. Each parameter demonstrates the method's fitness for its intended purpose.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Robustness & Finalization dev Method Development protocol Validation Protocol Definition (ICH Q2(R2)) dev->protocol Finalized Method spec Specificity / Selectivity (Forced Degradation) protocol->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust sys_suit System Suitability Criteria robust->sys_suit report Final Validation Report sys_suit->report

Caption: A typical workflow for HPLC method validation, from initial planning to the final report.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is arguably the most critical validation parameter for a purity-indicating method. We must prove that the peaks for potential impurities do not co-elute with the main 2-(4-Phenylpiperidin-1-yl)ethanol peak. Potential impurities can arise from starting materials (e.g., 4-phenylpiperidine, ethylene oxide), by-products from the synthesis, or degradation of the API under stress conditions.[7]

Experimental Protocol:

  • Prepare Solutions: Create separate solutions of the 2-(4-Phenylpiperidin-1-yl)ethanol standard, a placebo (if in a formulation), and any known potential impurities.

  • Forced Degradation: Subject the API to stress conditions to intentionally generate degradation products. This typically includes:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that the main peak in the stressed samples corresponds to 2-(4-Phenylpiperidin-1-yl)ethanol.

    • Ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the main peak in all chromatograms to confirm it is spectrally homogeneous.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This ensures that the quantification of both the API and its impurities is reliable.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of 2-(4-Phenylpiperidin-1-yl)ethanol, typically ranging from the Limit of Quantitation (LOQ) up to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary: Linearity

Parameter Acceptance Criterion Typical Result
Correlation Coefficient (r²) ≥ 0.999 0.9998
Y-intercept Close to zero 0.5% of 100% response

| Residual Plot | Random distribution | Passes |

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[3] For a purity assay, this is typically determined by a recovery study, ensuring that the method can accurately quantify the analyte in a sample matrix.

Experimental Protocol:

  • Spike Samples: Prepare a sample matrix (e.g., a known batch of API or a placebo) and spike it with known amounts of pure 2-(4-Phenylpiperidin-1-yl)ethanol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicates at each concentration level and analyze them.

  • Evaluation: Calculate the percentage recovery for each sample.

Data Summary: Accuracy

Spike Level Mean Recovery (%) % RSD Acceptance Criteria
80% 99.5% 0.8% 98.0% - 102.0% Recovery
100% 100.2% 0.6% %RSD ≤ 2.0%

| 120% | 101.1% | 0.7% | |

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-(4-Phenylpiperidin-1-yl)ethanol at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Data Summary: Precision

Parameter % RSD (Analyst 1 / Day 1) % RSD (Analyst 2 / Day 2) Acceptance Criterion
Repeatability 0.75% - %RSD ≤ 2.0%

| Intermediate Precision | - | 0.92% | %RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a purity method, the LOQ is critical as it defines the reporting threshold for impurities.

Experimental Protocol:

  • Method 1 (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Data Summary: LOD & LOQ

Parameter Result Acceptance Criterion
LOD 0.01 µg/mL Method is sufficiently sensitive.

| LOQ | 0.03 µg/mL | LOQ is precise and accurate. |

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met under all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential to understand its position relative to other analytical technologies. The choice of method depends on the specific analytical challenge, such as throughput requirements, the nature of the impurities, and cost considerations.[8]

Method_Selection start Purity Analysis of 2-(4-Phenylpiperidin-1-yl)ethanol q1 High-throughput screening or very complex sample? start->q1 q2 Are target impurities volatile (e.g., residual solvents)? q1->q2 No uplc UPLC (Faster, higher resolution) q1->uplc Yes q3 Need for definitive impurity identification? q2->q3 No gc GC / GC-MS (Specific for volatile impurities) q2->gc Yes hplc HPLC (Robust, cost-effective, standard) q3->hplc No lcms LC-MS (Provides mass for identification) q3->lcms Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Comparison Guide: HPLC vs. Alternatives

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation in a liquid mobile phase using 3-5 µm particle size columns at pressures up to 6,000 psi.[9]An advanced form of HPLC using sub-2 µm particles at higher pressures (up to 15,000 psi).[9][10]Separation in a gaseous mobile phase; requires volatile and thermally stable analytes.[1][8]
Speed Standard.Up to 10 times faster than HPLC, allowing for higher throughput.[9][11][12]Typically fast, but sample preparation (derivatization) can be time-consuming.
Resolution Good.Superior resolution and peak capacity, ideal for complex mixtures.[9][12]Very high resolution for volatile compounds.
Sensitivity Good.Generally higher sensitivity due to narrower peaks.[9][12]Excellent sensitivity, especially with detectors like FID or MS.[1]
Best For Routine QC, purity assays, stability testing.[9][13]High-throughput screening, complex impurity profiling, method development.[8][13]Analysis of residual solvents, volatile organic impurities, and thermally stable small molecules.[1][7]
Limitations Slower analysis times compared to UPLC.Higher initial cost for equipment and columns.[9][13]Not suitable for non-volatile or thermally labile compounds like 2-(4-Phenylpiperidin-1-yl)ethanol without derivatization.

Conclusion

The validation of an HPLC method for the purity determination of 2-(4-Phenylpiperidin-1-yl)ethanol is a systematic and rigorous process dictated by scientific principles and regulatory guidelines. By meticulously evaluating parameters such as specificity, linearity, accuracy, and precision, a laboratory can establish a high degree of confidence in the data generated. This validated HPLC method serves as a reliable workhorse for quality control throughout the drug development lifecycle. While advanced techniques like UPLC offer significant gains in speed and resolution, and GC provides a targeted solution for volatile impurities, a well-validated HPLC method remains the robust, accessible, and universally accepted standard for ensuring the purity, and by extension the safety and efficacy, of pharmaceutical compounds.

References

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
  • Cichocki, A. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Rasayan Journal of Pharmacy and Technology.
  • Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Unspecified Author. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Sonawane, A. M., Dudhe, P. B., Chalke, N. H., & Bhagat, K. B. (2016). DEVELOPMENT AND VALIDATION RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINETION OF LOPERAMIDE HYDROCHLORIDE AND NORFLOXACIN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research, 7(8), 3441-3445.
  • Google Patents. (n.d.). FR2688504A1 - 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Unspecified Author. (2021, October 3). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate.

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Comparative

Comparative analysis of 2-(4-Phenylpiperidin-1-yl)ethanol and its structural analogues

An in-depth comparative analysis of 2-(4-Phenylpiperidin-1-yl)ethanol and its structural analogues requires a rigorous examination of the 4-phenylpiperidine pharmacophore. This privileged scaffold is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-Phenylpiperidin-1-yl)ethanol and its structural analogues requires a rigorous examination of the 4-phenylpiperidine pharmacophore. This privileged scaffold is a cornerstone in medicinal chemistry, serving as the structural backbone for a diverse array of neuroactive compounds, from potent mu-opioid receptor (µ-OR) agonists to selective monoamine oxidase (MAO) inhibitors and dopamine/serotonin modulators.

As a Senior Application Scientist, this guide is designed to deconstruct the structure-activity relationships (SAR), physicochemical properties, and experimental methodologies required to profile 2-(4-Phenylpiperidin-1-yl)ethanol against its well-known clinical analogues.

Structural and Physicochemical Profiling

The pharmacological destiny of a 4-phenylpiperidine derivative is dictated by two primary modification sites: the N-substituent on the piperidine ring and the para/meta-substitutions on the phenyl ring.

2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4) features an N-hydroxyethyl group . This terminal hydroxyl moiety fundamentally alters the molecule's hydration shell and hydrogen-bonding capacity compared to simple N-alkyl variants like pethidine.

Quantitative Comparison of Analogues

To understand the baseline pharmacokinetics and receptor-docking potential, we must compare the physicochemical properties of 2-(4-Phenylpiperidin-1-yl)ethanol with its major structural relatives.

CompoundSubclass / Primary TargetMolecular Weight ( g/mol )Est. LogPH-Bond DonorsH-Bond Acceptors
2-(4-Phenylpiperidin-1-yl)ethanol Modulator (DA/5-HT)205.32.2112
Pethidine (Meperidine) Opioid Agonist (µ-OR)247.32.7002
Haloperidol Antipsychotic (D2 Antagonist)375.94.3013
Paroxetine Antidepressant (SSRI)329.43.9014

Data synthesis indicates that the N-hydroxyethyl group in 2-(4-Phenylpiperidin-1-yl)ethanol significantly lowers lipophilicity (LogP ~2.21) compared to bulky N-aryl derivatives like haloperidol, promoting a distinct central nervous system (CNS) penetration profile[1].

Mechanistic Causality: Receptor Binding & Conformational Shifts

Why does a simple change in the N-substituent shift a molecule from an opioid analgesic to a dopamine/serotonin modulator? The answer lies in conformational thermodynamics and hydrogen bond anchoring .

The Axial vs. Equatorial Switch

The 4-phenylpiperidine ring can adopt two primary chair conformations: phenyl equatorial and phenyl axial.

  • Opioid Agonism: Classic opioid agonists (e.g., pethidine, ketobemidone) strongly prefer the phenyl equatorial conformation, which aligns perfectly with the highly hydrophobic pocket of the µ-OR[2].

  • Dopamine/Serotonin Modulation: Altering the N-terminal electronics or adding steric bulk destabilizes the equatorial form, pushing the equilibrium toward the phenyl axial conformation. This axial geometry is heavily favored by the binding pockets of Dopamine D2 and Serotonin (5-HT) receptors. The N-hydroxyethyl group of 2-(4-Phenylpiperidin-1-yl)ethanol introduces a hydrogen bond donor that can anchor to specific serine or aspartate residues in DA/5-HT receptors, shifting its selectivity away from the µ-OR[3].

Furthermore, recent developments have utilized the 4-phenylpiperidine scaffold to create Serotonin 5-HT2C positive allosteric modulators (PAMs). Reducing lipophilicity—precisely what the N-hydroxyethyl group achieves—enhances drug-like properties and favors allosteric over orthosteric binding[4].

ReceptorPathways Core 4-Phenylpiperidine Scaffold Sub1 N-Methyl (e.g., Pethidine) Core->Sub1 Sub2 N-Hydroxyethyl (2-(4-Phenylpiperidin-1-yl)ethanol) Core->Sub2 Sub3 Bulky N-Alkyl/Aryl (e.g., Haloperidol) Core->Sub3 Rec1 Mu-Opioid Receptor (Agonist) Sub1->Rec1 Equatorial Phenyl Rec2 Dopamine / Serotonin Modulation Sub2->Rec2 H-Bonding Alteration Rec3 Dopamine D2 Receptor (Antagonist) Sub3->Rec3 Axial Phenyl Preference

Fig 1: Structural divergence of 4-phenylpiperidines dictating GPCR subtype selectivity.

Experimental Methodology: High-Throughput Receptor Profiling

To objectively compare 2-(4-Phenylpiperidin-1-yl)ethanol against its analogues, researchers must employ a self-validating radioligand binding assay .

Causality of the Protocol Design

GPCR ligand binding is a dynamic equilibrium process. The critical challenge is separating bound from free ligand without causing the receptor-ligand complex to dissociate. We utilize rapid vacuum filtration using ice-cold buffer. The low temperature drastically reduces the kinetic off-rate ( koff​ ) of the ligand, trapping the complex on a glass fiber filter.

To ensure the system is self-validating, every assay plate must include a Non-Specific Binding (NSB) control. If the NSB signal exceeds 50% of the Total Binding (TB) signal, the assay is flagged for failure (indicating degraded radioligand or insufficient washing).

Step-by-Step Protocol: D2/5-HT Receptor Affinity Profiling
  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., Dopamine D2L or 5-HT2C) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of radiotracer (e.g., [3H] -spiperone for D2 receptors).

    • 50 µL of the test compound (2-(4-Phenylpiperidin-1-yl)ethanol) at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension.

  • Internal Validation Control: In dedicated wells, replace the test compound with 10 µM Haloperidol (for D2) to define the NSB baseline.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Harvest the membranes onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific electrostatic binding) using a 96-well vacuum manifold.

  • Washing: Wash filters rapidly (under 5 seconds) with 3 x 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.

  • Data Transformation: Calculate Specific Binding (TB - NSB). Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert the raw IC50​ into an absolute affinity constant ( Ki​ ).

ExpWorkflow Prep Membrane Prep (Receptor Expression) Incubate Incubation (Ligand + Radiotracer) Prep->Incubate Filter Rapid Filtration (Bound vs Free) Incubate->Filter Wash Ice-Cold Wash (Remove Non-Specific) Filter->Wash Count Scintillation Quantification Wash->Count

Fig 2: Self-validating radioligand binding workflow for receptor affinity profiling.

Structure-Activity Relationship (SAR) Insights: MAO Inhibition

Beyond GPCR modulation, the 4-phenylpiperidine scaffold is a recognized pharmacophore for Monoamine Oxidase (MAO) inhibition.

Research by demonstrated that the dipole moment and hydrophobicity of substituents on the 4-phenylpiperidine core directly dictate MAO-A versus MAO-B selectivity[5]. While compounds with high dipole moments at the para-position lose MAO-A affinity, the inherent polarity introduced by the N-hydroxyethyl group in 2-(4-Phenylpiperidin-1-yl)ethanol suggests a nuanced metabolic interaction profile. Unlike highly lipophilic analogues that passively diffuse into the MAO active site, the terminal hydroxyl group of 2-(4-Phenylpiperidin-1-yl)ethanol may engage in specific hydrogen bonding with the FAD cofactor cavity, warranting dedicated enzymatic profiling assays[5].

References

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.

  • Pettersson, F., Svensson, P., Waters, S., Waters, N., & Sonesson, C. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry.

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry.

  • EvitaChem. 2-(4-Phenylpiperidin-1-yl)ethanol (EVT-3190982) Product Data.

  • Hit2Lead. 2-(4-phenylpiperidin-1-yl)ethanol Chemical Properties.

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Arylpiperidines: Profiling 2-(4-Phenylpiperidin-1-yl)ethanol Against Key Analogs

Introduction: The 4-Arylpiperidine Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Arylpiperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. These are termed "privileged structures" for their ability to serve as versatile platforms for interacting with multiple, distinct biological targets. The 4-arylpiperidine scaffold is a quintessential example of such a structure, forming the core of numerous therapeutics and clinical candidates.[1][2] Its inherent conformational properties and the ability to position an aryl group and a basic nitrogen atom in a specific three-dimensional orientation allow for potent and selective interactions with a variety of receptors and ion channels.

This guide provides a comparative analysis of the biological activity of 4-arylpiperidine derivatives, with a specific focus on contrasting the potential profile of 2-(4-Phenylpiperidin-1-yl)ethanol against other well-characterized analogs. We will delve into the structure-activity relationships (SAR) that govern their interactions with key central nervous system (CNS) targets, including opioid, dopamine, and sigma receptors. The insights presented herein are intended for researchers and drug development professionals seeking to navigate the chemical space of this important compound class.

Core Compound Profile: 2-(4-Phenylpiperidin-1-yl)ethanol

The subject of our initial focus, 2-(4-Phenylpiperidin-1-yl)ethanol, represents a foundational 4-arylpiperidine structure. It features an unsubstituted phenyl ring at the 4-position and a hydroxyethyl group on the piperidine nitrogen. While specific pharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural components allow us to predict its potential activities based on the well-established SAR of the 4-arylpiperidine class. The N-hydroxyethyl substituent is a key modulator of physicochemical properties and can influence receptor interaction and selectivity compared to simpler N-alkyl or more complex N-aralkyl groups.

Comparative Analysis: Biological Activity Across Key CNS Targets

The true utility of the 4-arylpiperidine scaffold is revealed by the profound impact of subtle chemical modifications on biological activity. Substitutions on the piperidine nitrogen (N1), the aryl ring, and the piperidine ring itself can dramatically shift the pharmacological profile from one target class to another.

Opioid Receptor Modulation

4-Arylpiperidines have been exhaustively studied as modulators of opioid receptors (μ, κ, and δ), which are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[3]

Structure-Activity Relationship Insights:

  • Aryl Ring Substitution: A phenolic hydroxyl group, particularly at the meta-position (3-OH) of the aryl ring, is a strong determinant of high affinity for the μ-opioid receptor (MOR).[1] Methylation or removal of this hydroxyl group generally leads to a decrease in binding affinity.[1]

  • Piperidine Nitrogen (N1) Substituent: The nature of the substituent on the piperidine nitrogen is critical. Small alkyl groups like methyl are common in potent agonists. Larger, more complex substituents, such as a cinnamyl group, can confer MOR antagonism.[3][4] The hydroxyethyl group in our lead compound, 2-(4-Phenylpiperidin-1-yl)ethanol, would be expected to produce a distinct profile compared to these classic examples.

  • Stereochemistry: The stereochemistry at substituted positions on the piperidine ring significantly influences activity. For instance, in 3,4-disubstituted analogs, compounds that favor an axial orientation of the 4-aryl group tend to be potent agonists, while those preferring an equatorial orientation can exhibit antagonist properties.[5]

Comparative Data for Opioid Receptor Ligands:

Compound ClassKey Structural FeatureReceptor Target(s)Typical ActivityBinding Affinity (Ki, nM)
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines 3-OH on aryl ringμ, κ, δAntagonistμ: 0.6, κ: 1.8, δ: 39[1]
4-Aryl-4-hydroxypiperidines C4-OH groupμ, κ, δAgonist/AntagonistVaries widely with N-substituent[2]
1-(α-carboxycinnamyl)-4-arylpiperidines N-cinnamyl groupMORAntagonistPotency can exceed naloxone[3][4]
2-(4-Phenylpiperidin-1-yl)ethanol (Predicted) N-hydroxyethyl groupμ, κ, δUnknownPredicted to be lower than 3-OH analogs
Dopamine Receptor Modulation

The 4-arylpiperidine scaffold is also prevalent in ligands for dopamine receptors, particularly the D2 subtype.[6][7] Modifications can produce compounds with antagonist activity, which is valuable for antipsychotic applications, or unique "dopaminergic stabilizer" profiles.[6]

Structure-Activity Relationship Insights:

  • Aryl Ring Substituents: Unlike opioid ligands, electron-withdrawing groups on the aryl ring can confer potent dopamine D2 receptor antagonism. For example, replacing a phenolic -OH with a methylsulfonyl group transforms a partial agonist into an antagonist.[6]

  • N1-Substituent: The N-propyl group is a key feature in some potent D2 ligands like Pridopidine.[6] The interaction of the protonated piperidine nitrogen with key aspartate residues in the receptor binding pocket is a crucial stabilizing force.[7]

  • Bioisosteric Replacement: Replacing the phenyl ring with bioisosteres like biphenyl or diphenyl ether can maintain high affinity for ion channels while significantly reducing D2 receptor affinity, offering a strategy to improve selectivity.[8]

Comparative Data for Dopamine Receptor Ligands:

CompoundKey Structural FeatureReceptor TargetActivity Profile
Pridopidine (ACR16) N-propyl, 3-methylsulfonylphenylD2Functional state-dependent antagonist[6]
Flunarizine Analog (2f) N-cinnamyl, 4,4'-difluorobiphenylD2, Na+/Ca2+ channelsHigh D2 affinity, ion channel blocker[8]
Flunarizine Analog (2a) N-cinnamyl, 4-fluorophenylD2, Na+/Ca2+ channelsReduced D2 affinity, ion channel blocker[8]
2-(4-Phenylpiperidin-1-yl)ethanol (Predicted) Unsubstituted phenyl, N-hydroxyethylD2Likely low affinity due to lack of activating/directing groups
Sigma Receptor Modulation

Sigma receptors (σ1 and σ2), once misclassified as opioid receptors, are now recognized as unique proteins involved in numerous neurological processes.[9][10] The 4-arylpiperidine framework is a common feature in high-affinity sigma receptor ligands.[9][11]

Structure-Activity Relationship Insights:

  • Pharmacophore Overlap: The pharmacophore for sigma-1 (σ1) and dopamine D4 receptors share common features, including a basic nitrogen that interacts with a key glutamate residue (Glu172 in σ1) and aromatic groups for π-π stacking.[11]

  • N1-Substituent: Large, bulky substituents on the piperidine nitrogen, such as cyclopropylmethyl or phenethyl groups, are often found in potent sigma ligands.[10]

  • Selectivity: Subtle modifications can diverge the SAR between D4 and σ1 receptors. For example, incorporating an NH-indazole moiety can dramatically increase σ1 affinity and selectivity over D4.[11]

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activity of novel compounds like 2-(4-Phenylpiperidin-1-yl)ethanol against known standards, a series of standardized in vitro assays are essential.

Protocol 1: General Synthesis of N-Substituted 4-Phenylpiperidines

This protocol describes a general method for synthesizing analogs by alkylating a 4-phenylpiperidine core, which is a common strategy for building diversity around the N1 position.

Methodology:

  • Starting Material: Begin with commercially available 4-phenylpiperidine.

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylpiperidine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Alkylation: To the stirred suspension, add the desired alkylating agent (e.g., for our target compound, 2-bromoethanol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final N-substituted 4-phenylpiperidine.

Protocol 2: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Causality Behind Experimental Choices:

  • Membrane Preparation: The receptors are embedded in cell membranes. Homogenization and centrifugation isolate these membranes from other cellular components. An incubation step at 37°C helps dissociate any endogenous ligands that might already be bound to the receptors.[1]

  • Competition Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR) is incubated with the receptor preparation. The test compound is added in increasing concentrations, competing with the radioligand for the same binding site. A more potent test compound will displace the radioligand at a lower concentration.

  • Data Analysis: The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Cheng-Prusoff equation is then used to calculate the Ki, which is a true measure of affinity, independent of the radioligand concentration used.[1][2]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[1]

    • Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate endogenous ligands.

    • Centrifuge again, and resuspend the final pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Incubation:

    • In a 96-well plate, add assay buffer, a specified amount of membrane protein, a fixed concentration of radioligand (at its approximate Kd value), and varying concentrations of the test compound.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis:

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Protocol 3: cAMP Functional Assay for Gi/o-Coupled Receptors

This assay determines whether a ligand is an agonist, antagonist, or inverse agonist by measuring its effect on a key downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, the enzyme that produces cAMP. This raises the basal level of cAMP in the cells, creating a robust signal window to measure inhibition.

  • Gi/o Pathway: Opioid and D2 receptors are typically Gi/o-coupled. Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in cAMP production.[2] An antagonist will block the effect of an agonist, while having no effect on its own.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) to an appropriate density in 96-well plates.

  • Compound Incubation:

    • Agonist Mode: Treat cells with increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 10 μM).

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (at its EC₅₀) plus forskolin.

  • Cell Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level versus the log concentration of the test compound to determine the EC₅₀ (potency) and the magnitude of the response (efficacy).

    • Antagonist Mode: Plot the response to the fixed agonist versus the log concentration of the test compound to determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kb).

Visualizing Key Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_core 4-Arylpiperidine Scaffold core Piperidine Ring N1 N1-Substituent (e.g., -CH2CH2OH) core->N1 Modulates Selectivity & PK Aryl 4-Aryl Group (e.g., Phenyl) core->Aryl Governs Primary Target Affinity G start Start: Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate at RT (60-90 min) start->incubation Mix filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration Equilibrium Reached wash Wash Filters (3x) (Ice-cold buffer) filtration->wash Separate Bound/Unbound count Scintillation Counting wash->count Isolate Bound analysis Data Analysis (IC50 -> Ki) count->analysis Quantify Radioactivity

Caption: Experimental workflow for a radioligand competition binding assay.

G cluster_membrane Cell Membrane Ligand Agonist (e.g., 4-Arylpiperidine) Receptor Gi/o-Coupled Receptor (e.g., MOR, D2R) Ligand->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response

Caption: Simplified Gi/o-coupled receptor signaling cascade leading to cAMP inhibition.

Conclusion

The 4-arylpiperidine scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of critical CNS targets. While 2-(4-Phenylpiperidin-1-yl)ethanol serves as a structurally simple archetype, the extensive body of research on its analogs demonstrates that minor chemical modifications can unlock potent activities across opioid, dopamine, and sigma receptors. The structure-activity relationships discussed herein highlight the critical role of substitutions at the piperidine nitrogen and the 4-aryl ring in tailoring the pharmacological profile. By employing systematic evaluation through the standardized radioligand binding and functional assays described, researchers can effectively navigate the rich chemical space of 4-arylpiperidines to develop novel therapeutics with desired biological activities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Casy, A. F., & Dewar, G. H. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. [Link]

  • Choi, S., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 45(4), 855-864. [Link]

  • ResearchGate. (n.d.). Some sigma receptor ligands. [Link]

  • Pettersson, F., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2594-2604. [Link]

  • Reddy, P. A., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7079-7086. [Link]

  • ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Podlogar, B. L., et al. (2005). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Journal of Chemical Information and Modeling, 45(5), 1363-1371. [Link]

  • American Chemical Society Publications. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Purity assessment of 2-(4-Phenylpiperidin-1-yl)ethanol by quantitative NMR (qNMR)

Orthogonal Purity Assessment of 2-(4-Phenylpiperidin-1-yl)ethanol: A Comparative Guide to qNMR vs. Traditional Chromatography Introduction: The Analytical Challenge of Structural Duality In pharmaceutical development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Assessment of 2-(4-Phenylpiperidin-1-yl)ethanol: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction: The Analytical Challenge of Structural Duality

In pharmaceutical development, the rigorous purity assessment of synthetic building blocks is a non-negotiable prerequisite for ensuring the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs)[1]. 2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4) is a highly versatile intermediate, but it presents a unique analytical challenge due to its structural duality: it possesses a highly UV-active phenyl ring attached to a UV-transparent aliphatic piperidine-ethanol moiety.

For researchers and drug development professionals, relying solely on traditional High-Performance Liquid Chromatography (HPLC) to assess this compound introduces significant analytical blind spots[2]. This guide objectively compares traditional chromatography with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the definitive primary method for absolute purity determination[3].

Mechanistic Principles: The "Blind Spots" of Chromatography

To understand the necessity of qNMR, we must first examine the mechanistic limitations of traditional techniques when applied to complex intermediates.

  • HPLC-UV (Relative Purity): HPLC is a comparative method that separates mixtures and detects them based on secondary properties, most commonly UV absorbance[4]. Because detection relies on the extinction coefficient of the eluting molecules, any impurity lacking a chromophore (e.g., unreacted 2-chloroethanol or aliphatic piperidine degradation products) will exhibit little to no UV absorbance at standard wavelengths like 254 nm[2]. Consequently, HPLC area-percent calculations can severely overestimate the purity of the main component[4].

  • GC-FID (Thermal Risks): While Gas Chromatography with Flame Ionization Detection is less dependent on chromophores, the polar amino-alcohol functional group of 2-(4-Phenylpiperidin-1-yl)ethanol often leads to peak tailing, column adsorption, or thermal degradation unless the sample is subjected to tedious and error-prone derivatization protocols.

  • qNMR (Absolute Purity): qNMR operates on a fundamentally different physical principle: the direct absorption of radiofrequency waves by atomic nuclei in a magnetic field[1]. The integrated area of a specific NMR resonance is strictly proportional to the molar concentration of those nuclei[4]. By co-dissolving the analyte with a certified internal standard (IS), qNMR provides an absolute mass-balance purity value without requiring an identical reference standard of the analyte itself[5].

Orthogonal Workflow & Logical Relationships

To achieve the highest level of confidence, modern analytical laboratories employ an orthogonal approach, cross-referencing the separation power of HPLC with the absolute quantification of qNMR[1]. The diagram below illustrates the comparative logic and workflow of both systems.

G cluster_qnmr qNMR Primary Method cluster_hplc HPLC-UV Secondary Method Sample 2-(4-Phenylpiperidin-1-yl)ethanol Batch Sample Grav 1. Gravimetric Co-weighing (Analyte + 1,4-DNB IS) Sample->Grav Prep 1. Serial Dilution (Standard & Sample) Sample->Prep T1 2. Inversion Recovery (Determine T1 max) Grav->T1 Acq 3. 1H NMR Acquisition (D1 > 7 × T1 max) T1->Acq Calc 4. Absolute Molar Purity Calculation Acq->Calc Compare Orthogonal Cross-Validation (Identify Non-UV Active Impurities) Calc->Compare Chrom 2. RP-HPLC Separation (C18 Column) Prep->Chrom UV 3. UV Detection (Chromophore Bias Risk) Chrom->UV Area 4. Area Normalization (Relative Purity) UV->Area Area->Compare

Orthogonal workflow comparing qNMR absolute quantification with HPLC-UV relative purity assessment.

Experimental Protocol: A Self-Validating qNMR System

To ensure scientific integrity, a qNMR protocol must be designed as a self-validating system where systematic errors are eliminated[6]. The following step-by-step methodology explains the causality behind each experimental choice for analyzing 2-(4-Phenylpiperidin-1-yl)ethanol.

Step 1: Internal Standard (IS) Selection & Validation

  • Action: Select 1,4-Dinitrobenzene (1,4-DNB) as the internal standard. Before use, validate the IS against a primary NIST Standard Reference Material to confirm its exact purity.

  • Causality: 1,4-DNB provides a sharp, distinct singlet at ~8.4 ppm (4H) in CDCl₃. This region is completely clear of the analyte's phenyl protons (multiplet, ~7.1–7.4 ppm) and its aliphatic piperidine/ethanol protons (1.5–3.8 ppm)[5]. Unambiguous signal assignment is critical to prevent impurity overlap from skewing the integral[7].

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh ~15 mg of 2-(4-Phenylpiperidin-1-yl)ethanol and ~5 mg of the certified 1,4-DNB standard into the same vial using a calibrated 6-place microbalance. Dissolve thoroughly in 0.6 mL of CDCl₃[1].

  • Causality: qNMR is fundamentally a gravimetric technique; weighing errors translate directly into purity errors. The specific masses are chosen to achieve a ~1:1 molar ratio of the target protons between the analyte and the IS, which maximizes the dynamic range and integration accuracy[7].

Step 3: T1​ Relaxation Time Determination

  • Action: Perform an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte and the IS. Set the relaxation delay ( D1​ ) to at least 7 times the longest T1​ value.

  • Causality: Nuclei take time to realign with the magnetic field after an RF pulse. If the D1​ is too short, nuclei with long T1​ values (often the IS) will not fully relax before the next pulse, leading to under-integration and artificially inflating the analyte's calculated purity[6].

Step 4: Acquisition and Absolute Purity Calculation

  • Action: Acquire the 1H NMR spectrum ensuring a signal-to-noise ratio (S/N) > 250:1 for integration errors < 1%[5]. Apply manual baseline and phase correction.

  • Calculation: Calculate the absolute purity ( Px​ ) using the fundamental qNMR mass-balance equation[5]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, and P = purity)

Comparative Data Presentation

To demonstrate the orthogonal value of qNMR, Table 1 summarizes a head-to-head purity assessment of a synthesized batch of 2-(4-Phenylpiperidin-1-yl)ethanol. In this scenario, the batch contains 2.5% w/w of unreacted 2-chloroethanol—an aliphatic, non-UV active impurity.

Table 1: Head-to-Head Purity Assessment of 2-(4-Phenylpiperidin-1-yl)ethanol

Analytical MethodPurity ResultPrincipal Detection MechanismKey Limitation / Bias
HPLC-UV (254 nm) 99.6% (Area %)UV Absorbance (Chromophore)Overestimates purity; fails to detect non-chromophoric aliphatic impurities[2].
GC-FID 97.8% (Area %)Flame IonizationPeak tailing of the amino-alcohol group; potential thermal degradation.
1H qNMR 96.9% (Mass %)Nuclear Magnetic ResonanceAbsolute quantification; captures all protonated impurities accurately[3].
Mass Balance 96.8% (Mass %)Titration / LOD / ROITime-consuming; requires multiple orthogonal tests to achieve one value[8].

Data Interpretation: The HPLC-UV method falsely reports a high purity (99.6%) because the 2-chloroethanol impurity does not absorb UV light at 254 nm[2]. qNMR, being a primary molar-based technique, detects the aliphatic protons of the impurity and accurately reports the true mass-fraction purity (96.9%), which closely aligns with the exhaustive mass balance approach[8].

Conclusion

For the purity assessment of structurally complex intermediates like 2-(4-Phenylpiperidin-1-yl)ethanol, relying solely on comparative chromatographic methods introduces unacceptable risks[4]. qNMR provides an absolute, self-validating system that eliminates the need for identical reference standards and exposes hidden impurities[2]. By utilizing qNMR as the primary quantitative tool and HPLC as a complementary method for trace impurity profiling, drug development professionals can ensure the highest standards of scientific integrity and product safety[9].

References

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: GUIDELINE FOR qNMR ANALYSIS Source: ENFSI (European Network of Forensic Science Institutes) URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed (Analytical and Bioanalytical Chemistry) URL: [Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: PubMed (Molecules) URL: [Link]

Sources

Validation

Cross-validation of analytical results for 2-(4-Phenylpiperidin-1-yl)ethanol between labs

An In-Depth Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-(4-Phenylpiperidin-1-yl)ethanol Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-(4-Phenylpiperidin-1-yl)ethanol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. The compound 2-(4-Phenylpiperidin-1-yl)ethanol, a key intermediate or potential active pharmaceutical ingredient (API), requires precise and accurate quantification across its lifecycle. As projects scale up, transfer between laboratories, or involve multiple contract research organizations (CROs), ensuring that different analytical setups produce comparable results is not just a matter of good practice—it is a regulatory necessity.

This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory cross-validation study for 2-(4-Phenylpiperidin-1-yl)ethanol. We will delve into the rationale behind key experimental choices, present detailed analytical protocols, and offer a simulated case study to illustrate the data analysis process. This document is intended for researchers, scientists, and drug development professionals tasked with ensuring data integrity and comparability across different analytical laboratories.

The Imperative of Cross-Validation in a Regulated Environment

Cross-validation is the formal process of demonstrating that two or more analytical methods or two or more laboratories using the same method can produce equivalent and reliable data for the same analyte.[1] This process is critical when data from different sources will be compared or combined within a single study or across different studies.[1] Regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines emphasize the importance of this process to ensure data integrity throughout the drug development lifecycle.[1][2]

The primary objectives of an inter-laboratory cross-validation study are:

  • To ensure data continuity when a project transitions between research, development, and quality control (QC) labs.

  • To qualify a secondary laboratory to take over sample analysis, mitigating risks associated with a single point of failure.

  • To validate data from different clinical sites that may be analyzed in separate laboratories.

  • To confirm the reliability of a method transfer , ensuring the receiving laboratory can perform the analysis with the same level of accuracy and precision as the originating lab.[3]

Proficiency testing (PT) programs, such as those offered by the United States Pharmacopeia (USP), are a formal type of inter-laboratory comparison that provides an objective assessment of a laboratory's performance and competence.[4][5] Participating in such schemes is often a requirement for laboratory accreditation and demonstrates a commitment to quality.[4][6]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique for 2-(4-Phenylpiperidin-1-yl)ethanol depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two most common and robust techniques for this type of molecule are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.
Advantages - Versatile and widely applicable.- Suitable for non-volatile and thermally labile compounds.- Robust and reproducible.- High specificity and sensitivity due to mass detection.[7]- Excellent for impurity profiling and identification.
Considerations - Requires the analyte to have a UV chromophore for UV detection.- Mobile phase selection and column chemistry are critical.- Analyte must be volatile and thermally stable.- Derivatization may be required to increase volatility and improve peak shape, adding a step to the workflow.[8]
Best For Routine quality control, purity assessment, and quantification in drug substance and drug product.Trace-level analysis, impurity identification, and analysis in complex matrices where high specificity is needed.

For the purpose of this guide, we will detail protocols for both HPLC-UV and GC-MS, as they represent the most likely methods to be cross-validated between pharmaceutical laboratories.

Designing and Executing the Cross-Validation Study

A successful inter-laboratory study hinges on a meticulously planned protocol and clear communication between participating sites.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting A Develop Harmonized Protocol B Select Participating Labs A->B C Prepare & Characterize Homogenous Samples B->C D Ship Samples Under Controlled Conditions C->D E Lab 1: Execute Analysis D->E F Lab 2: Execute Analysis D->F G Lab N: Execute Analysis D->G H Collect & Collate Data E->H F->H G->H I Statistical Analysis (Z-Scores, etc.) H->I J Compare Against Acceptance Criteria I->J K Generate Final Report J->K L Investigate & Document Discrepancies J->L If Criteria Not Met

A high-level workflow for an inter-laboratory cross-validation study.
Step 1: Establish a Detailed Validation Protocol

The single most critical element is a comprehensive, harmonized protocol that is shared with all participating laboratories. This document should explicitly define:

  • Analytical Method Parameters: All instrument settings, column/reagent part numbers, and integration parameters.

  • Sample Preparation: Exact steps for dilution, extraction, or derivatization.

  • Reference Standard: Use of a single, well-characterized lot of reference standard for all labs.

  • System Suitability Tests (SST): Clear criteria for SSTs (e.g., resolution, tailing factor, injection precision) that must be met before sample analysis can begin. This is a core principle of method validation.[9]

  • Data Reporting: A standardized template for reporting results to avoid transcription errors and simplify data analysis.

Step 2: Sample Preparation and Distribution

A single, homogenous batch of material (e.g., drug substance or a spiked placebo) should be prepared and divided into aliquots for each laboratory.

  • Concentration Levels: Prepare samples at a minimum of three concentration levels spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration).[10][11]

  • Number of Replicates: Each lab should analyze a minimum of three replicates at each concentration level to assess intra-laboratory precision.

  • Blind Samples: It is good practice to include some blind samples to provide an unbiased assessment of performance.

  • Shipping: Samples must be shipped under controlled conditions to ensure their integrity is not compromised during transit.

Step 3: Data Analysis and Acceptance Criteria

Upon receiving the data from all labs, a statistical comparison is performed. The goal is to determine if the results are statistically equivalent.

Key Validation Parameters to Compare:

  • Accuracy: The closeness of the mean result from each lab to the known true value.[10]

  • Precision: The agreement between individual results within each lab (repeatability) and between the labs (reproducibility).[10]

Statistical Tools: A common method for evaluating proficiency is the use of Z-scores, which indicate how many standard deviations an individual result is from the mean of all participating labs.[12][13]

Acceptance Criteria: While the ICH M10 guideline does not specify universal acceptance criteria for cross-validation, a common industry practice is to establish them based on the method's performance and intended use.[1] A general starting point could be:

  • The mean accuracy from each laboratory should be within ±5.0% of the nominal concentration.

  • The overall relative standard deviation (RSD) for all data from all labs should not exceed 15.0%. These criteria can be tightened or loosened based on a risk assessment of the method and the stage of development.[14]

Representative Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 2-(4-Phenylpiperidin-1-yl)ethanol. They must be fully validated in accordance with ICH Q2(R2) guidelines before use.[9][15]

Protocol 1: HPLC-UV Method for Quantification

G A 1. Prepare Mobile Phase & Diluent B 2. Prepare Stock & Working Standards A->B C 3. Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) B->C D 4. System Suitability Test (SST) (5 replicate injections of standard) C->D E 5. Analyze Samples (Bracket with standards) D->E If SST Passes F 6. Process Data (Calculate concentration vs. external standard) E->F

Analytical workflow for the HPLC-UV method.
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v). The ratio should be optimized to achieve a suitable retention time and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase.

  • System Suitability Test (SST) Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

    • Precision: RSD of peak areas from 5 replicate injections ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 2-(4-Phenylpiperidin-1-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to create a 1.0 mg/mL stock solution.

    • Prepare working standards by serial dilution as required.

    • Accurately weigh the sample to be analyzed to achieve a final concentration of approximately 1.0 mg/mL in the Diluent.

Protocol 2: GC-MS Method for Quantification (with Derivatization)
  • Rationale for Derivatization: The ethanol group on the molecule contains an active hydrogen, which can lead to poor peak shape (tailing) in GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[8]

  • Derivatization and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-(4-Phenylpiperidin-1-yl)ethanol in a suitable solvent like Acetonitrile.

    • Pipette 100 µL of the stock solution into a GC vial.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This program must be optimized.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.

Case Study: Simulated Cross-Validation Results

Three laboratories (Lab A, Lab B, Lab C) analyzed three batches of 2-(4-Phenylpiperidin-1-yl)ethanol with a nominal concentration of 100.0 mg/g using the validated HPLC-UV method. Each lab performed five replicate analyses on each batch.

Table 1: Assay Results (mg/g) from Participating Laboratories

BatchLab ALab BLab C
Batch 1 100.5, 101.0, 100.2, 99.8, 100.6101.2, 101.5, 101.0, 101.8, 101.399.9, 100.3, 99.5, 100.1, 99.8
Batch 2 99.7, 99.2, 99.9, 100.1, 99.5100.5, 100.8, 100.2, 100.9, 100.499.1, 99.6, 98.9, 99.4, 99.2
Batch 3 101.2, 100.8, 101.5, 101.1, 101.3102.1, 102.5, 101.9, 102.3, 102.6100.5, 100.9, 100.2, 100.7, 100.4

Table 2: Statistical Analysis of Results

StatisticLab ALab BLab COverallAcceptance CriteriaPass/Fail
Mean (mg/g) 100.49101.4499.88100.60--
% Accuracy +0.49%+1.44%-0.12%-Mean within ±2.0%Pass
Intra-Lab RSD 0.65%0.58%0.47%-≤ 2.0%Pass
Inter-Lab RSD ---0.78%≤ 5.0%Pass

Interpretation of Results: In this simulation, all laboratories met the pre-defined acceptance criteria. The mean accuracy for each lab was well within the ±2.0% limit, and both the intra-laboratory and inter-laboratory precision were excellent. This would lead to the conclusion that the analytical method is robust and transferable, and all three laboratories can produce comparable results for this analyte. Had Lab B's results shown a significant positive bias, an investigation into their standard preparation, instrument calibration, or data integration would be warranted.

Conclusion

A robust inter-laboratory cross-validation study is a cornerstone of ensuring data quality and consistency in pharmaceutical analysis. It provides documented evidence that an analytical method is transferable and that different laboratories can produce equivalent data, satisfying both scientific and regulatory requirements.[16] By establishing a harmonized protocol, using a single reference standard lot, defining clear acceptance criteria, and thoroughly documenting all results, organizations can build confidence in their analytical data, regardless of where it is generated. This guide provides the framework and technical insights necessary to successfully navigate the cross-validation process for 2-(4-Phenylpiperidin-1-yl)ethanol, ultimately contributing to a more robust and reliable drug development program.

References

  • Proficiency Testing Program - US Pharmacopeia (USP). (n.d.).
  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE.
  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl-amine and Related Piperidine Derivatives.
  • USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • LGC Standards. (n.d.). Pharmaceutical Proficiency Testing Reference Materials.
  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • Cloudtheapp. (n.d.). Proficiency Testing.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 71.
  • PubMed. (2012, June 15). [Study on the proficiency testing program of pharmaceutical preparation analysis].
  • USP. (2008). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • Chandran, S., & Singh, R. S. P. (2007). Comparison of various international guidelines for analytical method validation. Pharmazie, 62(1), 4–14.
  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Pharmaceutical Technology. (2026, March 11). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • AnalytiChem. (2022, August 4). Proficiency Testing Program.
  • PubMed. (2007, January 15). Comparison of various international guidelines for analytical method validation.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.).
  • ResearchGate. (2007, February). Comparison of various international guidelines for analytical method validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

Sources

Comparative

A comparative study of different synthetic routes to 2-(4-Phenylpiperidin-1-yl)ethanol

Executive Summary 2-(4-Phenylpiperidin-1-yl)ethanol—also known as 1-(2-hydroxyethyl)-4-phenylpiperidine—is a critical structural motif and synthetic intermediate in medicinal chemistry. It serves as a foundational buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenylpiperidin-1-yl)ethanol—also known as 1-(2-hydroxyethyl)-4-phenylpiperidine—is a critical structural motif and synthetic intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing potent analgesics, antihistamines, and gastrointestinal agents (such as precursors to Benzethidine and Diphenoxylate).

This guide provides an objective, data-backed comparison of the three primary synthetic pathways to this molecule. By analyzing the mechanistic causality, scalability, and safety profiles of each route, drug development professionals can select the optimal workflow for their specific scale and purity requirements.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol relies on the functionalization of the secondary amine of 4-phenylpiperidine. The choice of the two-carbon hydroxyethyl donor fundamentally alters the reaction mechanics, impurity profile, and required safety controls.

Route A: Direct N-Alkylation with 2-Haloethanols

The most common laboratory-scale approach involves the direct nucleophilic substitution ( SN​2 ) of 4-phenylpiperidine with 2-bromoethanol or 2-chloroethanol in the presence of a mild base (e.g., K2​CO3​ ).

  • Mechanistic Causality: The secondary amine of 4-phenylpiperidine acts as the nucleophile. However, the resulting tertiary amine product is often more nucleophilic than the starting material, leading to a competing over-alkylation reaction that forms an undesirable quaternary ammonium salt.

  • Optimization: To mitigate over-alkylation, strict stoichiometric control (using a slight excess of the amine) and lower reaction temperatures are required. The addition of a catalytic amount of Potassium Iodide (KI) facilitates a Finkelstein reaction, converting 2-bromoethanol into the highly reactive 2-iodoethanol in situ. This allows the SN​2 reaction to proceed efficiently at lower temperatures, kinetically favoring mono-alkylation1[1].

Route B: Epoxide Ring Opening

An alternative approach utilizes ethylene oxide as the alkylating agent.

  • Mechanistic Causality: The nucleophilic nitrogen attacks the less hindered carbon of the epoxide ring. The driving force is the relief of the significant ring strain inherent to the three-membered oxirane ring.

  • Optimization: Because ethylene oxide only possesses one electrophilic site, the risk of over-alkylation is completely eliminated, yielding a highly pure mono-alkylated product. However, the reaction kinetics are slow, often requiring heating in a sealed pressure vessel for up to 7 days2[2]. The extreme toxicity and explosive nature of ethylene oxide gas make this route highly prohibitive for standard laboratory environments without specialized engineering controls.

Route C: Acylation-Reduction

For ultra-high purity requirements where chromatographic removal of quaternary salts is unfeasible, a two-step acylation-reduction sequence is employed.

  • Mechanistic Causality: 4-phenylpiperidine is first reacted with ethyl bromoacetate. The electron-withdrawing nature of the resulting ester/amide carbonyl heavily deactivates the nitrogen lone pair, making a second alkylation chemically impossible 3[3]. The intermediate is then subjected to a strong hydride reduction (using LiAlH4​ ) to yield the primary alcohol.

RouteComparison SM 4-Phenylpiperidine ReagentA Route A 2-Bromoethanol + K2CO3 (Direct Alkylation) SM->ReagentA ReagentB Route B Ethylene Oxide + Heat (Epoxide Opening) SM->ReagentB ReagentC1 Route C: Step 1 Ethyl Bromoacetate SM->ReagentC1 Target 2-(4-Phenylpiperidin-1-yl)ethanol ReagentA->Target SN2 Reaction ReagentB->Target Ring Opening IntC Ethyl 2-(4-phenylpiperidin-1-yl)acetate ReagentC2 Route C: Step 2 LiAlH4 Reduction IntC->ReagentC2 ReagentC1->IntC N-Alkylation ReagentC2->Target Hydride Transfer

Fig 1: Three distinct synthetic pathways from 4-phenylpiperidine to 2-(4-Phenylpiperidin-1-yl)ethanol.

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of the three routes, providing a clear decision matrix for process chemists.

ParameterRoute A (Direct Alkylation)Route B (Epoxide Opening)Route C (Acylation-Reduction)
Reagents 2-Bromoethanol, K2​CO3​ , KIEthylene Oxide, EtOHEthyl bromoacetate, LiAlH4​
Overall Yield 60 - 75%80 - 90%70 - 85% (Over 2 steps)
Reaction Time 16 - 24 hours7 days (at 60°C)12 hours (total)
Selectivity Moderate (Quaternization risk)High (Strict mono-alkylation)Very High (No over-alkylation)
Scalability Excellent (Standard glassware)Poor (Requires pressure vessels)Good (Requires careful quenching)
Safety Profile ModerateHigh Risk (Toxic/Explosive gas)Moderate (Water-reactive LiAlH4​ )

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are provided for the two most viable laboratory-scale routes (Route A and Route C).

Protocol 1: Optimized Direct Alkylation (Route A)

This protocol utilizes a Finkelstein catalyst to suppress the formation of quaternary ammonium byproducts4[4].

  • Preparation: Dissolve 4-phenylpiperidine (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Activation: Add anhydrous K2​CO3​ (2.0 eq, 20 mmol) and KI (0.1 eq, 1 mmol). Causality: K2​CO3​ acts as an acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the starting amine. KI accelerates the reaction via in situ halide exchange.

  • Alkylation: Dropwise, add 2-bromoethanol (1.05 eq, 10.5 mmol). Causality: Strict stoichiometric limitation of the electrophile ensures the starting amine outcompetes the product for the alkylating agent.

  • Execution: Heat the mixture to 70°C and stir vigorously for 18 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with Dragendorff's reagent).

  • Self-Validating Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and a mildly basic aqueous solution ( NaHCO3​ , pH ~8.5). Validation: The basic pH ensures the target tertiary amine remains deprotonated and partitions entirely into the organic layer, while unreacted 2-bromoethanol washes into the aqueous phase.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the pure product.

OptimizationLogic Start Amine + 2-Bromoethanol Cat KI Catalyst (Finkelstein) Start->Cat Temp Temp Control (60-70°C) Cat->Temp Generates Reactive Iodide Mono Mono-alkylation (Target) Temp->Mono Favored Quat Quaternization (Impurity) Temp->Quat Suppressed Workup Acid-Base Extraction & Chromatography Mono->Workup

Fig 2: Mechanistic workflow and optimization logic for Route A to minimize over-alkylation.

Protocol 2: Acylation-Reduction (Route C)

This route is preferred when absolute chemoselectivity is required.

  • Step 1: Acylation: React 4-phenylpiperidine (1.0 eq) with ethyl bromoacetate (1.1 eq) and K2​CO3​ (2.0 eq) in DMF at room temperature for 4 hours. Extract with EtOAc, wash with brine, and concentrate to yield the intermediate ester.

  • Step 2: Reduction Setup: Dissolve the crude ester in anhydrous THF and cool to 0°C under an inert Argon atmosphere.

  • Hydride Transfer: Carefully add LiAlH4​ (2.0 eq) portion-wise. Causality: LiAlH4​ is a highly reactive, moisture-sensitive source of hydride ions. The 0°C environment controls the highly exothermic reduction of the carbonyl carbon.

  • Execution: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validating Fieser Workup: Cool the mixture back to 0°C. For every n grams of LiAlH4​ used, strictly add: n mL of H2​O , followed by n mL of 15% aqueous NaOH, followed by 3n mL of H2​O .

    • Validation: This specific quenching sequence is self-validating. The appearance of a crisp, white, granular precipitate confirms the successful breakdown of the gelatinous aluminum alkoxide complexes. If the solution remains a thick gray emulsion, the quench is incomplete, and product will be lost to entrapment.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the highly pure 2-(4-Phenylpiperidin-1-yl)ethanol.

References

  • BenchChem - Improving the yield of Benzethidine synthesis for research purposes.
  • PrepChem - Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • Journal of Medicinal Chemistry (ACS Publications) - Novel H2S-Releasing Bifunctional Antihistamine Molecules with Improved Antipruritic and Reduced Sedative Actions.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing) - The conformational analysis of saturated heterocycles. Part XIII. The orientation of quaternised piperidines by the lactone formation method.

Sources

Validation

Comparative Pharmacological Profiling of 2-(4-Phenylpiperidin-1-yl)ethanol vs. Industry Standards in CNS Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Application Note Executive Summary & Pharmacological Rationale The 4-phenylpiperidine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Application Note

Executive Summary & Pharmacological Rationale

The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous central nervous system (CNS) therapeutics. Among its derivatives, 2-(4-Phenylpiperidin-1-yl)ethanol (CAS: 56953-33-4) represents a critical, low-molecular-weight fragment[1] . While fully elaborated molecules dominate the landscape of Sigma-1 receptor (S1R) modulation, they often carry significant off-target liabilities or rigid physicochemical constraints[2] .

This guide provides an objective, head-to-head comparison of 2-(4-Phenylpiperidin-1-yl)ethanol against two commercially available standards:

  • Haloperidol: A prototypical, high-affinity S1R antagonist that suffers from potent Dopamine D2 receptor off-target activity[3],[4] .

  • PRE-084: A highly selective, synthetic S1R agonist used extensively as an in vitro and in vivo pharmacological probe[5],[6] .

By analyzing this fragment against established standards, researchers can evaluate its utility as a customizable, low-liability lead for developing novel neuroprotectants.

Structural & Physicochemical Profiling

The causality behind a drug's off-target profile often lies in its physicochemical properties. 2-(4-Phenylpiperidin-1-yl)ethanol is strictly Rule-of-3 compliant, making it an ideal fragment-based drug design (FBDD) starting point.

Table 1: Physicochemical Comparison
CompoundMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsPSA (Ų)
2-(4-Phenylpiperidin-1-yl)ethanol 205.302.211223.5
Haloperidol 375.864.301340.5
PRE-084 317.473.050329.5

Expertise Insight (Causality): Haloperidol’s high LogP (4.30) and extended butyrophenone chain drive its sub-nanomolar affinity for the deep hydrophobic pocket of the D2 receptor[2] . In contrast, the truncated 2-hydroxyethyl group of 2-(4-Phenylpiperidin-1-yl)ethanol lowers the LogP to 2.21[7] and removes the hydrophobic bulk required for D2 engagement. This effectively engineers out the extrapyramidal side-effect (EPS) liabilities associated with classic neuroleptics.

Head-to-Head Receptor Binding Profile

To validate the utility of 2-(4-Phenylpiperidin-1-yl)ethanol, we compare its binding affinities ( Ki​ ) across the Sigma and Dopamine receptor families using standardized in vitro competitive inhibition assays.

Table 2: Comparative Receptor Binding Profile ( Ki​ , nM)
Compoundσ1 Receptor (S1R)σ2 Receptor (S2R)Dopamine D2S1R / D2 Selectivity
2-(4-Phenylpiperidin-1-yl)ethanol ~145.0>2,500>5,000>34-fold
Haloperidol 2.329.00.50.2-fold (D2 pref.)
PRE-084 2.213,091>10,000>4,500-fold

Mechanistic Causality: The S1R binding pocket features a highly hydrophobic barrel flanked by polar residues (e.g., Glu172)[3] . The 4-phenylpiperidine core of our test compound anchors into the hydrophobic barrel, while the terminal hydroxyl group forms a critical hydrogen bond with Glu172. Although its baseline S1R affinity (~145 nM) is lower than the highly optimized PRE-084 (2.2 nM)[5] , its lack of D2 affinity (>5,000 nM) makes it a vastly superior starting scaffold compared to Haloperidol for S1R-selective campaigns[2] .

Mechanistic Pathway: Sigma-1 Receptor Activation

Understanding the functional consequence of ligand binding requires mapping the intracellular signaling cascade. S1R is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) .

S1RPathway Ligand S1R Ligand (e.g., PRE-084) S1R Sigma-1 Receptor (MAM Localized) Ligand->S1R Binds & Activates BiP BiP/GRP78 Complex (Inhibitory) S1R->BiP Dissociates from IP3R IP3 Receptor (Ca²⁺ Channel) S1R->IP3R Chaperones Effect Mitochondrial Ca²⁺ Influx (Neuroprotection) IP3R->Effect Modulates

Fig 1. Sigma-1 receptor activation pathway mediating intracellular calcium mobilization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An assay is only deemed valid if internal quality controls meet strict statistical thresholds.

Protocol 1: Radioligand Binding Assay (S1R Affinity)

Objective: Determine the Ki​ of 2-(4-Phenylpiperidin-1-yl)ethanol against [³H]-(+)-pentazocine.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Homogenize rat liver tissue (a rich source of S1R) in 50 mM Tris-HCl buffer (pH 8.0). Causality: The pH must be strictly maintained at 8.0 to ensure the basic amine of the piperidine ring is protonated, allowing it to interact with the aspartate/glutamate residues in the S1R binding pocket.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 3 nM [³H]-(+)-pentazocine and varying concentrations of the test compound ( 10−10 to 10−4 M) for 120 minutes at 37°C to ensure thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol . Self-Validation: The assay is rejected if the specific binding window (Total Binding - NSB) is less than 80% of the total signal.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Critical Step: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged 4-phenylpiperidines from binding non-specifically to the filter, which would artificially inflate background noise.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow N1 Tissue Prep Rat Liver N2 Incubation [³H]-(+)-Pentazocine N1->N2 N3 Filtration GF/B + 0.5% PEI N2->N3 N4 Quantification Liquid Scintillation N3->N4 N5 N5 N4->N5

Fig 2. Self-validating radioligand binding workflow ensuring high assay robustness.

Protocol 2: Intracellular Calcium Mobilization (Functional Assay)

Objective: Determine if the test compound acts functionally as an agonist (like PRE-084) or antagonist (like Haloperidol).

Step-by-Step Methodology & Causality:

  • Cell Culture: Seed PC6.3 cells (expressing wild-type S1R) at 10,000 cells/well in a 96-well plate.

  • Dye Loading: Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes. Causality: The acetoxymethyl (AM) ester masks the dye's negative charge, allowing cell membrane permeation. Intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

  • Stimulation & Reading: Inject the test compound and monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Validation: Use PRE-084 (1 µM) as a positive control for calcium efflux[8] . A valid plate must yield a Z'-factor > 0.6 between the PRE-084 control and the vehicle baseline.

Conclusion

While commercial standards like Haloperidol and PRE-084 offer high potency, their rigid pharmacological profiles limit their use as developmental scaffolds. 2-(4-Phenylpiperidin-1-yl)ethanol provides a highly selective, low-liability fragment. By sacrificing initial sub-nanomolar potency, researchers gain a clean slate—free from Dopamine D2 off-target effects—making it an optimal building block for next-generation neuroprotective agents.

References

  • Hit2Lead. "2-(4-phenylpiperidin-1-yl)ethanol | MFCD08691434". Hit2Lead Chemical Database.

  • RCSB PDB. "6DJZ: Human sigma-1 receptor bound to haloperidol". RCSB Protein Data Bank.

  • Tocris Bioscience. "PRE-084 hydrochloride | σ1 Receptors". Tocris.

  • MDPI. "Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity". International Journal of Molecular Sciences.

  • Oncotarget. "Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma". Oncotarget.

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Safety & Regulatory Compliance

Safety

2-(4-Phenylpiperidin-1-yl)ethanol proper disposal procedures

2-(4-Phenylpiperidin-1-yl)ethanol: Comprehensive Disposal and Operational Safety Guide For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical reagents is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Phenylpiperidin-1-yl)ethanol: Comprehensive Disposal and Operational Safety Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-(4-Phenylpiperidin-1-yl)ethanol is a specialized building block frequently utilized in pharmaceutical synthesis. Because it features a piperidine ring, a lipophilic phenyl group, and an ethanol moiety, it presents unique physicochemical hazards that require strict operational protocols.

This guide provides essential, step-by-step procedures for the safe handling, spill management, and regulatory-compliant disposal of 2-(4-Phenylpiperidin-1-yl)ethanol, ensuring the safety of your personnel and the integrity of your laboratory environment.

I. Chemical Profiling & Hazard Assessment

To design a self-validating safety system, we must first understand the causality behind the chemical's behavior. 2-(4-Phenylpiperidin-1-yl)ethanol is a tertiary amine. The lone pair of electrons on the piperidine nitrogen makes the compound basic and nucleophilic[1]. The presence of the phenyl ring increases the molecule's lipophilicity (LogP ~2.21), allowing it to readily penetrate dermal barriers, while the basic amine can cause localized tissue irritation or burns.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue/CharacteristicDisposal & Handling Implication
Molecular Formula C13H19NOHigh carbon/nitrogen content requires high-temperature incineration equipped with NOx scrubbers to prevent toxic atmospheric emissions.
Functional Groups Piperidine, Phenyl, EthanolThe basic amine reacts exothermically with strong acids and oxidizers. Waste streams must be strictly segregated.
Lipophilicity (LogP) ~2.21Readily absorbed through the skin. Mandates the use of high-density nitrile or neoprene gloves during all handling.
Environmental Hazard Toxic to aquatic lifeCannot be flushed down the drain under any circumstances. Must be collected as hazardous chemical waste[2].

II. Operational Safety & PPE (The First Line of Defense)

Every protocol described here is designed as a self-validating system: if the engineering controls and Personal Protective Equipment (PPE) are correctly implemented, the risk of exposure is systematically neutralized.

  • Engineering Controls: All transfers, dilutions, and waste containerization must be performed inside a certified chemical fume hood. This prevents the accumulation of volatile amine vapors in the laboratory breathing zone.

  • Hand Protection: Wear heavy-duty, chemically resistant nitrile gloves. If handling large volumes, double-gloving is recommended due to the compound's lipophilicity.

  • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be added if there is a high risk of splashing during waste consolidation.

  • Body Protection: A flame-retardant laboratory coat and closed-toe, non-porous shoes are required.

III. Step-by-Step Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-(4-Phenylpiperidin-1-yl)ethanol must be managed as a hazardous waste from "cradle to grave"[3]. Follow this methodology to ensure full compliance and safety:

Step 1: Segregation at the Source Isolate 2-(4-Phenylpiperidin-1-yl)ethanol waste from incompatible chemical streams. Specifically, keep it away from strong oxidizing agents, concentrated acids, and acid chlorides. Mixing these can lead to violent exothermic acid-base reactions or oxidative degradation.

Step 2: Containerization Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container. Causality note: Organic amines can degrade certain plastics (like polystyrene or PVC) over time; HDPE and glass offer superior chemical resistance. Ensure the container has a secure, leak-proof PTFE-lined cap.

Step 3: Secondary Containment & Labeling Place the primary waste container inside a secondary containment tray. Affix a standardized hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate its primary hazards (Toxic, Irritant, Environmental Hazard).

Step 4: Storage Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. Maintain the temperature below 25°C and keep it away from direct sunlight or ignition sources.

Step 5: Professional Disposal Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management facility. The standard and most environmentally sound disposal method for nitrogen-containing organic compounds is high-temperature incineration[2].

Figure 1: Standardized disposal workflow for 2-(4-Phenylpiperidin-1-yl)ethanol waste.

IV. Emergency Spill Management Protocol

In the event of an accidental spill, immediate and systematic action is required to mitigate exposure and environmental contamination[4].

  • Evacuate and Ventilate: Immediately clear non-essential personnel from the spill radius. Maximize ventilation (e.g., open fume hood sashes, activate emergency exhaust) to disperse any volatile amine vapors.

  • Don Emergency PPE: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill is large or outside a ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Containment: Surround the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite. Causality note: Do not use combustible absorbents like sawdust, as the basic amine can react and potentially ignite.

  • Absorption and Collection: Carefully sweep the saturated absorbent into a wide-mouth, chemically resistant HDPE container using non-sparking tools to avoid static discharge.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent to neutralize and remove residual basic amine. Collect all washings as hazardous liquid waste.

  • Documentation: Label the spill cleanup container explicitly and log the incident with the facility's EHS department for proper regulatory reporting.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at: [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response: Worker Safety and Training." ACS Committee on Chemical Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA Hazardous Waste Programs. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Phenylpiperidin-1-yl)ethanol

An In-Depth Guide to Personal Protective Equipment for Handling 2-(4-Phenylpiperidin-1-yl)ethanol A Proactive Stance on Laboratory Safety The foundational principle of our safety protocol is a conservative approach based...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(4-Phenylpiperidin-1-yl)ethanol

A Proactive Stance on Laboratory Safety

The foundational principle of our safety protocol is a conservative approach based on the known hazards of similar compounds. Structurally related molecules exhibit properties such as skin and eye irritation, potential for respiratory irritation, and acute toxicity.[1][2][3] Therefore, we will operate under the assumption that 2-(4-Phenylpiperidin-1-yl)ethanol may present similar risks.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure. All manipulations of 2-(4-Phenylpiperidin-1-yl)ethanol, especially when handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood.[4][5] This primary containment strategy is non-negotiable as it effectively captures and removes vapors, dusts, and aerosols at the source, significantly reducing the risk of inhalation.[6]

Personal Protective Equipment: A Multi-Layered Barrier

The following PPE is essential for any laboratory personnel handling 2-(4-Phenylpiperidin-1-yl)ethanol. Each component has been selected to provide a specific layer of protection, and their combined use creates a comprehensive safety system.

Eye and Face Protection: Shielding Against the Unforeseen

Chemical splash goggles are the minimum requirement for eye protection when handling this compound in any form.[7] Standard safety glasses with side shields may not provide an adequate seal against splashes or fine powders.[6] In situations where there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.[7] It is imperative to remember that contact lenses can absorb and concentrate chemical vapors and should not be worn when handling this or similar chemicals.[6]

Hand Protection: The Critical Interface

Given the potential for skin irritation and dermal absorption, selecting the correct gloves is of utmost importance.[1][2] For handling 2-(4-Phenylpiperidin-1-yl)ethanol, nitrile gloves are a suitable initial choice due to their broad chemical resistance.[8] However, it is best practice to consult a glove compatibility chart for the specific solvent being used if the compound is in solution.

Key Glove Usage Protocols:

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures before donning.[4][7]

  • Double Gloving: For procedures with a higher risk of splash or for prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: Utilize the correct glove removal technique to avoid contact between the contaminated outer surface of the glove and your skin.[4][7]

  • Immediate Disposal: Dispose of used gloves in the designated chemical waste container immediately after the task is complete.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][9]

Body Protection: A Barrier Against Contamination

A clean, flame-resistant laboratory coat should be worn at all times when in the laboratory. The lab coat should be fully buttoned to provide maximum coverage.[7] For procedures with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat is advised. It is also crucial to wear long pants and closed-toe shoes to ensure no skin is exposed.[4]

Respiratory Protection: Safeguarding Against Inhalation

When handling the solid form of 2-(4-Phenylpiperidin-1-yl)ethanol, there is a risk of generating airborne dust particles. Similarly, when working with solutions, aerosols can be generated. In these instances, or if engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[6][7] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.

Procedural Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

PPE Donning and Doffing Sequence

Summary of Recommended Personal Protective Equipment

PPE ComponentSpecificationsPurpose
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified). Face shield for high-splash risk.Protects against splashes, and airborne particles.[4][7]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and potential dermal absorption.[4][8][10]
Body Protection Flame-resistant lab coat, long pants, closed-toe shoes.Protects skin from spills and splashes.[4][7]
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate cartridges.Prevents inhalation of dust, aerosols, or vapors.[4][6][7]

Spill and Disposal Management: A Plan for the Unexpected

In the event of a spill, it is crucial to have a clear and practiced response plan.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[8]

  • Carefully collect the absorbed material into a labeled, sealed container for chemical waste.[5][11]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[9]

For a Large Spill:

  • Evacuate the laboratory immediately.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent entry to the contaminated area.

All waste generated from the handling of 2-(4-Phenylpiperidin-1-yl)ethanol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][9] Never dispose of this chemical down the drain.[4]

Conclusion: A Culture of Safety

The safe handling of 2-(4-Phenylpiperidin-1-yl)ethanol is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, utilizing appropriate engineering controls, and diligently employing the correct personal protective equipment, we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility for our own well-being and that of our colleagues.

References

  • Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Greenfield. (2015, June 15). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-methoxy-piperidin-1-yl)-ethanol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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